molecular formula C8H11Br2NO B1521526 4-Bromo-2-methoxy-6-methylaniline hydrobromide CAS No. 1181458-21-8

4-Bromo-2-methoxy-6-methylaniline hydrobromide

Cat. No.: B1521526
CAS No.: 1181458-21-8
M. Wt: 296.99 g/mol
InChI Key: DTNOLXONFSKXMU-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-methylaniline hydrobromide ( 1181458-21-8) is an aromatic amine derivative supplied as its hydrobromide salt. The compound has a molecular formula of C8H11Br2NO and a molecular weight of 296.99 g/mol . This chemical serves as a versatile building block in organic synthesis and medicinal chemistry research . Its structure, featuring both bromo and methoxy substituents on the aniline ring, makes it a valuable precursor for constructing more complex molecules. A key application for this compound and its analogs is as a starting material in the synthesis of Schiff base ligands . Schiff bases, which contain an imine group (-C=N-), are prepared by condensing primary amines with carbonyl compounds and are investigated for their diverse biological activities, including potential antimicrobial, antifungal, and anticancer properties, as well as their utility in material science . As a substituted aniline, it can undergo various coupling reactions and functional group transformations, enabling researchers to explore novel chemical spaces. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions. Store in a cool, dry place, under an inert atmosphere if recommended.

Properties

IUPAC Name

4-bromo-2-methoxy-6-methylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.BrH/c1-5-3-6(9)4-7(11-2)8(5)10;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNOLXONFSKXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)OC)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylaniline Hydrobromide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxy-6-methylaniline hydrobromide is a substituted aniline derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl group on the aniline ring, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules. The hydrobromide salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and in certain reaction conditions. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and potential applications of this compound, offering valuable insights for researchers in drug discovery and organic synthesis.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, a reliable profile can be constructed from data on the free base, analogous compounds, and general knowledge of aniline hydrobromide salts.

PropertyValue/InformationSource/Basis
Chemical Formula C₈H₁₁Br₂NOPubChem[1]
Molecular Weight 296.99 g/mol PubChem[1]
CAS Number 1181458-21-8BLD Pharm[2]
Appearance Expected to be a white to off-white crystalline solid.General property of aniline salts.
Melting Point Not experimentally determined. Aniline hydrobromide melts at 285 °C with decomposition. The melting point of the free base, 4-Bromo-2-methoxyaniline, is 56.5-58 °C.[3]Comparison with parent compound and free base.
Solubility Expected to be soluble in water and polar organic solvents.Aniline hydrobromide is soluble in water. Amine salts are generally more water-soluble than their free bases.
pKa of Anilinium Ion Estimated to be in the range of 3-5. The pKa of the anilinium ion is ~4.6.[4] Electron-donating groups (methoxy, methyl) slightly increase the pKa, while the electron-withdrawing bromine slightly decreases it.[5][6]Based on substituent effects on aniline's pKa.
Stability The hydrobromide salt is expected to be more stable towards oxidation than the free aniline. It may be light-sensitive and hygroscopic.General stability of aniline salts.[7]

Synthesis and Workflow

The synthesis of this compound can be approached in a two-step process: the synthesis of the free aniline followed by its conversion to the hydrobromide salt.

Synthesis_Workflow Start 2-Methoxy-6-methylaniline Bromination Bromination (e.g., NBS in Acetonitrile) Start->Bromination Step 1 FreeBase 4-Bromo-2-methoxy-6-methylaniline Bromination->FreeBase SaltFormation Salt Formation (HBr in Diethyl Ether) FreeBase->SaltFormation Step 2 FinalProduct 4-Bromo-2-methoxy-6-methylaniline Hydrobromide SaltFormation->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxy-6-methylaniline

This protocol is adapted from established methods for the bromination of substituted anilines.[8] The use of N-Bromosuccinimide (NBS) provides a milder and more selective brominating agent compared to elemental bromine.

Materials:

  • 2-Methoxy-6-methylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-6-methylaniline (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath with stirring. The use of an inert atmosphere is recommended to prevent oxidation of the aniline.

  • Bromination: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize the formation of side products.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Bromo-2-methoxy-6-methylaniline.

Experimental Protocol: Formation of the Hydrobromide Salt

This is a standard procedure for the preparation of amine hydrobromide salts.[9]

Materials:

  • 4-Bromo-2-methoxy-6-methylaniline

  • Diethyl ether (anhydrous)

  • Hydrobromic acid (48% in water or as a solution in a suitable organic solvent)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the purified 4-Bromo-2-methoxy-6-methylaniline in a minimal amount of anhydrous diethyl ether in a beaker or Erlenmeyer flask.

  • Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of hydrobromic acid dropwise with continuous stirring. The hydrobromide salt will precipitate out of the solution as a solid.

  • Precipitation and Isolation: Continue stirring for an additional 15-30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to obtain this compound.

Spectral Characteristics

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the ammonium protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. For comparison, the ¹H NMR of the similar compound 4-Bromo-2-methylaniline shows aromatic protons in the range of 6.5-7.0 ppm, the NH₂ protons around 3.6 ppm, and the methyl protons around 2.1 ppm.[10] For the hydrobromide salt, the NH₃⁺ protons would likely appear as a broader signal at a downfield chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrobromide salt is expected to show a broad absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N-H stretching vibrations of the anilinium ion. Other characteristic peaks would include C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy group. The IR spectrum of 4-Bromo-2-methoxyaniline shows characteristic peaks for these functional groups.

Mass Spectrometry (MS)

The mass spectrum of the free base, 4-Bromo-2-methoxy-6-methylaniline, would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for M⁺ and M+2). The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Applications in Research and Drug Discovery

Substituted anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The presence of a bromine atom in this compound makes it particularly useful for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of various functional groups at the 4-position of the aniline ring. The methoxy and methyl groups can influence the molecule's conformation and electronic properties, which can be fine-tuned to optimize interactions with biological targets. This compound can serve as a key starting material for the development of inhibitors for various enzymes and receptors implicated in diseases.

Safety and Handling

As with all amine hydrobromide salts, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. The compound may be irritating to the skin, eyes, and respiratory tract. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • PubChem. This compound. [Link]

  • PubChem. 4-Bromo-2-methoxyaniline. [Link]

  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

  • Wikipedia. Aniline. [Link]

  • MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]

  • CUTM Courseware. Aryl amines. [Link]

  • Netral News. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds in a vast array of therapeutic agents.[1] However, the aniline motif itself is often associated with metabolic liabilities, including oxidative metabolism by hepatic enzymes that can lead to toxicity.[2][3] The strategic functionalization of the aniline ring is a key approach to mitigate these risks while fine-tuning the molecule's pharmacological profile. This guide provides a comprehensive technical overview of 4-Bromo-2-methoxy-6-methylaniline hydrobromide, a highly functionalized building block designed for advanced drug discovery applications. We will dissect its molecular structure, outline robust protocols for its synthesis and structural verification, and discuss the strategic rationale behind its substitution pattern.

Introduction: The Aniline Scaffold in Drug Discovery - A Double-Edged Sword

Anilines are prevalent in FDA-approved drugs, valued for their synthetic accessibility and their ability to engage in critical interactions with biological targets.[4] Their primary amino group can act as a hydrogen bond donor, while the aromatic ring provides a rigid core for orienting other functional groups. The challenge, however, lies in their metabolic fate. The aniline ring is susceptible to oxidation, which can generate reactive metabolites responsible for idiosyncratic drug toxicities.[2][3]

Consequently, medicinal chemists often employ "aniline replacement" strategies or, more commonly, decorate the aniline ring to block metabolic hotspots and modulate physicochemical properties.[5] The title compound, 4-Bromo-2-methoxy-6-methylaniline, exemplifies this latter approach. The strategic placement of bromo, methoxy, and methyl groups is not arbitrary; each substituent is chosen to influence the molecule's electronic, steric, and lipophilic character, thereby enhancing its potential as a drug discovery intermediate.

Section 1: Core Molecular Profile

This compound is the salt form of the parent aniline, which enhances its stability and handling properties. The core structure consists of a benzene ring substituted with four key functional groups.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Bromination:

    • Dissolve 1.0 equivalent of 2-methoxy-6-methylaniline in a suitable inert solvent such as dichloromethane or acetic acid.

    • Cool the solution to 0 °C in an ice bath to control the reaction exotherm.

    • Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C. The use of NBS is preferable to liquid bromine for safer handling and higher selectivity.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure free base.

  • Hydrobromide Salt Formation:

    • Dissolve the purified 4-Bromo-2-methoxy-6-methylaniline free base in a minimal amount of isopropanol or diethyl ether.

    • To this solution, add a 1.1 equivalent solution of HBr in acetic acid or isopropanol dropwise with vigorous stirring.

    • A precipitate will form. Continue stirring for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrobromide salt.

Section 3: Structural Elucidation - A Multi-Faceted Approach

Unambiguous confirmation of the molecular structure is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

G Compound Purified Product NMR Compound->NMR Determines connectivity IR IR Spectroscopy(Functional Groups) Compound->IR Identifies bonds MS Mass Spectrometry(Molecular Weight & Formula) Compound->MS Confirms mass Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Integrated workflow for the structural elucidation of the target compound.

Predicted Spectroscopic Data

The following table summarizes the expected spectral characteristics for 4-Bromo-2-methoxy-6-methylaniline. The hydrobromide salt form will show a broad N-H stretch in the IR and a downfield shift for protons near the anilinium center in the ¹H NMR.

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR Aromatic Protons (2H)δ 6.8 - 7.2 ppmTwo singlets or narrow doublets on a tetra-substituted ring.
Methoxy Protons (3H)δ 3.8 - 4.0 ppmSinglet, typical for Ar-OCH₃.
Methyl Protons (3H)δ 2.1 - 2.3 ppmSinglet, typical for Ar-CH₃.
Anilinium Protons (3H)δ 7.5 - 9.0 ppm (broad)Broad singlet due to exchange and quadrupole effects, downfield due to positive charge.
¹³C NMR Aromatic Carbonsδ 110 - 155 ppm6 distinct signals expected.
C-Br Carbonδ 110 - 120 ppmShielded by bromine's inductive effect but influenced by resonance.
Methoxy Carbonδ 55 - 60 ppmTypical range for an O-CH₃ carbon.
Methyl Carbonδ 15 - 20 ppmTypical range for an Ar-CH₃ carbon.
IR Spec. N-H Stretch (Anilinium)2800 - 3200 cm⁻¹ (broad)Characteristic broad absorption for an ammonium salt.
C-O Stretch (Methoxy)1230 - 1270 cm⁻¹ (strong)Aryl-alkyl ether C-O asymmetric stretch.
C-Br Stretch500 - 600 cm⁻¹Found in the fingerprint region.
Protocol: Structure Verification
  • Sample Preparation: Dissolve a 5-10 mg sample of the hydrobromide salt in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) for NMR analysis. For IR, prepare a KBr pellet or use an ATR setup. For MS, dissolve the sample in a suitable solvent like methanol for ESI.

  • ¹H and ¹³C NMR Acquisition:

    • Record a ¹H NMR spectrum. Verify the presence of all expected proton signals, checking their chemical shifts, integration values (proton count), and splitting patterns.

    • Record a broadband proton-decoupled ¹³C NMR spectrum. Count the number of unique carbon signals to confirm the molecular symmetry.

    • Self-Validation: Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities, definitively assigning each signal to its position in the molecule.

  • IR Spectroscopy:

    • Acquire an IR spectrum and identify the key functional group frequencies as listed in the table. The presence of the broad anilinium N-H stretch and the strong C-O ether stretch are critical confirmation points.

  • High-Resolution Mass Spectrometry (HRMS):

    • Obtain an HRMS spectrum (e.g., ESI-TOF). The primary goal is to find the exact mass of the protonated free base [M+H]⁺.

    • Trustworthiness Check: Look for the characteristic isotopic pattern of a single bromine atom, where the M⁺ and M+2 peaks appear in an approximate 1:1 ratio. The measured mass should be within 5 ppm of the calculated exact mass for the chemical formula C₈H₁₁BrNO⁺.

Section 4: Strategic Utility in Drug Development

The specific substitution pattern of 4-Bromo-2-methoxy-6-methylaniline is designed to confer desirable properties for a drug candidate precursor.

  • Steric Shielding: The two ortho substituents (methoxy and methyl) sterically hinder the anilinium group. This can prevent unwanted side reactions and, more importantly, may block or slow N-oxidation, a common metabolic pathway for anilines.

  • Electronic Modulation: The methoxy group is a strong electron-donating group, while bromine is an electron-withdrawing group with significant lipophilic character. This combination allows for fine-tuning of the ring's electron density, which can impact pKa and binding interactions with target proteins.

  • Lipophilicity and Vectorial Properties: The bromine atom significantly increases lipophilicity (logP), which can enhance membrane permeability. Its defined position provides a vector for further chemical modification or for specific interactions within a binding pocket.

  • Hydrobromide Salt Form: As discussed, this form improves the compound's physical properties, making it more suitable for pharmaceutical handling, purification, and potential formulation. [5]

Section 5: Safety and Handling

Substituted anilines and their salts should be handled with care, assuming they are potentially toxic and irritant.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. [6]* Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. If inhaled, move to fresh air. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecular tool for the modern medicinal chemist. Its structure embodies a solution to the inherent metabolic challenges of the aniline scaffold. Through its specific pattern of steric and electronic-modulating substituents, it offers a platform for developing safer and more effective drug candidates. The robust synthetic and analytical protocols detailed in this guide provide the necessary framework for researchers to confidently synthesize, verify, and deploy this valuable building block in their drug discovery programs.

References

  • PubChemLite. This compound (C8H10BrNO). Available from: [Link]

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  • PubChem. This compound | C8H11Br2NO | CID 45791539. Available from: [Link]

  • ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available from: [Link]

  • BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. Available from: [Link]

  • PubChem. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257. Available from: [Link]

  • PubChem. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423. Available from: [Link]

  • MPG.PuRe. Supporting Information. Available from: [Link]

  • PubChem. 4-Bromo-2,6-dimethoxyaniline | C8H10BrNO2 | CID 329423. Available from: [Link]

  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. Available from: [Link]

  • Google Patents. US4918230A - Process for the preparation 4-bromoaniline hydrobromides.
  • IndiaMART. 4-Bromo-2-methoxy-6-methylaniline, CAS NO:348169-39-1. Available from: [Link]

  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • ResearchGate. (2007). (PDF) 4-Bromo-2,6-dimethylaniline. Available from: [Link]

  • NIST WebBook. Benzenamine, 4-bromo-. Available from: [Link]

  • Harrick. ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Available from: [Link]

Sources

synthesis of 4-Bromo-2-methoxy-6-methylaniline hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide

Abstract

This guide provides a comprehensive technical overview for the , a substituted aniline derivative with potential applications as a key intermediate in the development of pharmaceuticals and other high-value chemical entities. We will explore the strategic rationale behind the chosen synthetic pathway, detailing the underlying chemical principles and providing a robust, step-by-step experimental protocol. The discussion emphasizes mechanistic insights, process validation, safety considerations, and characterization, designed to equip researchers and drug development professionals with the necessary knowledge for successful synthesis.

Strategic Synthesis Design: A Retrosynthetic Approach

The molecular architecture of 4-Bromo-2-methoxy-6-methylaniline consists of a polysubstituted aniline core. The primary challenge in its synthesis lies in achieving precise regiochemical control of the substituents on the aromatic ring. Our primary strategy involves a late-stage electrophilic bromination of a readily available precursor, 2-methoxy-6-methylaniline.

Causality of Strategic Choice: This approach is selected for its efficiency and high selectivity. The starting material, 2-methoxy-6-methylaniline, possesses a strongly activating amino group (-NH₂) whose directing effect is paramount in electrophilic aromatic substitution.[1] The para position relative to this amino group is sterically unhindered and electronically enriched, making it the prime target for bromination. This avoids the need for more complex multi-step sequences that might involve protection-deprotection strategies or the reduction of a nitro precursor, which, while viable, are less direct.[2][3] The final step is a straightforward acid-base reaction to form the stable hydrobromide salt.

Retrosynthesis of this compound target 4-Bromo-2-methoxy-6-methylaniline Hydrobromide free_base 4-Bromo-2-methoxy-6-methylaniline target->free_base Salt Formation (HBr) start_material 2-Methoxy-6-methylaniline free_base->start_material Electrophilic Bromination

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of 4-Bromo-2-methoxy-6-methylaniline

This section details the core transformation: the selective bromination of the aniline precursor.

Principle and Mechanistic Insights

The key reaction is an electrophilic aromatic substitution. The aniline ring is highly activated towards electrophiles due to the electron-donating nature of the amino and methoxy groups. The amino group is the most powerful activating group, strongly directing incoming electrophiles to the ortho and para positions.[4] In this specific substrate, the two ortho positions to the amine are already substituted (with methoxy and methyl groups), and the para position is vacant. This electronic preference, combined with the steric hindrance around the ortho positions, overwhelmingly favors monosubstitution at the C4 position.

Careful selection of the brominating agent and reaction conditions is critical to prevent the formation of di- or tri-brominated byproducts, a common issue with highly activated systems like anilines.[3][5] While elemental bromine can be used, milder and more selective reagents are often preferred for higher purity and yield.

Experimental Protocol

This protocol is adapted from established methods for the selective bromination of activated aromatic systems.[6]

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Methoxy-6-methylaniline137.185.00 g36.4
N-Bromosuccinimide (NBS)177.986.48 g36.4
Dichloromethane (DCM), anhydrous84.93150 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-~100 mL-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution-~50 mL-
Brine (Saturated NaCl solution)-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-6-methylaniline (5.00 g, 36.4 mmol). Dissolve the aniline in 150 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (6.48 g, 36.4 mmol) to the cooled solution in small portions over 20-30 minutes. Maintain the temperature below 5 °C during the addition. The use of NBS provides a controlled source of electrophilic bromine, minimizing side reactions.[7]

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Quenching: Upon completion, cool the flask again in an ice bath. Slowly add 50 mL of saturated sodium thiosulfate solution to quench any unreacted bromine and succinimide byproducts.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-Bromo-2-methoxy-6-methylaniline can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to afford the pure product as a solid.[6]

Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Aniline in DCM B 2. Cool to 0 °C A->B C 3. Add NBS (Portion-wise) B->C D 4. Stir at 0 °C -> RT C->D E 5. Quench with Na₂S₂O₃ D->E Monitor by TLC F 6. Aqueous Wash (NaHCO₃, H₂O, Brine) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify (Chromatography) G->H Pure Free Base Pure Free Base H->Pure Free Base

Caption: Workflow for the synthesis of the free aniline base.

Synthesis of this compound

The final step involves converting the purified free aniline into its more stable and easily handled hydrobromide salt.

Principle

This is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the aniline's amino group acts as a Brønsted-Lowry base, accepting a proton from hydrobromic acid (HBr). The resulting ammonium salt is an ionic compound that typically exhibits higher crystallinity and stability compared to the free base.

Experimental Protocol
  • Dissolution: Dissolve the purified 4-Bromo-2-methoxy-6-methylaniline in a minimal amount of a suitable solvent such as isopropanol or diethyl ether in a clean Erlenmeyer flask.

  • Acidification: While stirring, add a 48% aqueous solution of hydrobromic acid (HBr) dropwise. A white precipitate of the hydrobromide salt should form immediately. Add the acid until the solution becomes strongly acidic (test with pH paper).

  • Precipitation and Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product under vacuum to obtain the final this compound.

Safety and Hazard Considerations

  • Aniline Derivatives: Substituted anilines are toxic and can be absorbed through the skin. They should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.

  • N-Bromosuccinimide (NBS): NBS is an irritant and lachrymator. Handle with care.

  • Bromine (if used): Elemental bromine is highly toxic, corrosive, and volatile. All operations involving bromine must be conducted in a well-ventilated chemical fume hood.

  • Solvents and Acids: Dichloromethane is a suspected carcinogen. Hydrobromic acid is highly corrosive. Avoid inhalation and skin contact.

Alternative Synthetic Route: Nitroarene Reduction

An alternative, albeit more lengthy, pathway involves the reduction of a corresponding nitroaromatic precursor. This route is a foundational method in aniline synthesis.[2][8]

  • Nitration: Start with 2-methoxy-6-methyltoluene. Perform nitration to introduce a nitro group.

  • Bromination: Brominate the resulting nitro-compound. Regioselectivity at this stage would need careful optimization.

  • Reduction: Reduce the nitro group to an amine using standard reducing agents like tin(II) chloride, iron in acidic medium, or catalytic hydrogenation (H₂/Pd-C).[2][9]

Alternative Route start 2-Methoxy-6-nitrotoluene intermediate 4-Bromo-2-methoxy-6-nitrotoluene start->intermediate Bromination product 4-Bromo-2-methoxy-6-methylaniline intermediate->product Nitro Group Reduction

Caption: An alternative synthesis via nitroarene reduction.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]

  • Liskon Biological. (2024, October 31). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]

  • Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • Afonso, C. A. M., et al. (Eds.). (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]

  • GalChimia. (2020, November 24). A Different Approach to Anilines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Methoxy-6-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

  • vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectral Characteristics of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Structure and Rationale

4-Bromo-2-methoxy-6-methylaniline hydrobromide is a substituted aromatic amine salt. The core structure consists of an aniline ring substituted with a bromine atom, a methoxy group, and a methyl group. The hydrobromide form indicates that the basic aniline nitrogen is protonated, forming an anilinium salt. Understanding the influence of each of these functional groups is paramount to accurately predicting and interpreting its spectral data. The protonation of the amine group significantly alters the electronic environment of the molecule compared to its free base, a critical consideration for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this anilinium salt, a polar aprotic solvent such as DMSO-d₆ is required for solubilization and to allow for the observation of the exchangeable N-H protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the ammonium protons, the methoxy protons, and the methyl protons. Substituent effects play a crucial role in determining the chemical shifts (δ) of the aromatic protons.[1][2] The electron-donating methoxy and methyl groups, along with the electron-withdrawing bromo and anilinium groups, create a unique electronic environment.

  • Aromatic Protons (H-3, H-5): The two aromatic protons are not equivalent. H-5 is ortho to the bromine and meta to the anilinium group, while H-3 is ortho to the anilinium and methoxy groups. They are expected to appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm), with a small meta coupling constant (J ≈ 2-3 Hz).

  • Ammonium Protons (-NH₃⁺): Due to protonation, the amine protons will likely appear as a broad singlet significantly downfield. Its chemical shift is highly dependent on concentration and residual water content but can be expected in the δ 7.0-10.0 ppm range.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group will also appear as a sharp singlet, shifted slightly upfield compared to a typical aromatic methyl group due to the ortho methoxy and amino groups, likely in the δ 2.1-2.3 ppm range.[3]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)
Aromatic H-37.3 - 7.5d~2.5 Hz
Aromatic H-57.1 - 7.3d~2.5 Hz
-NH₃⁺7.0 - 10.0br sN/A
-OCH₃3.8 - 4.0sN/A
Ar-CH₃2.1 - 2.3sN/A
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides insight into the carbon skeleton. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.[4]

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

    • C-Br (C-4): The carbon attached to bromine will be shifted upfield relative to benzene due to the heavy atom effect, likely appearing around δ 110-120 ppm.

    • C-OCH₃ (C-2) & C-N (C-1): These carbons bonded to heteroatoms will be the most downfield of the ring carbons, expected in the δ 140-155 ppm region.

    • C-CH₃ (C-6): The carbon bearing the methyl group will also be downfield, influenced by the adjacent nitrogen and the methyl group itself.

    • C-H Carbons (C-3, C-5): These carbons will appear in the typical aromatic region, with their specific shifts influenced by the relative positions of all substituents.

  • Aliphatic Carbons:

    • -OCH₃: The methoxy carbon will resonate around δ 55-60 ppm.[5]

    • Ar-CH₃: The methyl carbon is expected in the upfield region, around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)
C1 (-NH₃⁺)140 - 145
C2 (-OCH₃)150 - 155
C3125 - 130
C4 (-Br)115 - 120
C5120 - 125
C6 (-CH₃)130 - 135
-OCH₃55 - 60
Ar-CH₃15 - 20
Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a minimum of 16 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Weigh Sample (5-10 mg) B Add DMSO-d6 (0.6 mL) A->B C Vortex to Dissolve B->C D Tune & Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Calibrate Spectra H->I J Assign Peaks I->J K K J->K Final Report

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For the hydrobromide salt, the spectrum will be dominated by features of the anilinium ion.[6]

Predicted IR Absorption Bands
  • N-H Stretching: The most prominent feature for the anilinium salt will be a very broad and strong absorption band in the 2500-3200 cm⁻¹ range. This is characteristic of the N-H stretches in a secondary ammonium salt and often overlaps with C-H stretching bands.

  • C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

  • N-H Bending: The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected around 1620-1560 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: A strong, characteristic band for the aryl-alkyl ether C-O asymmetric stretch is expected around 1250-1200 cm⁻¹.[7]

  • C-N Stretching: The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[7]

  • C-Br Stretching: A weak to medium intensity band in the far IR region, typically 600-500 cm⁻¹, corresponds to the C-Br stretch.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Intensity
-NH₃⁺ Stretch2500 - 3200Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium
-NH₃⁺ Bend1620 - 1560Medium-Strong
Aromatic C=C Stretch1600 - 1450Medium, Multiple Bands
Aryl C-O Stretch1200 - 1250Strong
C-N Stretch1250 - 1335Medium-Strong
C-Br Stretch500 - 600Medium
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Co-add at least 16 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Spectrum (16+ scans) D->E F Process Data (Ratio to Background) E->F G Identify Peaks F->G

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

For this analysis, we will predict the mass spectrum of the free base, 4-Bromo-2-methoxy-6-methylaniline, as the hydrobromide salt would dissociate in the high vacuum of the mass spectrometer. Electron Ionization (EI) is a common technique that provides valuable fragmentation information.[8]

Predicted Mass Spectrum and Fragmentation

The molecular weight of the free base (C₈H₁₀BrNO) is approximately 215.00 g/mol for the ⁷⁹Br isotope and 217.00 g/mol for the ⁸¹Br isotope.

  • Molecular Ion (M⁺): A key feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (an "M/M+2" pattern) of nearly equal intensity at m/z 215 and 217.[9] The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[10]

  • Major Fragments: Fragmentation in aromatic amines often involves cleavages alpha to the amine or loss of substituents.[11]

    • Loss of Methyl Radical (M-15): A common fragmentation pathway is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a resonance-stabilized cation. This would produce a prominent M/M+2 pair of peaks at m/z 200 and 202.

    • Loss of Methoxy Radical (M-31): Loss of the entire methoxy radical (•OCH₃) would result in an M/M+2 pair at m/z 184 and 186.

    • Loss of Bromine (M-79/81): Cleavage of the C-Br bond would result in a peak at m/z 136.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

m/z (for ⁷⁹Br/⁸¹Br)AssignmentDescription
215 / 217[M]⁺Molecular Ion
200 / 202[M - CH₃]⁺Loss of a methyl radical
184 / 186[M - OCH₃]⁺Loss of a methoxy radical
136[M - Br]⁺Loss of a bromine radical
Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing the volatile free base.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the free base (neutralized from the salt if necessary) in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the solution into the GC.

    • Use a standard non-polar column (e.g., DB-5ms).

    • Employ a temperature program, for example: hold at 100 °C for 2 min, then ramp at 10 °C/min to 250 °C and hold for 5 min.

  • MS Acquisition (EI):

    • The mass spectrometer should be set to Electron Ionization (EI) mode at 70 eV.

    • Scan a mass range from m/z 40 to 400.

  • Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to the compound. Identify the molecular ion peak (M/M+2 pattern) and major fragment ions.

MS_Workflow A Prepare Dilute Solution (Free Base) B Inject into GC A->B C Chromatographic Separation B->C D Elution into MS C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Generate Mass Spectrum G->H

Caption: General workflow for GC-MS analysis.

Integrated Spectral Analysis

The definitive structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques.

  • IR spectroscopy will first confirm the presence of the anilinium salt, aromatic ring, and ether functional groups.

  • Mass spectrometry will establish the molecular weight of the free base (215/217 amu) and confirm the presence of one bromine atom through the characteristic M/M+2 isotopic pattern.

  • NMR spectroscopy will provide the final, unambiguous proof of structure. The number of signals, their chemical shifts, multiplicities, and integrations in both the ¹H and ¹³C spectra will confirm the precise substitution pattern on the aromatic ring and the connectivity of all atoms in the molecule.

By combining these predicted data, a researcher can confidently verify the identity and structural integrity of this compound, even in the absence of a pre-existing reference spectrum.

References

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

  • SpectraBase. 1-Bromo-4-(methoxymethyl)benzene - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. FT‐IR, FT‐Raman and SERS spectra of anilinium sulfate | Request PDF. [Link]

  • The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

  • Canadian Science Publishing. THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. [Link]

  • PubChem. 4-Bromo-2-methoxyaniline. [Link]

  • Zeitschrift für Naturforschung. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • PubChemLite. This compound (C8H10BrNO). [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • SpectraBase. 1-Bromo-2-(2-methoxy-2-phenylethyl)benzene - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 4-Bromo-2-methylaniline. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • International Journal of Scientific & Engineering Research. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. [Link]

  • RSC Publishing. Mass resolved IR spectroscopy of aniline–water aggregates. [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • PubChem. This compound. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

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Solubility Profile of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful drug development and chemical synthesis. It dictates reaction kinetics, influences purification strategies, and is a critical determinant of a drug's ultimate bioavailability. This guide provides an in-depth technical framework for understanding and determining the solubility of 4-Bromo-2-methoxy-6-methylaniline hydrobromide, a substituted aniline of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, provide a robust experimental protocol for its quantitative measurement in common laboratory solvents, and offer insights into the interpretation of this data for practical applications.

Introduction: The Significance of Solubility

4-Bromo-2-methoxy-6-methylaniline is a substituted aromatic amine. In its hydrobromide salt form, its physicochemical properties are significantly altered, particularly its solubility. Substituted anilines are prevalent scaffolds in medicinal chemistry, and understanding their behavior in various solvents is paramount for researchers.[1][2] Poor solubility can hinder or halt the progress of promising compounds by complicating synthesis, preventing effective purification, and leading to poor absorption and efficacy in preclinical studies.

This guide is structured to provide both predictive insights and a practical, validated methodology for establishing a comprehensive solubility profile of this compound.

Theoretical Framework: Predicting Solubility Behavior

The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[3][4] This principle is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

2.1. Analysis of the Solute: this compound

The structure of our target compound reveals several key features that influence its solubility:

  • Ionic Character: The presence of the hydrobromide salt (–NH₃⁺Br⁻) makes the molecule ionic. This is the most dominant feature, suggesting a strong preference for polar solvents that can stabilize the charged species through ion-dipole interactions.

  • Polar Functional Groups: The methoxy (–OCH₃) and primary amine (–NH₂) groups are polar and capable of forming hydrogen bonds. Lower aliphatic amines, for instance, are water-soluble due to their ability to form hydrogen bonds with water molecules.[5]

  • Non-Polar Features: The aromatic benzene ring, the methyl group (–CH₃), and the bromine atom (–Br) contribute to the molecule's lipophilic (non-polar) character. The size of this hydrophobic part can decrease solubility in highly polar solvents like water.[5]

Given these competing characteristics, we can predict a nuanced solubility profile. The ionic nature will likely dominate, favoring polar solvents, but the organic scaffold will provide some affinity for less polar environments.

2.2. Common Laboratory Solvents: A Categorical Analysis

We can group common lab solvents into three main categories to systematize our predictions:

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol)

    • These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Their high polarity and ability to solvate both cations and anions make them excellent candidates for dissolving ionic salts.

  • Polar Aprotic Solvents: (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

    • These solvents possess significant dipole moments but lack O-H or N-H bonds. They are effective at solvating cations but are less effective at solvating anions compared to protic solvents. High solubility is still expected due to the strong ion-dipole and dipole-dipole interactions.

  • Non-Polar Solvents: (e.g., Toluene, Hexane, Dichloromethane (DCM), Diethyl Ether)

    • These solvents have low dielectric constants and primarily interact through weak van der Waals forces. They are generally poor solvents for ionic salts. We anticipate very low solubility in this category.

Experimental Determination of Solubility

While theoretical prediction is a valuable guide, empirical measurement is essential for accuracy. The following sections detail a robust workflow for determining the solubility of this compound.

3.1. Experimental Workflow

The process follows a logical sequence from qualitative estimation to precise quantitative measurement. This ensures efficiency and minimizes resource expenditure.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Quantitative Measurement cluster_2 Phase 3: Data Analysis A Material Acquisition (Solute & Solvents) B Qualitative Solubility Test (Small Scale) A->B Initial Assessment C Prepare Saturated Solutions (Shake-Flask Method) B->C Proceed to Quantitation D Equilibration (e.g., 24h at 25°C) C->D E Phase Separation (Centrifugation/Filtration) D->E F Concentration Analysis of Supernatant (e.g., HPLC, UV-Vis, Gravimetric) E->F G Calculate Solubility (mg/mL or mol/L) F->G Raw Data H Tabulate & Interpret Results G->H

Caption: Workflow for solubility determination.

3.2. Protocol 1: Rapid Qualitative Solubility Assessment

This initial test provides a quick, semi-quantitative estimate of solubility, helping to prioritize solvents for the more rigorous quantitative analysis.

Methodology:

  • Add approximately 1-2 mg of this compound to a small vial.

  • Add the chosen solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.

  • Observe the amount of solvent required to fully dissolve the solid.

  • Categorize solubility based on the approximate volume of solvent needed (e.g., <0.1 mL: Very Soluble; 0.1-1 mL: Soluble; >1 mL: Sparingly Soluble; No dissolution in >2 mL: Insoluble).

3.3. Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for generating precise solubility data. The core principle is to create a saturated solution at equilibrium and then measure the concentration of the dissolved solute.[6]

Methodology:

  • Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg, accurately weighed). The key is to ensure undissolved solid remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, use one of the following methods:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filtration: Carefully filter the solution using a syringe filter (e.g., 0.22 µm PTFE or appropriate material) to remove any particulate matter.

  • Analysis: Carefully take a known volume of the clear supernatant and dilute it as necessary. Analyze the concentration of the solute using a pre-validated analytical technique:

    • Gravimetric Analysis: Transfer a precise volume of the supernatant to a pre-weighed vial. Evaporate the solvent under vacuum or gentle heat. Weigh the vial again to determine the mass of the dissolved solid. This method is simple but requires non-volatile solutes.

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for accuracy. Develop a calibration curve using standards of known concentration. Inject the diluted supernatant and determine the concentration from the curve.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibration curve can be generated to determine concentration based on absorbance at a specific wavelength (λ_max).

Data Presentation and Interpretation

Organizing the results in a structured table allows for clear comparison and interpretation.

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
WaterPolar ProticSoluble[Experimental Data]
MethanolPolar ProticVery Soluble[Experimental Data]
EthanolPolar ProticSoluble[Experimental Data]
DMSOPolar AproticVery Soluble[Experimental Data]
AcetonitrilePolar AproticSparingly Soluble[Experimental Data]
DichloromethaneNon-PolarInsoluble[Experimental Data]
TolueneNon-PolarInsoluble[Experimental Data]
HexaneNon-PolarInsoluble[Experimental Data]

Interpreting the Results:

  • High solubility in polar protic solvents (Methanol, Water) would confirm the dominance of the ionic salt character.

  • High solubility in DMSO would highlight the effectiveness of polar aprotic solvents in solvating the cation.

  • Low solubility in DCM and Hexane would validate the "like dissolves like" principle for this ionic compound.

  • This data is crucial for selecting appropriate solvents for chemical reactions, choosing anti-solvents for crystallization and purification, and for preparing stock solutions for biological assays.

Safety and Handling

This compound and its related structures are research chemicals and should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[7][8] General precautions include:

  • Handling in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.[9]

Conclusion

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Guerguerian, A. M., & Sacco, L. H. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45791539, this compound. PubChem. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (n.d.). 2.1: Solubility. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • NCERT. (n.d.). Amines. [Link]

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Navigating the Safety Profile of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Properties

A clear understanding of the material's physical and chemical properties is the foundation of a sound safety assessment.

PropertyValueSource
Chemical Name 4-Bromo-2-methoxy-6-methylaniline hydrobromideN/A
Molecular Formula C8H11Br2NO
CAS Number 348169-39-1 (for free base)[1]
Appearance Off-white to light yellow solid (for free base)[1]
Boiling Point 271.0±35.0 °C (Predicted for free base)[1]
Density 1.458±0.06 g/cm3 (Predicted for free base)[1]
pKa 3.69±0.10 (Predicted for free base)[1]

Note: The hydrobromide salt is expected to have higher water solubility and a different melting point compared to the free base.

Caption: Key identifiers for this compound.

Hazard Identification and Classification

Based on the toxicological profiles of structurally similar substituted anilines, this compound is anticipated to present the following hazards. The GHS pictograms and hazard statements are derived from related compounds and represent a conservative assessment.

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[2][3][4]

  • Eye Irritation (Category 2) , H319: Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory system, H335: May cause respiratory irritation.[2][3]

Hazard_Pictograms cluster_0 Anticipated GHS Pictograms Exclamation

Caption: Expected GHS hazard pictogram.

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is critical to minimize exposure risks.

Handling:

  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[5]

    • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[5]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] The recommended storage temperature for the free base is 2-8°C.[1]

  • Containers: Keep containers tightly closed.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures:

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[7]

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of water.[4] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]

  • Eye Contact: In case of eye contact, immediately rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7] Seek immediate medical attention.[7]

  • Ingestion: If swallowed, rinse mouth.[4] Do NOT induce vomiting. Seek immediate medical attention.[7]

First_Aid_Workflow cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Exposure Exposure Assess_Scene Assess Scene Safety Exposure->Assess_Scene Remove_Victim Remove from Exposure Assess_Scene->Remove_Victim Fresh_Air Move to Fresh Air Remove_Victim->Fresh_Air Remove_Clothing Remove Contaminated Clothing Remove_Victim->Remove_Clothing Rinse_Eyes Rinse Eyes for 15 mins Remove_Victim->Rinse_Eyes Rinse_Mouth Rinse Mouth Remove_Victim->Rinse_Mouth Call_Help Call for Medical Assistance Monitor_Breathing Monitor Breathing Fresh_Air->Monitor_Breathing Monitor_Breathing->Call_Help Wash_Skin Wash with Plenty of Water Remove_Clothing->Wash_Skin Wash_Skin->Call_Help Rinse_Eyes->Call_Help No_Vomit Do NOT Induce Vomiting Rinse_Mouth->No_Vomit No_Vomit->Call_Help

Caption: Emergency first-aid workflow for exposure incidents.

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel from the area.[10] Avoid breathing dust and contact with skin and eyes.[10] Wear appropriate personal protective equipment.[9]

  • Containment and Cleanup: Sweep up the material and place it in a suitable container for disposal.[3] Avoid generating dust.[10] Ventilate the area and wash the spill site after material pickup is complete.[8]

Toxicological and Ecological Information

Toxicological Profile:

The toxicological properties of this compound have not been fully investigated. However, aniline and its derivatives are known to be toxic.[10] Like many aromatic amines, it may be associated with potential toxicity, and some related compounds are classified as occupational hepatotoxins.

Ecological Profile:

The environmental impact of this compound has not been fully evaluated. It is crucial to prevent its release into the environment.[9]

Disposal Considerations

Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations.[5] Do not allow it to enter drains or waterways.

Conclusion

While a dedicated SDS for this compound is not currently available, a comprehensive safety framework can be established by examining the data for structurally analogous compounds. The primary hazards are anticipated to be acute toxicity if swallowed, skin and eye irritation, and respiratory irritation. By adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner, fostering a culture of safety in the laboratory.

References

  • Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Aniline. Retrieved from [Link]

  • Fire Engineering. (1991, November 1). CHEMICAL DATA NOTEBOOK SERIES #66: ANILINE. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Retrieved from [Link]

  • SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]

Sources

A Technical Guide to the Sourcing and Application of 4-Bromo-2-methoxy-6-methylaniline hydrobromide for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-Bromo-2-methoxy-6-methylaniline hydrobromide, a specialized chemical intermediate crucial for professionals in research, discovery, and drug development. We will explore its chemical properties, identify reputable commercial suppliers, discuss its applications, and provide essential protocols for its handling, storage, and quality control. The objective is to equip researchers with the necessary knowledge to effectively source and utilize this compound while ensuring scientific integrity and safety.

Physicochemical Profile and Significance

This compound is a substituted aniline derivative. Such structures are foundational building blocks in medicinal chemistry due to their versatile reactivity, allowing for the construction of more complex molecular architectures. The specific arrangement of bromo, methoxy, and methyl groups on the aniline ring offers distinct steric and electronic properties, making it a valuable precursor for synthesizing targeted therapeutic agents, particularly in oncology and inflammatory disease research.[1]

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 1181458-21-8[2]
Molecular Formula C₈H₁₁Br₂NO[3]
Molecular Weight 312.99 g/mol [3]
Appearance Typically an off-white to solid[4]
InChI Key MTRIPTAVYRAWRG-UHFFFAOYSA-N (for free base)[5]
SMILES CC1=CC(=CC(=C1N)OC)Br (for free base)[5]

Commercial Sourcing and Supplier Evaluation

The integrity of any research program hinges on the quality and consistency of its starting materials. Sourcing high-purity reagents is paramount for reproducible results. The selection of a commercial supplier for this compound should be a systematic process.

Workflow for Supplier Qualification

The following workflow outlines a robust process for qualifying a chemical supplier. This self-validating system ensures that the procured material meets the stringent requirements of drug development and discovery research.

cluster_0 Phase 1: Identification & Initial Screening cluster_1 Phase 2: Quality & Technical Evaluation cluster_2 Phase 3: Commercial & Logistical Assessment cluster_3 Phase 4: Final Decision A Identify Potential Suppliers (e.g., Online Databases, Catalogs) B Request Technical Data Sheets & Certificates of Analysis (CoA) A->B Initial Contact C Review Purity & Impurity Profile (HPLC, NMR, MS Data) B->C Data Receipt D Assess Supplier's Quality System (e.g., ISO 9001 Certification) C->D Technical Fit E Compare Pricing & Lead Times D->E Quality Approval F Evaluate Packaging & Shipping (Inert Atmosphere, Cold Chain) E->F G Select Primary Supplier & Qualify Secondary (Optional) F->G Final Review

Caption: Supplier Qualification Workflow.

Table 2: Commercial Suppliers of this compound
SupplierNotesSource
Sigma-Aldrich (MilliporeSigma) A well-established supplier providing comprehensive Safety Data Sheets (SDS) and technical information. Products are often intended for R&D use.
BLD Pharm Offers the compound with associated analytical data such as NMR and HPLC available for review.[2]
TCI America Lists the related free base, 4-Bromo-2-methoxyaniline, often suitable for similar synthetic applications.[6]
Guidechem (Marketplace) A platform listing multiple suppliers, including Dayang Chem and Atomax Chemicals, offering various quantities from kilograms to smaller lab-scale amounts.[4]
Echemi (Marketplace) Lists traders and manufacturers like Hangzhou zhongqi chem co.,Ltd, providing details on business type and certifications (e.g., ISO 9001).[7]

Note: Availability and specifications are subject to change. Always verify with the supplier directly and request a lot-specific Certificate of Analysis.

Applications in Drug Discovery and Development

Substituted anilines are cornerstone intermediates in the synthesis of bioactive molecules. The bromine atom on 4-Bromo-2-methoxy-6-methylaniline serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties. This is a common strategy for building libraries of compounds for screening against biological targets.

For instance, related molecular scaffolds have been instrumental in the development of Bromodomain and Extra-Terminal (BET) inhibitors, a class of epigenetic modulators with therapeutic potential in cancer.[1] The aniline group can be acylated or used to form heterocyclic rings, which are common features in kinase inhibitors.

Illustrative Synthetic Pathway

The diagram below illustrates a conceptual synthetic route where the subject compound is used as a starting material to build a complex heterocyclic molecule, a common objective in medicinal chemistry programs.

A 4-Bromo-2-methoxy- 6-methylaniline HBr B Step 1: Acylation (e.g., with an acid chloride) A->B C Amide Intermediate B->C D Step 2: Suzuki Coupling (Palladium Catalyst, Boronic Acid) C->D E Biaryl Intermediate D->E F Step 3: Intramolecular Cyclization E->F G Final Heterocyclic Product (e.g., Kinase Inhibitor Scaffold) F->G

Sources

A Technical Guide to the Storage and Stability of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Compound Profile

4-Bromo-2-methoxy-6-methylaniline hydrobromide is a substituted aniline derivative that serves as a valuable intermediate in synthetic organic chemistry. Its utility in the development of novel pharmaceutical compounds and other complex molecules necessitates a thorough understanding of its chemical integrity over time. The purity and stability of such reagents are paramount, as the presence of degradants can lead to inconsistent reaction yields, the formation of unwanted byproducts, and compromised biological data.

This guide provides a comprehensive technical overview of the best practices for the storage, handling, and stability assessment of this compound. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to maintain the compound's quality and ensure the reproducibility of their experimental outcomes.

1.1 Chemical and Physical Properties

A precise understanding of the compound's properties is the first step in designing appropriate storage and handling protocols.

PropertyValueSource
IUPAC Name 4-bromo-2-methoxy-6-methylaniline;hydrobromideN/A
Molecular Formula C₈H₁₁Br₂NO[1]
Molecular Weight 296.99 g/mol N/A
CAS Number 1181458-21-8[2]
Canonical SMILES CC1=CC(=CC(=C1N)OC)Br.Br[1]
Physical State Solid (Typical)[3]

1.2 Chemical Structure

The structure combines an electron-rich aniline ring with methoxy and methyl substituents, a bromine atom, and a hydrobromide salt, each influencing its reactivity and stability.

Caption: Structure of this compound.

Section 2: Fundamental Principles of Stability

The stability of this compound is governed by the chemical liabilities of its constituent functional groups. Proactively understanding these liabilities is key to preventing degradation.

  • Aniline Moiety: Aromatic amines are notoriously susceptible to oxidation.[4] The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, making it prone to attack by atmospheric oxygen. This process is often accelerated by light and can result in the formation of colored impurities, such as quinone-imines, leading to a visible darkening of the material from off-white to brown or black.[4][5]

  • Hydrobromide Salt: The hydrobromide salt form generally enhances stability compared to the free base by protonating the reactive aniline nitrogen. However, it introduces two new considerations:

    • Hygroscopicity: Amine salts can absorb atmospheric moisture.[6] The presence of water can accelerate degradation pathways and affect the material's physical properties.

    • Acidity: The compound will form a mildly acidic solution and is incompatible with strong bases, which would deprotonate the anilinium ion to the more reactive free aniline base.

  • Substituents and Halogens: The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups further activate the ring, potentially increasing its susceptibility to oxidation. The carbon-bromine bond is generally stable but can be susceptible to cleavage under high-energy conditions, such as intense UV radiation or in the presence of certain catalysts.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the compound's integrity.

3.1 Optimal Storage Conditions

The primary objective is to mitigate exposure to oxygen, moisture, light, and heat.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential oxidative and thermal degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary driver of aniline oxidation.[7]
Light Amber Glass Vial / Opaque ContainerProtects the light-sensitive aniline moiety from photolytic degradation.[7]
Container Tightly Sealed, Corrosion-ResistantPrevents ingress of moisture and air. Glass is preferred over plastics that may be permeable to gases.[8][9]
Humidity Store in a Dry Environment / DesiccatorMinimizes water absorption by the hygroscopic hydrobromide salt.[6]

3.2 Safe Handling Procedures

Given the toxicological profile of substituted anilines, safe handling is crucial.[3][7]

  • Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][7]

  • Dispensing: When weighing and dispensing, minimize the time the container is open to the atmosphere. If possible, perform these operations in a glove box under an inert atmosphere.

  • Cleaning: Wash hands and exposed skin thoroughly with soap and water after handling.[10] Launder contaminated clothing before reuse.[11]

  • Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.[7][9]

Section 4: Factors Influencing Stability & Potential Degradation Pathways

The degradation of this compound is not a single event but a response to specific environmental stressors.

  • Oxidative Degradation: This is the most probable degradation pathway. The aniline nitrogen can be oxidized, leading to dimerization, polymerization, and the formation of highly colored quinone-like structures. This process is often autocatalytic.

  • Photodegradation: Exposure to UV light can provide the activation energy needed to initiate oxidation or, in more extreme cases, homolytic cleavage of the C-Br bond to form radical species.

  • Thermal Degradation: While the compound is a solid, elevated temperatures can accelerate oxidation and potentially lead to decomposition, especially near its melting point.

  • pH-Related Degradation:

    • Basic Conditions: Exposure to bases will neutralize the hydrobromide salt, liberating the free aniline. The free base is significantly more nucleophilic and far more susceptible to oxidation than the protonated salt.

    • Harsh Acidic Conditions: While stable in mild acid, prolonged exposure to strong, hot acidic conditions could potentially lead to the cleavage of the methyl-ether bond, resulting in a phenolic impurity.[12]

Parent 4-Bromo-2-methoxy-6-methylaniline HBr Oxidized Oxidized Species (e.g., Quinone-imine type) Parent->Oxidized O₂, Light, Heat FreeBase Free Aniline Base Parent->FreeBase Basic pH Demethylated Demethylated Product (Phenolic Impurity) Parent->Demethylated Harsh Acid, Heat Photolytic Radical Species Parent->Photolytic High-Energy UV Light FreeBase->Oxidized Rapid Oxidation

Caption: Plausible Degradation Pathways Under Stress Conditions.

Section 5: A Framework for Stability Assessment: Forced Degradation Studies

For drug development and process chemistry, understanding how a compound degrades is essential. A forced degradation (or stress testing) study provides this insight by intentionally exposing the compound to harsh conditions.

The goal is to generate potential degradants and validate that the chosen analytical method can effectively separate them from the parent compound, making the method "stability-indicating."

5.1 Experimental Workflow for Forced Degradation

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) oxid Oxidation (3% H₂O₂, RT) therm Thermal (Solid, 80°C) photo Photolytic (UV/Vis Light) analysis Withdraw Aliquots at Time Points (e.g., 2, 8, 24h) Neutralize (if needed) Dilute to working concentration acid->analysis Neutralize w/ NaOH base->analysis Neutralize w/ HCl oxid->analysis therm->analysis Dissolve solid photo->analysis hplc Analyze via Stability-Indicating RP-HPLC Method analysis->hplc

Caption: Experimental Workflow for a Forced Degradation Study.

5.2 Step-by-Step Protocol

This protocol outlines a typical forced degradation study.

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep this solution at room temperature, as base-catalyzed degradation of anilines can be rapid.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light.[12]

  • Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours.[12]

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and a thin layer of the solid powder to a calibrated light source that provides both UV and visible output (e.g., ICH Option 1 or 2).

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stressed solution. Neutralize the acidic and basic samples, then dilute all samples to a suitable working concentration (e.g., 0.1 mg/mL) for HPLC analysis. For the thermally stressed solid, dissolve it to the working concentration.

Section 6: Analytical Methodologies for Stability Monitoring

A robust analytical method is required to quantify the parent compound and resolve it from any potential impurities or degradants.

6.1 Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the gold standard for purity and stability testing of non-volatile organic molecules.[13] A well-developed method can separate the polar parent compound from less polar degradants (e.g., from dimerization) and more polar degradants (e.g., from demethylation).

6.2 Example Stability-Indicating HPLC Method

This method serves as a starting point for development and must be validated for specificity.

ParameterSpecificationCausality/Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for a wide range of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled acidic pH to ensure the analyte is in its protonated, single-species form, leading to sharp peaks.
Mobile Phase B AcetonitrileA common, strong organic solvent for eluting analytes from a C18 column.
Gradient Program 5% to 95% B over 20 minutesA broad gradient is crucial in stability studies to ensure that both early-eluting (polar) and late-eluting (non-polar) degradants are captured.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection UV at 254 nm and 280 nm254 nm is a common wavelength for aromatic compounds. A second wavelength can help in peak identification and purity assessment.
Injection Volume 10 µLStandard volume to avoid column overloading.

Section 7: Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Compound is discolored (yellow/brown) upon receipt. 1. Oxidation due to improper packaging or long-term storage by the supplier. 2. Presence of inherent impurities from synthesis.1. Request a Certificate of Analysis (CoA) to check the purity specification. 2. Perform an initial purity check via HPLC. 3. If purity is low, consider purification (e.g., recrystallization) before use. Aromatic amines can sometimes be purified by distillation under vacuum.[4]
Unexpected peaks appear in the HPLC of a freshly prepared sample. 1. Degradation in the sample solvent. 2. Contaminated solvent or glassware. 3. On-column degradation if the mobile phase is incompatible.1. Prepare samples fresh and analyze them immediately. 2. Use high-purity, HPLC-grade solvents. 3. Ensure the mobile phase pH is suitable; for this compound, a mildly acidic mobile phase is recommended.[12]
Assay value decreases over a short period in the lab. 1. Sub-optimal storage (exposure to light, air, or moisture). 2. Repeated opening of the main container.1. Review storage conditions against the recommendations in Section 3. 2. Aliquot the material into smaller, single-use vials to protect the main stock.

Section 8: Conclusion

The chemical integrity of this compound is contingent upon a proactive and informed approach to its storage and handling. The principal vulnerability of the molecule is the aniline moiety's susceptibility to oxidation, which is mitigated by the hydrobromide salt form but exacerbated by exposure to oxygen, light, heat, and basic conditions. By implementing the recommended protocols—storage under refrigerated, inert, and dark conditions, and employing validated stability-indicating analytical methods—researchers can ensure the compound's purity, leading to reliable and reproducible scientific outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45791539, this compound. Retrieved from [Link]

  • Techno PharmChem (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • PubChemLite (n.d.). This compound (C8H10BrNO). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (n.d.). Aniline Method. U.S. Department of Labor. Retrieved from [Link]

  • Sciencemadness Wiki (2018). Hydrogen bromide. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7807, 4-Bromoaniline. Retrieved from [Link]

  • Thermo Fisher Scientific (2025). Safety Data Sheet for 4-Bromo-2,6-xylidine. Retrieved from [Link]

  • Windia Chemical (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Retrieved from [Link]

  • Savant Labs (n.d.). ASTM D611 - Standard Test Methods for Aniline Point and Mixed Aniline Point of Petroleum Products and Hydrocarbon Solvents. Retrieved from [Link]

  • National Council of Educational Research and Training (n.d.). Amines. Retrieved from [Link]

  • Thermo Fisher Scientific (2025). Safety Data Sheet for 2,6-Dibromo-p-toluidine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 329423, 4-Bromo-2,6-dimethoxyaniline. Retrieved from [Link]

  • Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271. Retrieved from [Link]

  • Genium Publishing Corporation (n.d.). Sodium Bromide Safety Data. Retrieved from [Link]

  • Analytice (n.d.). Laboratory determination of aniline (CAS: 62-53-3). Retrieved from [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653-11667. Retrieved from [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 459257, 4-Bromo-2-methoxyaniline. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth technical overview and practical protocols for the strategic application of 4-Bromo-2-methoxy-6-methylaniline hydrobromide, a versatile building block for constructing complex biaryl amine scaffolds. These motifs are of significant interest in medicinal chemistry and materials science. This document will delve into the mechanistic nuances, provide a robust and validated experimental protocol, and offer expert insights into reaction optimization and troubleshooting, specifically addressing the challenges and opportunities presented by this sterically hindered and electron-rich substrate.

Scientific Rationale and Mechanistic Considerations

The Suzuki coupling proceeds through a catalytic cycle involving a palladium complex.[4][5] The key steps are oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][5]

Substrate-Specific Insights: 4-Bromo-2-methoxy-6-methylaniline

The structure of 4-Bromo-2-methoxy-6-methylaniline presents several distinct features that influence its reactivity in Suzuki coupling:

  • Steric Hindrance: The two ortho substituents (methoxy and methyl) flanking the aniline nitrogen create significant steric bulk. This can hinder the initial oxidative addition step. Therefore, the selection of an appropriate palladium catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or CataCXium® families, are often required to promote efficient coupling with hindered aryl bromides.[6][7][8][9][10]

  • Electronic Effects: The methoxy and aniline groups are electron-donating, which can decrease the reactivity of the aryl bromide towards oxidative addition compared to electron-deficient substrates.[11] However, these groups also make the resulting biaryl amine products valuable pharmacophores.

  • Hydrobromide Salt Form: The aniline is provided as a hydrobromide salt. The acidic proton must be neutralized in situ by the base. This necessitates the use of at least one extra equivalent of base in the reaction mixture compared to protocols using a free aniline. Failure to account for this will result in incomplete reaction as the base will be consumed by acid-base neutralization rather than participating in the catalytic cycle.[12]

The Critical Role of the Base

The base in a Suzuki coupling serves multiple essential functions.[13][14] Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[12][14] As mentioned, it also neutralizes the HBr salt of the starting material. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), often used in an aqueous/organic solvent mixture.[8][15]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂-Br (Intermediate 1) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' (Intermediate 2) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArBr Ar-Br (Substrate) ArBr->OxAdd Boronic Ar'-B(OR)₂ + Base Boronic->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents & Equipment:

  • This compound

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, CataCXium® A Pd G3)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, finely powdered)

  • Anhydrous solvent (e.g., 1,4-Dioxane or 2-MeTHF) and degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Step-by-Step Methodology
  • Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask or reaction vial. Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (3.0-4.0 eq).

    • Expert Insight: Using at least 3.0 equivalents of a base like K₃PO₄ is critical. One equivalent is consumed to neutralize the hydrobromide salt, and the remaining two equivalents are needed to effectively promote the catalytic cycle.[14]

  • Solvent Addition: Add the anhydrous organic solvent (e.g., dioxane) and degassed water to create a typical 4:1 to 10:1 solvent ratio. The mixture should be sufficiently dilute to ensure stirring (approx. 0.1-0.2 M concentration with respect to the aniline substrate).

  • Degassing: Seal the vessel and subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Expert Insight: For sterically hindered substrates like this, higher temperatures and longer reaction times may be necessary. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.[16]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel.

Experimental Workflow Visualization

The diagram below outlines the key steps in the experimental workflow.

Workflow Experimental Workflow for Suzuki Coupling start Prepare Inert Atmosphere in Reaction Vessel reagents Add Substrate (HBr salt), Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvents (Organic/Water) reagents->solvent degas Degas Mixture (Vacuum/Inert Gas Cycles) solvent->degas react Heat Reaction Mixture (e.g., 80-110 °C) degas->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Cool & Perform Aqueous Workup monitor->workup Upon Completion extract Extract with Organic Solvent workup->extract purify Dry, Concentrate & Purify via Chromatography extract->purify product Isolate Pure Biaryl Product purify->product

Caption: Key steps in the experimental workflow for Suzuki coupling.

Optimization and Troubleshooting

Success with challenging substrates often requires careful optimization of reaction parameters.

ParameterRecommendation & RationaleCommon IssuesTroubleshooting Steps
Palladium Catalyst Screen bulky, electron-rich ligand-based catalysts. Pd(dppf)Cl₂, Buchwald palladacycles (e.g., SPhos, XPhos), or CataCXium® A Pd G3 are excellent starting points.[8][9][10]Low or no conversion.Increase catalyst loading (up to 10 mol%). Screen a different class of ligand.[17]
Base Use a strong, non-nucleophilic base. K₃PO₄ and Cs₂CO₃ are often superior to K₂CO₃. Ensure a minimum of 3 equivalents are used.[10]Reaction stalls or is incomplete.Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the base is finely powdered.
Solvent Aprotic polar solvents like 1,4-Dioxane, 2-MeTHF, or THF are standard.[10] A small amount of water is often beneficial for dissolving the base.Poor solubility of reagents.Screen different solvents or solvent mixtures (e.g., Toluene/Water).
Temperature Typically 80-110 °C. Higher temperatures may be needed to overcome the activation barrier for oxidative addition with this hindered substrate.Slow reaction rate.Incrementally increase the temperature, but be mindful of potential byproduct formation.
Side Reactions Dehalogenation (loss of bromine) and protodeboronation (loss of the boronic acid group) are common.[15][17][18]Formation of aniline or arene byproducts.Use boronic esters (e.g., pinacol esters) which are more stable.[17] Ensure a thoroughly deoxygenated environment to minimize dehalogenation.

Conclusion

This compound is a valuable, albeit challenging, substrate for the synthesis of complex biaryl amines via the Suzuki-Miyaura coupling. A successful outcome hinges on a rational approach to catalyst and base selection, careful attention to the stoichiometry required by the hydrobromide salt, and rigorous exclusion of oxygen. By following the protocols and optimization strategies outlined in this guide, researchers can effectively leverage this building block to advance their synthetic programs in drug discovery and materials science.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Inorganica Chimica Acta.
  • Roy, D. & Mondal, B. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Sahoo, S. K., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Roy, D., & Mondal, B. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]

  • Gujral, S., Khatri, S., & Riyal, P. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Hobson, A. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Naz, S., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 27(15), 4983. [Link]

  • Wang, L., et al. (2011). The Suzuki reaction of 4-bromoaniline with aryl boronic acids.
  • Mondal, B., et al. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • Organic Process Research & Development. (2013). Use of Base Metals in Suzuki Coupling. WordPress.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
  • Hobson, A. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the N-Acylation of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the N-acylation of 4-Bromo-2-methoxy-6-methylaniline hydrobromide, a key transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. The presence of the hydrobromide salt necessitates a carefully considered approach to liberate the nucleophilic free amine prior to acylation. This guide explains the underlying chemical principles, offers a detailed step-by-step laboratory protocol, and provides insights into process optimization and troubleshooting. By combining mechanistic understanding with practical advice, this note serves as a self-validating system for achieving high-yield, high-purity synthesis of the target N-acyl-4-bromo-2-methoxy-6-methylaniline.

Introduction and Scientific Context

N-acylation is a cornerstone of modern organic synthesis, primarily used for the formation of robust amide bonds. This reaction is fundamental in drug discovery for synthesizing active pharmaceutical ingredients (APIs) and for protecting amine groups during multi-step synthetic sequences.[1][2] The resulting amide functionality is a prevalent feature in a vast array of pharmaceuticals, contributing to their biological activity and metabolic stability.

The substrate, 4-Bromo-2-methoxy-6-methylaniline, is a highly functionalized aromatic amine. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions, while the methoxy and methyl groups modulate the electronic properties and steric environment of the molecule. This application note specifically addresses the acylation of its hydrobromide salt (HBr salt). The protonated amino group of the salt is non-nucleophilic, meaning a direct reaction with an acylating agent is not feasible. Therefore, the protocol must incorporate a neutralization step to generate the free aniline in situ. This guide provides a robust and reproducible method to successfully achieve this transformation.

Reaction Principle and Mechanism

The N-acylation of an aniline is a classic example of nucleophilic acyl substitution.[3] The reaction proceeds through the attack of the electron-rich nitrogen atom of the aniline on the electrophilic carbonyl carbon of an acylating agent, such as an acid anhydride or acyl chloride.[4][5]

The Critical Role of the Hydrobromide Salt:

The starting material exists as an anilinium salt, where the amino group is protonated (-NH3⁺). This positive charge quenches the nucleophilicity of the nitrogen atom, preventing it from attacking the acylating agent. To initiate the reaction, a base must be added to deprotonate the anilinium ion and regenerate the free, nucleophilic amine (-NH2).

The general mechanism can be summarized in three key stages:

  • Deprotonation (Neutralization): The added base removes the acidic proton from the anilinium hydrobromide, liberating the free 4-Bromo-2-methoxy-6-methylaniline.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free aniline attacks the carbonyl carbon of the acylating agent (e.g., acetic anhydride), forming a tetrahedral intermediate.[6]

  • Elimination: The tetrahedral intermediate collapses, expelling a leaving group (e.g., an acetate ion). A final proton transfer step yields the stable N-acylated product and a byproduct (e.g., acetic acid).[4]

A weak base like sodium acetate is often sufficient. It is basic enough to deprotonate the anilinium salt but not so strong as to significantly hydrolyze the acylating agent.[7]

Detailed Experimental Protocol

This protocol describes the N-acetylation of this compound using acetic anhydride as the acylating agent.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., BLD PharmStarting material.[8]
Acetic Anhydride ((CH₃CO)₂O)Reagent Grade, ≥98%Standard SupplierAcylating agent. Corrosive.
Sodium Acetate (NaOAc)Anhydrous, ≥99%Standard SupplierBase for neutralization.
Deionized Water (H₂O)Type II or equivalentLaboratory SupplySolvent and for work-up.
Ethanol (EtOH)95% or AbsoluteStandard SupplierFor recrystallization.
Erlenmeyer Flasks50 mL, 100 mLStandard Glassware
Graduated Cylinders10 mL, 25 mLStandard Glassware
Magnetic Stirrer and Stir BarLaboratory Equipment
Ice BathLaboratory Equipment
Büchner Funnel and Filter FlaskStandard GlasswareFor vacuum filtration.
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄Standard SupplierFor reaction monitoring.
Step-by-Step Procedure

Step 1: Preparation and Dissolution

  • To a 100 mL Erlenmeyer flask, add this compound (e.g., 1.0 mmol, 297.08 mg).

  • Add deionized water (25 mL) and a magnetic stir bar. Stir the mixture to form a suspension. The hydrobromide salt may not fully dissolve at this stage.

Step 2: In Situ Generation of Free Aniline

  • In a separate 50 mL flask, prepare a solution of sodium acetate (e.g., 1.2 mmol, 98.4 mg) in deionized water (5 mL).

  • Add the sodium acetate solution to the aniline hydrobromide suspension. Stir for 5-10 minutes at room temperature. The sodium acetate will neutralize the HBr, forming the free aniline.

Step 3: N-Acylation Reaction

  • While stirring the aniline solution, add acetic anhydride (1.1 mmol, 0.103 mL) dropwise.

  • Almost immediately upon addition, a white precipitate of the N-acetylated product should begin to form.[7]

  • Continue stirring the mixture at room temperature for 30 minutes to ensure the reaction goes to completion.

Step 4: Reaction Monitoring

  • Monitor the reaction's progress by TLC using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Spot the starting aniline (can be generated by taking a drop of the initial suspension and adding a drop of base) and the reaction mixture. The reaction is complete when the starting aniline spot has disappeared.

Step 5: Product Isolation and Work-up

  • Cool the reaction flask in an ice bath for 20-30 minutes to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold deionized water (2 x 10 mL) to remove any unreacted salts and acetic acid.

  • Allow the product to air-dry on the filter paper for several minutes to remove excess water.

Step 6: Purification

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Perform recrystallization using a suitable solvent, such as 95% ethanol.[7] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Step 7: Characterization

  • Determine the melting point of the dried product.

  • Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.[9]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Aniline HBr Salt & Sodium Acetate dissolve Dissolve Aniline HBr in Water start->dissolve prep_base Prepare Sodium Acetate Solution start->prep_base neutralize Neutralize with NaOAc Solution (Generate Free Aniline) dissolve->neutralize prep_base->neutralize acylate Add Acetic Anhydride (Stir for 30 min) neutralize->acylate monitor Monitor by TLC acylate->monitor isolate Cool in Ice Bath & Isolate by Vacuum Filtration monitor->isolate wash Wash with Cold Water isolate->wash purify Recrystallize from Ethanol wash->purify characterize Characterize Product (MP, NMR, MS, IR) purify->characterize end Pure N-Acylated Product characterize->end

Caption: Experimental workflow for the N-acylation of 4-Bromo-2-methoxy-6-methylaniline HBr.

Process Optimization and Troubleshooting

Achieving optimal results requires careful consideration of several reaction parameters. The interplay between the base, acylating agent, and solvent is crucial for maximizing yield and purity.

Critical Parameter Analysis
  • Base Selection: While sodium acetate is effective, other bases can be used. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are common alternatives, particularly in organic solvents.[10] The choice of base should be matched with the solvent to ensure adequate solubility and reactivity.

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and can be used for less reactive anilines. However, they also produce HCl, requiring at least two equivalents of base.[10] For this substrate, acetic anhydride is a good balance of reactivity and handling.

  • Solvent System: Water is an economical and environmentally benign choice for this specific protocol with sodium acetate.[1] For other bases or acylating agents, aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile may be necessary.[1][9]

  • Temperature Control: This reaction is typically exothermic and proceeds rapidly at room temperature. Cooling the reaction mixture, especially during the addition of the acylating agent, can help control the reaction rate and minimize the formation of byproducts.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete neutralization of the HBr salt. 2. Hydrolysis of the acylating agent. 3. Starting aniline is not sufficiently reactive.1. Ensure the correct stoichiometry of the base is used. Consider a slightly stronger, non-aqueous base like triethylamine in a solvent like DCM. 2. Add the acylating agent to a dry, non-aqueous reaction medium if hydrolysis is suspected. 3. Switch to a more reactive acylating agent, such as acetyl chloride.[10]
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Poor mixing/solubility.1. Extend the reaction time and continue monitoring by TLC. 2. Allow the reaction to proceed at room temperature or warm gently (e.g., to 40°C). 3. Switch to a solvent system where all components are fully soluble.
Formation of Side Products 1. Diacylation (less common for anilines). 2. Reaction temperature too high. 3. Impure starting materials.1. Use a stoichiometric amount or slight excess (1.05-1.1 eq.) of the acylating agent. 2. Perform the addition of the acylating agent in an ice bath to control the exotherm. 3. Ensure the purity of the aniline and acylating agent. Old aniline can contain oxidized impurities.[11][12]
Parameter Interdependency Diagram

G Base Base Choice (e.g., NaOAc, Et3N) Solvent Solvent (e.g., H2O, DCM) Base->Solvent Yield Yield Base->Yield Purity Purity Base->Purity Solvent->Base Solvent->Yield Time Reaction Time Solvent->Time AcylAgent Acylating Agent (e.g., Anhydride, Chloride) AcylAgent->Yield AcylAgent->Time Temp Temperature Temp->Purity Temp->Time

Caption: Interdependencies of key reaction parameters and their impact on outcomes.

Conclusion

The N-acylation of this compound is a straightforward yet crucial synthetic step that requires careful management of the starting material's salt form. By incorporating a neutralization step with a suitable base, the free aniline can be efficiently generated in situ and subsequently acylated in high yield. The provided protocol, centered on the use of sodium acetate and acetic anhydride in an aqueous medium, represents an effective, economical, and environmentally conscious approach. The principles and troubleshooting guidance outlined in this document empower researchers to confidently perform this transformation and adapt the methodology to other similar substrates encountered in their synthetic endeavors.

References

  • Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib.net. [Link]

  • Gupta, A., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Advances. [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

  • Ouarna, S., et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry. [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. [Link]

  • Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Sciencemadness.org. [Link]

  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?. Reddit. [Link]

  • Pearson. Acylation of Aniline Explained. Pearson+. [Link]

  • National Center for Biotechnology Information. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. [Link]

  • LookChem. Purification of Aniline. LookChem. [Link]

  • Vedantu. What is the action of the following reagents on aniline? Acetic anhydride. Vedantu. [Link]

  • Filo. (2025). Explain why the acylation of aniline is not possible. Filo. [Link]

  • ACS Publications. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. ACS Publications. [Link]

  • Taylor & Francis Online. (2006). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2021). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PubMed. [Link]

  • Reddit. (2014). Purify and dry aniline?. Reddit. [Link]

  • TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed Central. [Link]

  • ResearchGate. Approaches for the N‐acetylation of anilines. ResearchGate. [Link]

  • Diva-Portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-Portal.org. [Link]

  • ResearchGate. N‐acylation of anilines with 1, 3‐diketone stimulated by AIBN. ResearchGate. [Link]

  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • ResearchGate. (PDF) 4-Bromo-2,6-dimethylaniline. ResearchGate. [Link]

Sources

Application Note: 4-Bromo-2-methoxy-6-methylaniline Hydrobromide as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of 4-Bromo-2-methoxy-6-methylaniline hydrobromide as a strategic building block for the synthesis of medicinally relevant heterocyclic compounds. The unique substitution pattern of this aniline—featuring an ortho-methoxy, an ortho-methyl, and a para-bromo group—provides a versatile platform for constructing diverse scaffolds such as quinolines, benzimidazoles, and benzoxazoles. We provide detailed, field-proven protocols, explain the mechanistic rationale behind key transformations, and offer insights into the strategic application of this valuable intermediate for researchers in medicinal chemistry and drug development.

Introduction: Strategic Value of a Multifunctional Building Block

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals.[1][2] The targeted synthesis of these scaffolds often relies on precursors that contain multiple, differentially reactive functional groups. 4-Bromo-2-methoxy-6-methylaniline is an exemplary building block, offering three key points of functionality:

  • Nucleophilic Amino Group: The primary amine is the key reactive site for initiating cyclization cascades, such as condensation with carbonyl compounds or acylation.

  • Para-Bromo Group: The bromine atom serves as a versatile synthetic handle for post-heterocycle formation modifications, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3][4] This allows for the late-stage introduction of molecular complexity.

  • Ortho-Methoxy and -Methyl Groups: These substituents provide steric hindrance and electronic influence, directing the regioselectivity of cyclization reactions and modulating the physicochemical properties of the final products.

This guide explores the practical application of its hydrobromide salt, a stable and easy-to-handle form of the aniline, in the synthesis of high-value heterocyclic systems.

Physicochemical Properties and Safe Handling

Before use, it is critical to understand the properties and safety requirements of the starting material.

Table 1: Physicochemical Data for 4-Bromo-2-methoxy-6-methylaniline

Property Value Source
Molecular Formula C₈H₁₀BrNO PubChem[5]
Monoisotopic Mass 214.99458 Da PubChem[5]
Appearance Typically an off-white to brown solid Supplier Data

| Salt Form | Hydrobromide (C₈H₁₁Br₂NO) | PubChem[6] |

Safety and Handling Precautions

This compound and its parent aniline are classified as hazardous substances. Users must adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7][8]

  • Ventilation: Handle exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Exposure Routes: The compound is harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and serious eye irritation.[10]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]

    • Skin: Wash off immediately with soap and plenty of water.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[8]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[7]

  • Storage: Store in a tightly closed container in a dry, well-ventilated, and locked-up place. The compound may be air and light-sensitive.

Synthetic Pathways and Applications

The strategic arrangement of substituents on the aniline ring allows for its directed conversion into various heterocyclic cores.

G start 4-Bromo-2-methoxy-6-methylaniline Hydrobromide reagent1 Meldrum's Acid + Trialkyl Orthoformate start->reagent1 Gould-Jacobs Reaction reagent2 1. Amidine Formation 2. Intramolecular N-Arylation start->reagent2 Multi-step Sequence reagent3 Acyl Chloride + Cu(I) Catalyst start->reagent3 Domino Acylation- Annulation quinoline Quinolines benzimidazole Benzimidazoles benzoxazole Benzoxazoles reagent1->quinoline reagent2->benzimidazole reagent3->benzoxazole

Diagram 1: Synthetic utility of the title compound.

Application I: Synthesis of Substituted Quinolines

Quinolines are a privileged scaffold in medicinal chemistry, known for their presence in antimalarial, anticancer, and anti-inflammatory drugs.[1] A robust method for their synthesis is the Gould-Jacobs reaction, which involves the condensation of an aniline with a derivative of malonic acid, followed by thermal cyclization. The protocol below is adapted from established procedures for similar bromoanilines.[11]

G start 4-Bromo-2-methoxy- 6-methylaniline step1 Condensation (Meldrum's Acid, Trimethyl Orthoformate) start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Thermal Cyclization (Diphenyl Ether, >200°C) intermediate1->step2 quinolinol 6-Bromo-7-methoxy- 8-methylquinolin-4-ol step2->quinolinol step3 Chlorination (POCl₃) quinolinol->step3 chloroquinoline 4-Chloro-6-bromo- 7-methoxy-8-methylquinoline step3->chloroquinoline

Diagram 2: Workflow for the synthesis of a quinoline derivative.

Protocol 1: Synthesis of 4-Chloro-6-bromo-7-methoxy-8-methylquinoline

  • Rationale: This multi-step synthesis first builds an enamine intermediate which, upon heating in a high-boiling solvent like diphenyl ether, undergoes an intramolecular electrophilic aromatic substitution (cyclization) followed by elimination to form the quinolin-4-ol. The resulting hydroxyl group is then converted to a chlorine atom using phosphorus oxychloride (POCl₃), yielding a versatile intermediate for further nucleophilic substitution reactions.

  • Materials & Reagents:

    • This compound

    • Sodium bicarbonate (or other suitable base)

    • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

    • Trimethyl orthoformate

    • Diphenyl ether

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), Hexane, Methanol

    • Saturated sodium carbonate solution

  • Step-by-Step Procedure:

    • Free-Basing the Aniline: Dissolve this compound in water and basify with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the free aniline with dichloromethane (3x), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Formation of the Enamine Intermediate: In a round-bottom flask, suspend Meldrum's acid (1.1 eq) in trimethyl orthoformate (10 eq). Heat the mixture to reflux (~105°C) for 1 hour. Add the free aniline (1.0 eq) and continue refluxing for an additional 1-2 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour into hexane. Filter the resulting precipitate, wash with hexane, and dry under vacuum.[11]

    • Thermal Cyclization to Quinolin-4-ol: Add the dried enamine intermediate portion-wise to pre-heated diphenyl ether (~230-250°C) with vigorous stirring. Maintain the temperature for 30-60 minutes.[11] The reaction is often accompanied by vigorous evolution of gas (acetone, CO₂). Cool the mixture to room temperature, dilute with hexane to precipitate the product. Filter the solid, wash thoroughly with hexane and then methanol, and dry under vacuum.

    • Chlorination: In a flask equipped with a reflux condenser, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the dried quinolin-4-ol (1.0 eq). Heat the mixture to reflux (~110°C) for 1-2 hours.[11] Cool the reaction mixture and carefully pour it into a beaker of ice-cold saturated sodium carbonate solution with stirring. Filter the resulting solid, wash with water, and dry under vacuum to obtain the title compound.

  • Expected Results & Characterization:

    • Yields: Typically moderate to good over the three steps (50-80% overall).

    • Appearance: The final product is expected to be a pale yellow or brown solid.

    • Confirmation: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The isotopic pattern of the bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) should be visible in the mass spectrum.

Application II: Synthesis of Substituted Benzimidazoles

Benzimidazoles are another critical heterocyclic core, found in anthelmintics (e.g., albendazole) and proton-pump inhibitors (e.g., omeprazole).[12][13] A common synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[14][15] Starting from our bromoaniline, a plausible route involves an initial N-amidine formation followed by a copper-catalyzed intramolecular N-arylation.[16]

Protocol 2: Synthesis of a 7-Bromo-5-methoxy-4-methyl-1H-benzimidazole Derivative

  • Rationale: This strategy leverages the bromine atom as a leaving group for an intramolecular C-N bond formation. The aniline is first converted to an amidine. In the presence of a copper catalyst and a suitable base, the amidine nitrogen attacks the carbon bearing the bromine atom in an intramolecular Ullmann-type coupling to form the benzimidazole ring.

  • Materials & Reagents:

    • 4-Bromo-2-methoxy-6-methylaniline (free base from Protocol 1, Step 1)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or similar formamide equivalent

    • Copper(I) iodide (CuI)

    • 1,10-Phenanthroline or N,N'-Dimethylethylenediamine (DMEDA) as ligand

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

  • Step-by-Step Procedure:

    • Amidine Formation: Dissolve the free aniline (1.0 eq) in a suitable solvent like toluene. Add DMF-DMA (1.2 eq) and heat the mixture to reflux for 2-4 hours. Monitor by TLC until the starting aniline is consumed. Remove the solvent under reduced pressure to obtain the crude formamidine intermediate.

    • Intramolecular N-Arylation: To a flask containing the crude formamidine, add DMSO, K₂CO₃ (2.0 eq), CuI (0.1 eq), and DMEDA (0.2 eq).[16] Degas the mixture with argon or nitrogen for 15 minutes. Heat the reaction to 120-140°C and stir for 12-24 hours.

    • Workup and Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target benzimidazole.

  • Expected Results & Characterization:

    • Yields: This transformation can vary, with yields typically in the 40-70% range.

    • Appearance: The product is expected to be a solid.

    • Confirmation: Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the bromine atom and the formation of the heterocyclic N-H proton signal in the NMR are key indicators of success.

Application III: Synthesis of Substituted Benzoxazoles

Benzoxazoles are present in compounds with a range of biological activities, including anti-inflammatory and antimicrobial properties.[2][17] One-pot domino reactions using 2-bromoanilines and acyl chlorides with a copper catalyst provide an efficient entry to this class of compounds.[2]

Protocol 3: Synthesis of a 7-Bromo-5-methoxy-4-methyl-2-substituted-benzoxazole

  • Rationale: This protocol is based on a copper-catalyzed domino reaction. The aniline is first acylated by the acyl chloride. The resulting amide then undergoes an intramolecular O-arylation, where the carbonyl oxygen attacks the carbon bearing the bromine atom, facilitated by the copper catalyst, to form the oxazole ring.

  • Materials & Reagents:

    • 4-Bromo-2-methoxy-6-methylaniline (free base from Protocol 1, Step 1)

    • Acyl chloride of choice (e.g., benzoyl chloride) (1.1 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • 1,10-Phenanthroline (0.2 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • 1,4-Dioxane or Toluene as solvent

    • Microwave reactor (optional, can accelerate the reaction)

  • Step-by-Step Procedure:

    • Reaction Setup: To a microwave vial or a sealed tube, add the free aniline (1.0 eq), Cs₂CO₃ (2.0 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq). Add the solvent (dioxane).

    • Reagent Addition: Add the acyl chloride (1.1 eq) to the mixture.

    • Reaction: Seal the vessel and heat to 120-150°C for 4-12 hours (if using conventional heating) or irradiate in a microwave reactor at ~150°C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

    • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate. Concentrate the filtrate and purify the residue by silica gel column chromatography.

  • Expected Results & Characterization:

    • Yields: Good to excellent yields (60-90%) are often achievable with this method.[2]

    • Appearance: The product will be a solid, with color depending on the acyl chloride used.

    • Confirmation: Confirm the structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a highly functionalized and synthetically tractable building block. Its strategic substitution pattern enables the efficient construction of diverse and medicinally important heterocyclic cores, including quinolines, benzimidazoles, and benzoxazoles. The protocols outlined in this guide provide researchers with reliable and mechanistically sound starting points for leveraging this versatile precursor in their synthetic programs, facilitating the exploration of novel chemical space in drug discovery and materials science.

References

  • PubChem. (n.d.). This compound (C8H10BrNO). PubChemLite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. IJPLS. Retrieved from [Link]

  • ResearchGate. (2019). Our strategy for the construction of 4-bromo quinolines and its applications. ResearchGate. Retrieved from [Link]

  • Synthesis, Chemical. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Synthesis, Chemical. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. JCCHEMS. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. NCBI. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. WJPS. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. NCBI. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyaniline. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-6-methylaniline. PubChem. Retrieved from [Link]

  • PubMed Central. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. NCBI. Retrieved from [Link]

  • EnPress Journals. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. EnPress Journals. Retrieved from [Link]

  • Google Patents. (2014). Production process for synthesizing 4-bromo-2-methylaniline. Google Patents.
  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH. Retrieved from [Link]

  • PubMed. (2017). Synthesis of benzoxazole derivatives as interleukin-6 antagonists. PubMed. Retrieved from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Research Insights: The Synthesis and Reactivity of 4-Bromo-2-methylaniline (CAS 583-75-5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • ResearchGate. (2007). 4-Bromo-2,6-dimethylaniline. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. NCBI. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2-methoxy-6-methylaniline hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Anilines in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[2][3] Within the diverse chemical scaffolds of kinase inhibitors, the substituted aniline motif is of paramount importance. This structural element frequently serves as a key pharmacophore, engaging in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the target kinase. The nature and position of substituents on the aniline ring are pivotal in determining the potency, selectivity, and pharmacokinetic properties of the inhibitor.[4]

4-Bromo-2-methoxy-6-methylaniline hydrobromide is a versatile and strategically functionalized building block for the synthesis of kinase inhibitors. Its key features include:

  • A reactive bromine atom: This serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aromatic and heteroaromatic systems.

  • An aniline nitrogen: This primary amine is a key nucleophile for substitution reactions, commonly targeting activated heterocyclic systems like chloropyrimidines, a core scaffold in many kinase inhibitors.

  • Methoxy and methyl substituents: These groups influence the electronics and sterics of the molecule, which can be fine-tuned to optimize binding affinity and selectivity for the target kinase.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of a potent kinase inhibitor scaffold, exemplified by the synthesis of an analog of Brigatinib, a powerful anaplastic lymphoma kinase (ALK) inhibitor.[1][5]

Targeting Anaplastic Lymphoma Kinase (ALK): A Case Study

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, becomes a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[6][7] Brigatinib (AP26113) is a next-generation ALK inhibitor that has demonstrated significant clinical efficacy, even in patients who have developed resistance to earlier-generation inhibitors.[1][8] The chemical structure of Brigatinib features a 2,4-dianilinopyrimidine core, a common pharmacophore for kinase inhibition.

The following sections will detail a synthetic strategy to a Brigatinib analog, leveraging this compound as a key starting material. This approach highlights the practical application of this versatile building block in the construction of complex and biologically active molecules.

Synthetic Strategy and Key Reactions

The synthesis of the Brigatinib analog from this compound involves a two-step process:

  • Buchwald-Hartwig Amination: The bromine atom of the starting material is replaced with a piperidinyl-piperazine side chain. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting substituted aniline is then coupled with a 2,4,5-trichloropyrimidine core. The aniline nitrogen acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.

This modular approach allows for the late-stage introduction of key structural motifs, a highly desirable feature in drug discovery for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Diagram of the Synthetic Workflow

G start This compound reagent1 1-Methyl-4-(piperidin-4-yl)piperazine Pd Catalyst, Ligand, Base start->reagent1 intermediate 2-Methoxy-6-methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline reagent2 2,4,5-Trichloropyrimidine Acid Catalyst intermediate->reagent2 final Brigatinib Analog reagent1->intermediate Buchwald-Hartwig Amination reagent2->final Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic workflow for the Brigatinib analog.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-6-methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (Intermediate)

This protocol details the Buchwald-Hartwig amination of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1181458-21-8297.011.0
1-Methyl-4-(piperidin-4-yl)piperazine5370-09-2183.291.2
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.02
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.660.04
Sodium tert-butoxide (NaOtBu)865-48-596.102.5
Toluene, anhydrous108-88-392.1410 mL

Procedure:

  • To a flame-dried Schlenk flask, add this compound (297 mg, 1.0 mmol), 1-Methyl-4-(piperidin-4-yl)piperazine (220 mg, 1.2 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and Sodium tert-butoxide (240 mg, 2.5 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product.

Expected Outcome: A pale yellow solid. The yield is typically in the range of 70-85%.

Protocol 2: Synthesis of the Brigatinib Analog

This protocol describes the nucleophilic aromatic substitution reaction to form the final Brigatinib analog.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Methoxy-6-methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline(from Protocol 1)332.481.0
2,4,5-Trichloropyrimidine5750-76-5183.421.1
p-Toluenesulfonic acid monohydrate6192-52-5190.221.2
2-Propanol67-63-060.1015 mL

Procedure:

  • To a round-bottom flask, add 2-Methoxy-6-methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (332 mg, 1.0 mmol), 2,4,5-trichloropyrimidine (202 mg, 1.1 mmol), and p-toluenesulfonic acid monohydrate (228 mg, 1.2 mmol).

  • Add 2-propanol (15 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS. The reaction generally proceeds with high regioselectivity at the C4 position of the pyrimidine ring.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the Brigatinib analog.

Expected Outcome: An off-white to pale yellow solid. Yields for this type of reaction are typically in the range of 60-80%.

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Table of Expected Analytical Data:

CompoundMolecular FormulaExact Mass (m/z)Key ¹H NMR Signals (δ, ppm)
2-Methoxy-6-methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)anilineC₁₉H₃₂N₄O332.2576Aromatic protons (singlets), methoxy protons (~3.8 ppm, singlet), methyl protons (~2.2 ppm, singlet), piperazine and piperidine protons (multiplets)
Brigatinib AnalogC₂₆H₃₂Cl₂N₇O547.2005Aromatic protons (singlets and doublets), methoxy protons (~3.9 ppm, singlet), methyl protons (~2.3 ppm, singlet), pyrimidine proton (singlet), piperazine and piperidine protons (multiplets)

Causality Behind Experimental Choices and Self-Validating Systems

  • Choice of Catalyst and Ligand: The use of a palladium catalyst with a bulky, electron-rich phosphine ligand like XPhos is crucial for the efficiency of the Buchwald-Hartwig amination. This combination promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination to form the C-N bond. The reaction conditions can be optimized by screening different palladium sources, ligands, bases, and solvents to maximize the yield and minimize side products.

  • Regioselectivity in SNAr: The nucleophilic aromatic substitution on 2,4,5-trichloropyrimidine is expected to occur selectively at the C4 position. This is due to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position.[9][10] The reaction progress should be monitored to ensure the desired isomer is the major product.

  • Purification and Analysis: Each step of the synthesis should be followed by appropriate purification and analytical characterization. This ensures that the starting material for the subsequent step is of high purity, which is critical for the overall success of the synthesis and the biological evaluation of the final compound.

Conclusion and Future Perspectives

This guide has provided a detailed and practical framework for the synthesis of a kinase inhibitor scaffold using this compound as a key starting material. The described protocols for Buchwald-Hartwig amination and nucleophilic aromatic substitution are robust and widely applicable in medicinal chemistry. The modular nature of this synthetic route allows for the creation of a library of analogs by varying the piperazine side chain and the pyrimidine core, which is essential for optimizing the biological activity and pharmacokinetic properties of new kinase inhibitors. The strategic use of functionalized building blocks like this compound will continue to be a cornerstone of innovation in the development of targeted therapies for a wide range of diseases.

References

  • Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Wavefunction, Inc.. [Link]

  • Preparation method of ALK inhibitor brigatinib.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]

  • A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. [Link]

  • The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. PubMed. [Link]

  • Scheme 1. Synthesis of brigatinib. | Download Scientific Diagram. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. PubMed. [Link]

  • Design, synthesis, and anaplastic lymphoma kinase (ALK) inhibitory activity for a novel series of 2,4,8,22-tetraazatetracyclo[14.3.1.1³,⁷.1⁹,¹³]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles. PubMed. [Link]

  • Design, synthesis, and anaplastic lymphoma kinase (ALK) inhibitory activity for a novel series of 2,4,8,22-tetraazatetracyclo[14.3.1.1³,⁷.1⁹,¹³]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles. PubMed. [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. NIH. [Link]

  • Development of anaplastic lymphoma kinase (ALK) small-molecule inhibitors for cancer therapy. PubMed. [Link]

  • N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. AWS. [Link]

  • Brigatinib | C29H39ClN7O2P | CID 68165256. PubChem. [Link]

  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. NIH. [Link]

  • Role and targeting of anaplastic lymphoma kinase in cancer. PubMed. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. PubMed. [Link]

  • Brigatinib: Novel ALK Inhibitor for Non-Small-Cell Lung Cancer. PubMed. [Link]

Sources

Application Notes and Protocols for the Reaction of 4-Bromo-2-methoxy-6-methylaniline hydrobromide with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Aniline Derivative

4-Bromo-2-methoxy-6-methylaniline and its derivatives are pivotal building blocks in the synthesis of a diverse array of heterocyclic compounds. The strategic placement of bromo, methoxy, and methyl groups on the aniline ring provides a unique combination of steric and electronic properties, influencing reactivity and enabling the construction of complex molecular architectures. These structures are of significant interest in medicinal chemistry and materials science, with applications ranging from the development of novel therapeutic agents to the creation of advanced functional materials.

This comprehensive guide provides detailed application notes and robust protocols for the reaction of 4-Bromo-2-methoxy-6-methylaniline hydrobromide with aldehydes and ketones. We will explore two primary synthetic pathways: the formation of Schiff bases (imines) and the construction of the quinoline scaffold via the Doebner-von Miller reaction. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both technical accuracy and practical success in the laboratory.

Core Chemical Principles: Navigating the Reactivity of this compound

The starting material, this compound, is an ammonium salt. In this protonated form, the lone pair of electrons on the nitrogen atom is unavailable for nucleophilic attack, rendering the aniline unreactive towards carbonyl compounds. Therefore, the initial and most critical step in any reaction involving this substrate is the in situ neutralization to generate the free aniline. This is typically achieved by the addition of a non-nucleophilic base.

Once the free aniline is generated, it can participate in several key reactions with aldehydes and ketones:

  • Schiff Base Formation: This condensation reaction between the primary amine of the aniline and the carbonyl group of an aldehyde or ketone results in the formation of an imine or azomethine (-C=N-) linkage. This reaction is generally reversible and is often catalyzed by a small amount of acid. To drive the reaction to completion, the removal of water is essential.

  • Doebner-von Miller Quinoline Synthesis: This powerful reaction allows for the synthesis of substituted quinolines from anilines and α,β-unsaturated carbonyl compounds. The α,β-unsaturated carbonyl can be used directly or generated in situ from the aldol condensation of two molecules of an aldehyde or a ketone. The reaction is typically catalyzed by strong Brønsted or Lewis acids. The mechanism is complex and is believed to involve a series of conjugate additions, cyclizations, and oxidation steps.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from 4-Bromo-2-methoxy-6-methylaniline and Benzaldehyde

This protocol details the one-pot synthesis of (E)-N-(benzylidene)-4-bromo-2-methoxy-6-methylaniline. The initial step involves the in situ neutralization of the aniline hydrobromide salt using triethylamine, followed by the acid-catalyzed condensation with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Triethylamine (Et₃N)

  • Glacial Acetic Acid

  • Ethanol, absolute

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Dean-Stark apparatus

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approximately 10 mL per gram of aniline hydrobromide). Stir the suspension at room temperature.

  • Neutralization: To the stirred suspension, add triethylamine (1.1 eq) dropwise. A noticeable change in the appearance of the solid, often to a finer precipitate of triethylammonium bromide, should be observed. Stir for 15-20 minutes at room temperature to ensure complete neutralization.

  • Addition of Aldehyde: Add benzaldehyde (1.05 eq) to the reaction mixture.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Azeotropic Water Removal: Attach a Dean-Stark apparatus filled with toluene to the reaction flask and fit it with a reflux condenser.

  • Reflux: Heat the reaction mixture to reflux. The ethanol-toluene azeotrope will facilitate the removal of water, which will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure Schiff base.

Diagram of Experimental Workflow:

Schiff_Base_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 4-Bromo-2-methoxy-6-methylaniline HBr and Ethanol B 2. Add Triethylamine (Neutralization) A->B Stir C 3. Add Benzaldehyde and Acetic Acid B->C Stir D 4. Reflux with Dean-Stark (Water Removal) C->D Heat E 5. Solvent Removal D->E Cool F 6. Extraction and Washing E->F G 7. Drying and Concentration F->G H 8. Recrystallization G->H

Caption: Workflow for Schiff Base Synthesis.

Protocol 2: Doebner-von Miller Synthesis of a Substituted Quinoline

This protocol outlines the synthesis of 7-bromo-5-methoxy-2,8-dimethylquinoline from this compound and crotonaldehyde. The reaction is catalyzed by a Lewis acid, zinc chloride, in the presence of hydrochloric acid.

Materials:

  • This compound

  • Crotonaldehyde (freshly distilled)

  • Zinc Chloride (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Chloroform or Dichloromethane for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (1.0 eq).

  • Acidic Medium: Add concentrated hydrochloric acid (a volume sufficient to create a stirrable slurry). The aniline salt will dissolve in the acidic medium.

  • Lewis Acid Catalyst: Carefully add anhydrous zinc chloride (1.5 eq) to the mixture. The addition may be exothermic.

  • Addition of Carbonyl Compound: While stirring vigorously, add crotonaldehyde (2.5 eq) dropwise to the reaction mixture. The rate of addition should be controlled to manage the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. The color of the reaction mixture will likely darken significantly.

  • Reaction Monitoring: Monitor the reaction progress by TLC, periodically taking a small aliquot, neutralizing it, and spotting it on a TLC plate.

  • Workup:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly and carefully neutralize the acidic mixture by adding a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step is highly exothermic and should be performed with caution in a well-ventilated fume hood. A thick precipitate of zinc hydroxide will form.

    • Extract the product from the neutralized mixture with chloroform or dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure substituted quinoline.

Data Presentation and Expected Results

The following table summarizes the expected products and representative yields for the reactions described above. Actual yields may vary depending on the purity of reagents and adherence to the protocol.

Starting AnilineCarbonyl CompoundReaction TypeProductRepresentative Yield (%)
4-Bromo-2-methoxy-6-methylaniline HBrBenzaldehydeSchiff Base Formation(E)-N-benzylidene-4-bromo-2-methoxy-6-methylaniline80-90
4-Bromo-2-methoxy-6-methylaniline HBrCrotonaldehydeDoebner-von Miller7-Bromo-5-methoxy-2,8-dimethylquinoline40-60

Characterization Data:

The synthesized compounds should be characterized by standard spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the product. For the Schiff base, the characteristic imine proton (-CH=N-) signal is expected around 8.0-8.5 ppm in the ¹H NMR spectrum. For the quinoline, the aromatic and methyl group signals will be indicative of the final structure.

  • FT-IR Spectroscopy: The formation of the Schiff base will be indicated by the appearance of a C=N stretching band around 1620-1640 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the carbonyl compound will also be observed.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Schiff Base Formation Mechanism:

Schiff_Base_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Dehydration Aniline R-NH₂ Carbonyl R'-C(=O)-R'' Aniline->Carbonyl Intermediate1 R-NH₂⁺-C(O⁻)-R'R'' Carbonyl->Intermediate1 Carbinolamine R-NH-C(OH)-R'R'' Intermediate1->Carbinolamine Protonated_Carbinolamine R-NH-C(OH₂⁺)-R'R'' Carbinolamine->Protonated_Carbinolamine H⁺ Imine R-N=C-R'R'' Protonated_Carbinolamine->Imine -H₂O

Caption: Mechanism of Schiff Base Formation.

Doebner-von Miller Reaction Mechanism (Simplified):

DvM_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation Aniline Ar-NH₂ UnsaturatedCarbonyl R-CH=CH-C(=O)-R' Aniline->UnsaturatedCarbonyl Adduct1 Ar-NH-CH(R)-CH₂-C(=O)-R' UnsaturatedCarbonyl->Adduct1 Dihydroquinoline Dihydroquinoline Intermediate Adduct1->Dihydroquinoline H⁺ Quinoline Substituted Quinoline Dihydroquinoline->Quinoline [O]

Application Note: A Scalable and Regioselective Synthesis Protocol for 4-Bromo-2-methoxy-6-methylaniline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-2-methoxy-6-methylaniline and its hydrobromide salt are valuable intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The synthesis of such substituted anilines presents a common challenge in industrial chemistry: achieving regioselective bromination. The strong activating nature of the amino group on the aromatic ring often leads to the formation of undesired di- and tri-brominated byproducts, complicating purification and reducing the yield of the target compound.[3]

This application note provides a detailed, two-part protocol for the large-scale synthesis of 4-Bromo-2-methoxy-6-methylaniline hydrobromide. The methodology is designed for scalability, safety, and high regioselectivity, addressing the common pitfalls of aniline bromination. The first part details the selective para-bromination of 2-methoxy-6-methylaniline. The second part describes the subsequent conversion to its hydrobromide salt, which often improves the compound's stability, handling, and suitability for downstream applications.

Part 1: Overall Synthesis Pathway

The synthesis is a two-step process starting from 2-methoxy-6-methylaniline. The key transformation is the electrophilic aromatic substitution to install a bromine atom specifically at the 4-position, which is para to the strongly activating amino group and sterically accessible. This is followed by a standard acid-base reaction to form the hydrobromide salt.

Logical Workflow Diagram

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Salt Formation A 2-Methoxy-6-methylaniline (Starting Material) C 4-Bromo-2-methoxy-6-methylaniline (Free Base Intermediate) A->C Electrophilic Aromatic Substitution B Brominating Agent (e.g., NBS or Br2) B->C Controlled Addition in Solvent E 4-Bromo-2-methoxy-6-methylaniline Hydrobromide (Final Product) C->E Acid-Base Reaction & Crystallization D Hydrobromic Acid (HBr) D->E

Caption: Workflow for the two-step synthesis of the target compound.

Part 2: Experimental Protocols & Causality

A. Synthesis of 4-Bromo-2-methoxy-6-methylaniline (Free Base)

Principle of the Reaction: This step involves the electrophilic aromatic substitution of 2-methoxy-6-methylaniline. The amino (-NH2) and methoxy (-OCH3) groups are strong ortho-, para-directing activators. However, the para position relative to the amino group is the most electronically favored and sterically accessible site for the incoming electrophile (Br+). While direct bromination with elemental bromine can be aggressive, using a milder brominating agent like N-Bromosuccinimide (NBS) or controlling the reaction conditions with specific solvents can significantly improve selectivity and prevent over-bromination, making it suitable for industrial-scale production.[3][4][5] An alternative described in patent literature involves protecting the amine via acetylation, followed by bromination and subsequent deprotection, which adds steps but ensures high selectivity.[6][7] The direct bromination method is presented here for process efficiency.

Materials and Equipment:

Item Specification Purpose
Chemicals
2-Methoxy-6-methylaniline 98% or higher purity Starting Material
N-Bromosuccinimide (NBS) Reagent Grade Brominating Agent
Acetonitrile (ACN) Anhydrous, HPLC Grade Reaction Solvent
Sodium Thiosulfate (Na2S2O3) Saturated Aqueous Solution To quench excess bromine
Sodium Bicarbonate (NaHCO3) Saturated Aqueous Solution To neutralize acid
Brine Saturated Aqueous NaCl To aid phase separation
Anhydrous Sodium Sulfate (Na2SO4) Reagent Grade Drying Agent
Ethyl Acetate Reagent Grade Extraction Solvent
Equipment
Glass-Lined Reactor Sized for scale, with overhead stirrer, temperature probe, and nitrogen inlet Reaction Vessel
Addition Funnel For controlled addition of reagents Reagent Delivery
Condenser To prevent solvent loss Reflux/Distillation
Filtration System Buchner funnel setup or centrifuge Product Isolation

| Vacuum Drying Oven | For drying final product | Product Drying |

Step-by-Step Methodology:

  • Reactor Setup: Charge the glass-lined reactor with 2-methoxy-6-methylaniline (1.0 eq.) and anhydrous acetonitrile (approx. 10 volumes relative to the starting material). Begin stirring and purge the vessel with nitrogen.

  • Temperature Control: Cool the stirred solution to 0-5 °C using a cooling bath. Maintaining a low temperature is critical to control the reaction rate and minimize the formation of side products.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The slight excess of NBS ensures complete conversion of the starting material.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up & Quenching: Once the reaction is complete, cool the mixture again to ~10 °C. Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to neutralize any unreacted NBS.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Extraction: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude 4-bromo-2-methoxy-6-methylaniline as an oil or solid.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[8]

B. Formation of this compound

Principle of the Reaction: This is a straightforward acid-base neutralization. The lone pair of electrons on the nitrogen atom of the aniline's amino group acts as a base, accepting a proton from the strong acid, hydrobromic acid (HBr). The resulting ammonium salt is ionic and typically has lower solubility in organic solvents than the free base, allowing it to be isolated via precipitation or crystallization. This salt form is often more stable and easier to handle than the free amine.

Materials and Equipment:

Item Specification Purpose
Chemicals
Purified 4-Bromo-2-methoxy-6-methylaniline >99% Purity Starting Material (Free Base)
Isopropanol (IPA) Anhydrous Solvent
Hydrobromic Acid (HBr) 48% Aqueous Solution or HBr in Acetic Acid Acid for Salt Formation
Equipment
Glass Reactor With overhead stirrer and temperature probe Reaction Vessel
Filtration System Nutsche filter or centrifuge Product Isolation

| Vacuum Drying Oven | For drying final product | Product Drying |

Step-by-Step Methodology:

  • Dissolution: Charge the reactor with the purified 4-bromo-2-methoxy-6-methylaniline (1.0 eq.) and isopropanol (5-10 volumes). Stir until all the solid has dissolved.

  • Acid Addition: Cool the solution to 10-15 °C. Slowly add hydrobromic acid (1.1 eq.) dropwise via an addition funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 25 °C.

  • Crystallization: Upon addition of HBr, the hydrobromide salt will begin to precipitate. After the addition is complete, continue to stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C for another 1-2 hours to maximize crystallization.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold isopropanol to remove any residual impurities.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Part 3: Process Parameters and Analytical Data

Parameter Step A: Bromination Step B: Salt Formation
Key Reactant Ratio 1.0 eq. Aniline : 1.05 eq. NBS1.0 eq. Free Base : 1.1 eq. HBr
Solvent AcetonitrileIsopropanol
Temperature 0-10 °C (addition), RT (reaction)10-25 °C (addition), 0-5 °C (crystallization)
Reaction Time 3-6 hours2-4 hours
Expected Yield 85-95% (after purification)95-99%
Analytical QC HPLC, ¹H NMR, LC-MSMelting Point, ¹H NMR, Elemental Analysis
Final Product Form Crystalline Solid

Note: The final product can be characterized using methods like NMR, HPLC, and LC-MS to confirm its structure and purity.[9][10]

Part 4: Critical Safety Considerations

Handling the reagents involved in this synthesis requires strict adherence to safety protocols due to their inherent hazards.

Chemical Hazard Overview:

  • Brominating Agents (NBS/Bromine): Bromine is highly corrosive, toxic if inhaled, and a strong oxidizer.[11][12][13][14] NBS is a lachrymator and harmful if swallowed or inhaled. All handling must occur in a well-ventilated fume hood or a closed-system reactor.[11]

  • Aniline Derivatives: Substituted anilines are toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory system.[15]

  • Acids and Solvents: Hydrobromic acid is highly corrosive and can cause severe burns.[14] Organic solvents like acetonitrile and isopropanol are flammable and have associated inhalation hazards.

Required Controls & PPE:

  • Engineering Controls: A certified chemical fume hood is mandatory for lab-scale operations.[11][13] For large-scale synthesis, a closed-system reactor equipped with a scrubber (e.g., containing a sodium thiosulfate solution) to neutralize bromine-containing off-gases is essential.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including:

    • Chemical splash goggles and a face shield.[14]

    • Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[12]

    • A flame-resistant lab coat.

    • For handling elemental bromine or in case of potential exposure to high vapor concentrations, a respirator with an appropriate acid gas cartridge is required.[11][13]

Spill & Waste Management:

  • Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available for any bromine or NBS spills.[12]

  • Spills should be contained and neutralized before cleanup.

  • All chemical waste must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.

References

  • Preparation of 4-bromoaniline derivatives.
  • Bromine Safety & Standard Operating Procedures. University of California, Santa Barbara. [Link]

  • Handling liquid bromine and preparing bromine water. RSC Education. [Link]

  • SAFETY DATA SHEET - Bromine. Archean Chemical Industries. [Link]

  • Industrial Applications of Aniline. Knowde. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • The Essential Role of Aniline Derivatives in Industrial Chemistry. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
  • Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com. [Link]

  • The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research. [Link]

  • Production process for synthesizing 4-bromo-2-methylaniline.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Mol-Instincts. [Link]

  • 2-Methoxy-6-methylaniline - PubChem. NIH. [Link]

  • Preparation of p-Bromoaniline. ResearchGate. [Link]

Sources

Application Note & Protocol: High-Purity Recovery of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: 4-Bromo-2-methoxy-6-methylaniline and its salts are valuable intermediates in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The purity of these intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This document provides a comprehensive, field-tested protocol for the purification of 4-Bromo-2-methoxy-6-methylaniline hydrobromide using the robust and scalable technique of recrystallization. We delve into the foundational principles, a step-by-step methodology, and critical validation techniques to ensure the final product meets stringent purity requirements.

Foundational Principles: The Science of Recrystallization

Recrystallization is a cornerstone purification technique for solid organic compounds.[1] Its efficacy is rooted in the differential solubility of a target compound and its impurities within a chosen solvent system at varying temperatures.[2] The ideal solvent will exhibit a high temperature coefficient, meaning it dissolves the target compound readily at an elevated temperature but poorly at a low temperature.[3]

The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[1] As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to a supersaturated state. This thermodynamic instability is relieved by the formation of a highly ordered crystal lattice. The selective nature of crystal growth tends to exclude impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[3][4] This elegant separation results in the formation of significantly purer crystals of the desired compound.

Health & Safety Precautions

Handling halogenated aromatic amines requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for the hydrobromide salt may not be readily available, data from structurally similar compounds indicate potential hazards.

  • Hazard Profile: Compounds like 4-bromo-N,N-dimethylaniline and 4-bromo-2-methylaniline are classified as harmful if swallowed, inhaled, or in contact with skin.[5][6] They are known to cause serious skin and eye irritation.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and chemical splash goggles.

  • Engineering Controls: All operations involving the handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with institutional and local regulations.

Detailed Purification Protocol

This protocol is designed for the purification of this compound. The key to success is the careful selection of a recrystallization solvent. For hydrohalide salts of organic amines, polar protic solvents such as lower-chain alcohols or alcohol-water mixtures are excellent starting points.

Part A: Solvent System Selection (Small-Scale Trial)

Before committing a large quantity of material, it is crucial to identify an optimal solvent system.

  • Preparation: Place approximately 20-30 mg of the crude hydrobromide salt into several small test tubes.

  • Testing: To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol, water) dropwise at room temperature, agitating after each addition. A good candidate solvent will show poor solubility at room temperature.

  • Heating: Gently heat the tubes that showed poor room-temperature solubility in a water bath. The compound should dissolve completely in a small volume (e.g., <1-2 mL) of the boiling solvent.

  • Cooling: Allow the clear, hot solutions to cool to room temperature, then place them in an ice-water bath. The ideal solvent will produce a high yield of crystalline precipitate.

  • Mixed Solvents: If a single solvent is not ideal, test mixed solvent systems (e.g., ethanol/water). Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.

Part B: Bulk Recrystallization Workflow

Once a suitable solvent system is identified (for this example, we will proceed with isopropanol), the bulk purification can be performed.

Step 1: Dissolution Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add the selected solvent (isopropanol) in small portions while heating the mixture on a hot plate with stirring. Continue adding the hot solvent until the solid has just completely dissolved. Note: Using the absolute minimum amount of hot solvent is critical for maximizing the recovery yield.[1]

Step 2: Decolorization (Optional) If the resulting solution is colored and the pure compound is known to be colorless, colored impurities can be removed. Remove the flask from the heat, allow it to cool slightly, and add a small amount (e.g., 1-2% by weight of the solute) of activated charcoal.[9] Reheat the mixture to boiling for 5-10 minutes with swirling.

Step 3: Hot Gravity Filtration This step removes insoluble impurities (and activated charcoal, if used). Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving Erlenmeyer flask by pouring some boiling solvent through them to prevent premature crystallization.[2] Filter the hot solution as quickly as possible.

Step 4: Crystallization Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and without disturbance to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals. Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

Step 5: Isolation by Vacuum Filtration Collect the purified crystals using a Büchner funnel and a clean filter flask under vacuum.[2] Use a spatula to transfer the crystalline slurry into the funnel.

Step 6: Washing the Crystals With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent (isopropanol). This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the desired product.

Step 7: Drying Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass and allow them to air dry in the fume hood, or for more efficient drying, place them in a vacuum oven at a modest temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation & Drying Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Add Solvent Hot_Solution Hot Saturated Solution Dissolve->Hot_Solution Decolorize Add Activated Charcoal (Optional) Hot_Solution->Decolorize If Colored Hot_Filter Hot Gravity Filtration Hot_Solution->Hot_Filter If Colorless Decolorize->Hot_Filter Clear_Filtrate Clear Hot Filtrate Hot_Filter->Clear_Filtrate Cooling Slow Cooling & Ice Bath Clear_Filtrate->Cooling Vacuum_Filter Vacuum Filtration Cooling->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Sources

Application Note: 4-Bromo-2-methoxy-6-methylaniline Hydrobromide as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted anilines are cornerstone synthons in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology. 4-Bromo-2-methoxy-6-methylaniline hydrobromide is a specialized building block whose unique substitution pattern offers a confluence of desirable properties for drug design. This application note provides a technical guide on the strategic application of this reagent, focusing on its potential in the synthesis of kinase inhibitors. We will explore its reactivity profile, present a detailed, self-validating protocol for its incorporation into a medicinally relevant scaffold, and discuss the rationale behind key experimental choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced intermediates for the rapid generation of targeted compound libraries.

Introduction: Strategic Value in Drug Design

4-Bromo-2-methoxy-6-methylaniline presents a trifecta of functional handles that can be strategically employed in molecular design. The aniline nitrogen serves as a potent nucleophile or a directing group. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The ortho-methoxy and ortho-methyl substituents provide steric hindrance that can lock the aniline into a specific conformation, a critical feature for achieving selective binding to protein targets. This conformational constraint can reduce off-target effects and improve the overall pharmacological profile of a drug candidate.

While direct literature on the specific applications of this compound is emerging, its structural motifs are present in a wide array of bioactive molecules. Its utility can be confidently extrapolated from established synthetic routes for analogous compounds, such as those used in the development of receptor tyrosine kinase (RTK) inhibitors.[1][2] This note will use the synthesis of a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in kinase inhibitor design, as a representative case study.[1][2]

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of a building block is fundamental to its successful application. The hydrobromide salt form enhances the stability and shelf-life of the aniline, but it must be converted to its free base form for most nucleophilic reactions.

PropertyValueSource
Molecular Formula C₈H₁₁Br₂NO[3]
Molecular Weight 312.99 g/mol [3]
Appearance Solid (predicted)
Key Reactive Sites Amine (Nucleophilic), Bromine (Coupling)

The reactivity of 4-Bromo-2-methoxy-6-methylaniline is dictated by its primary functional groups. The diagram below illustrates the principal transformation pathways available to the medicinal chemist.

G cluster_amine Amine Reactions cluster_bromine Bromine Reactions main 4-Bromo-2-methoxy-6-methylaniline amine_node Nucleophilic Amine (NH2) main->amine_node Site bromine_node Aryl Bromide (Br) main->bromine_node Site snar SNAr (e.g., with Chloro-pyrimidines) amine_node->snar acylation Acylation (e.g., with Acyl Chlorides) amine_node->acylation buchwald_amine Buchwald-Hartwig (as coupling partner) amine_node->buchwald_amine suzuki Suzuki Coupling (with Boronic Acids) bromine_node->suzuki sonogashira Sonogashira Coupling (with Alkynes) bromine_node->sonogashira heck Heck Coupling (with Alkenes) bromine_node->heck G cluster_0 Protocol 3.1: Neutralization cluster_1 Protocol 3.2: SNAr Coupling start 4-Bromo-2-methoxy-6-methylaniline HBr Salt p1_step1 1. Dissolve in EtOAc/H2O start->p1_step1 free_base Free Aniline (in organic solvent) p2_step1 1. Combine Aniline & Heterocycle in Dioxane free_base->p2_step1 heterocycle 4-Chloropyrrolo[2,3-d]pyrimidine (Electrophile) heterocycle->p2_step1 product Target Kinase Inhibitor Scaffold p1_step2 2. Add aq. NaHCO3 p1_step1->p1_step2 p1_step3 3. Separate Layers p1_step2->p1_step3 p1_step4 4. Dry & Concentrate p1_step3->p1_step4 p1_step4->free_base p2_step2 2. Add DIPEA as base p2_step1->p2_step2 p2_step3 3. Heat to 100 °C, 12-18h p2_step2->p2_step3 p2_step4 4. Workup & Purify (Chromatography) p2_step3->p2_step4 p2_step4->product

Caption: Step-wise workflow for the synthesis of the target scaffold.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for procedural choices.

Protocol 4.1: Neutralization of this compound

Rationale: The primary amine of the title compound is protonated in its hydrobromide salt form, rendering it non-nucleophilic. A mild aqueous base is required to deprotonate the ammonium salt, allowing the free aniline to be extracted into an organic solvent. Saturated sodium bicarbonate is chosen over stronger bases like NaOH to prevent potential side reactions and emulsion formation.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (separatory funnel, flasks)

  • Rotary evaporator

Procedure:

  • Add this compound to a separatory funnel.

  • Add ethyl acetate and deionized water. Shake the funnel to dissolve the solids. The aniline salt will partition primarily into the aqueous layer.

  • Slowly add saturated NaHCO₃ solution to the separatory funnel. Causality: This neutralizes the hydrobromic acid, causing the free aniline to form. CO₂ evolution will occur; vent the funnel frequently and carefully.

  • Continue adding NaHCO₃ solution until the aqueous layer is basic (pH ~8-9, check with pH paper) and effervescence ceases.

  • Shake the funnel vigorously for 1-2 minutes to ensure complete extraction of the free aniline into the ethyl acetate layer.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the organic layer sequentially with deionized water and then brine. Trustworthiness: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free aniline, which should be used promptly in the next step.

Protocol 4.2: Synthesis of a Representative N-Aryl-pyrrolo[2,3-d]pyrimidine

Rationale: This SNAr reaction displaces the chlorine atom on the electron-deficient pyrimidine ring with the nucleophilic aniline. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction without competing in the primary reaction. Dioxane is selected as a high-boiling, aprotic solvent suitable for this transformation, which often requires elevated temperatures to proceed at a reasonable rate.

Materials:

  • 4-Bromo-2-methoxy-6-methylaniline (free base from Protocol 4.1, 1.1 eq)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and the free 4-Bromo-2-methoxy-6-methylaniline.

  • Add anhydrous 1,4-dioxane via syringe to dissolve the reagents.

  • Add DIPEA to the reaction mixture via syringe. Causality: The excess base ensures that the reaction medium remains non-acidic, preventing the re-protonation of the nucleophilic aniline.

  • Equip the flask with a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-chloropyrrolo[2,3-d]pyrimidine is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure product.

Expected Results and Characterization

The successful synthesis will yield a substituted 4-anilinopyrrolo[2,3-d]pyrimidine. The identity and purity of the compound should be confirmed using standard analytical techniques.

ParameterExpected Outcome
Yield 60-85% (post-chromatography)
Appearance Off-white to pale yellow solid
Purity (LC-MS) >95%
Mass Spec (ESI+) Calculated m/z for [M+H]⁺ should be observed
¹H NMR Peaks corresponding to all aromatic and aliphatic protons should be present and integrated correctly.

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a unique combination of steric and electronic features. The protocols provided herein demonstrate a reliable and rational approach to its use in synthesizing kinase inhibitor scaffolds via nucleophilic aromatic substitution. The versatility of the aryl bromide for subsequent cross-coupling reactions further expands its utility, enabling the rapid diversification of lead compounds and facilitating the exploration of structure-activity relationships in drug discovery programs.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methoxy-6-methylaniline hydrobromide. Here, we address common challenges, with a focus on the formation of byproducts, and provide troubleshooting strategies and detailed experimental protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of 4-Bromo-2-methoxy-6-methylaniline via electrophilic aromatic substitution is prone to the formation of two primary byproducts:

  • Positional Isomer: 6-Bromo-2-methoxy-6-methylaniline.

  • Di-substituted Byproduct: 4,6-Dibromo-2-methoxy-6-methylaniline.

The formation of these byproducts is a direct consequence of the high reactivity of the aniline ring, which is strongly activated by the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups. These groups direct electrophilic attack to the ortho and para positions.

Q2: Why am I getting a mixture of mono- and di-brominated products?

A2: The strong activating effect of the amino and methoxy groups makes the aromatic ring highly susceptible to electrophilic attack. This can lead to over-bromination, where a second bromine atom is added to the ring, resulting in the formation of 4,6-dibromo-2-methoxy-6-methylaniline. This is a common issue in the bromination of activated aromatic compounds.

Q3: How can I control the regioselectivity of the bromination to favor the desired 4-bromo isomer?

A3: Controlling the regioselectivity is crucial for maximizing the yield of the desired product. The directing effects of the substituents on the aniline ring play a key role. The amino and methoxy groups are ortho, para-directing. In the case of 2-methoxy-6-methylaniline, the para position (C4) is sterically more accessible than the ortho position (C6) to the amino group, which is also activated by the methoxy group. However, the formation of the 6-bromo isomer can still occur. To enhance the selectivity for the 4-bromo isomer, careful control of reaction conditions is essential. This includes the choice of brominating agent, solvent, and temperature.

Troubleshooting Guide

Issue 1: Low Yield of this compound and Significant Byproduct Formation

Possible Cause: The high reactivity of the starting material, 2-methoxy-6-methylaniline, can lead to the formation of multiple products, thus reducing the yield of the desired compound. The choice of brominating agent and reaction conditions significantly impacts the product distribution.

Troubleshooting Steps:

  • Choice of Brominating Agent:

    • Elemental Bromine (Br₂): While a common brominating agent, its high reactivity can lead to over-bromination. If using Br₂, it is crucial to control the stoichiometry and addition rate carefully.

    • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent that can help to minimize the formation of di-brominated byproducts.

    • Pyridinium Bromide Perbromide (Py-Br₃): This solid reagent is easier to handle than liquid bromine and can provide a controlled release of bromine, leading to higher selectivity.

  • Reaction Temperature:

    • Lowering the reaction temperature (e.g., 0-5 °C) can help to slow down the reaction rate and improve the selectivity for the mono-brominated product.

  • Solvent Selection:

    • The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents may help to temper the reactivity of bromine.

  • Protection of the Amino Group:

    • To reduce the activating effect of the amino group and prevent over-bromination, it can be temporarily protected as an acetamide. The acetyl group is less activating than the amino group, allowing for more controlled bromination. The protecting group can then be removed by hydrolysis to yield the desired product.

Issue 2: Difficulty in Separating the Desired Product from its Isomeric Byproduct

Possible Cause: The similar polarity and physical properties of the 4-bromo and 6-bromo isomers can make their separation challenging.

Troubleshooting Steps:

  • Column Chromatography:

    • Careful optimization of the mobile phase for silica gel column chromatography can enable the separation of the isomers. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is recommended.

  • Recrystallization:

    • Fractional recrystallization can be an effective method for separating isomers. Experiment with different solvent systems to find one that provides good separation.

Experimental Protocols

Protocol 1: Controlled Bromination using N-Bromosuccinimide (NBS)

This protocol aims to improve the selectivity for the desired 4-bromo isomer by using a milder brominating agent.

Materials:

  • 2-methoxy-6-methylaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr) in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methoxy-6-methylaniline (1 equivalent) in DCM or ACN in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NBS (1-1.1 equivalents) in DCM or ACN dropwise to the cooled solution over a period of 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • To obtain the hydrobromide salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl or HBr in the same solvent until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: Bromination with Protection of the Amino Group

This two-step protocol involves the protection of the amino group to control the reactivity of the aniline.

Part A: Acetylation of 2-methoxy-6-methylaniline

  • To a solution of 2-methoxy-6-methylaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Heat the mixture at 50-60 °C for 1-2 hours.

  • Pour the reaction mixture into ice-water to precipitate the acetanilide derivative.

  • Collect the solid by filtration, wash with water, and dry.

Part B: Bromination of the Acetanilide and Deprotection

  • Dissolve the dried acetanilide from Part A in a suitable solvent (e.g., acetic acid).

  • Add the brominating agent (e.g., Br₂ or NBS, 1 equivalent) slowly at a controlled temperature.

  • After the reaction is complete, quench the reaction and work up as described in Protocol 1.

  • The resulting bromo-acetanilide is then hydrolyzed by heating with aqueous acid (e.g., HCl or H₂SO₄) to remove the acetyl group and yield the desired 4-Bromo-2-methoxy-6-methylaniline.

  • The product can then be isolated and converted to its hydrobromide salt as described in Protocol 1.

Data Presentation

Table 1: Common Byproducts and their Characteristics

CompoundStructureMolecular WeightNotes
4-Bromo-2-methoxy-6-methylaniline 216.08Desired Product
6-Bromo-2-methoxy-6-methylaniline 216.08Positional Isomer
4,6-Dibromo-2-methoxy-6-methylaniline 294.98Di-substituted Byproduct

Visualization

Reaction Scheme: Synthesis and Byproduct Formation

The following diagram illustrates the desired reaction pathway and the formation of the major byproducts.

G cluster_0 Synthesis of 4-Bromo-2-methoxy-6-methylaniline start 2-methoxy-6-methylaniline product 4-Bromo-2-methoxy-6-methylaniline (Desired Product) start->product Bromination (e.g., NBS, Br₂) byproduct1 6-Bromo-2-methoxy-6-methylaniline (Positional Isomer) start->byproduct1 Side Reaction byproduct2 4,6-Dibromo-2-methoxy-6-methylaniline (Di-substituted Byproduct) product->byproduct2 Over-bromination

Caption: Reaction pathway for the synthesis of 4-Bromo-2-methoxy-6-methylaniline and the formation of common byproducts.

References

  • U.S.
  • "Synthesis of A. 4-Bromo-2-methoxyaniline," PrepChem.com. ([Link])

  • "Phenylamine (aniline) and bromine water," Chemguide.co.uk. ([Link])

  • "Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids," Beilstein Journal of Organic Chemistry. ([Link])

  • "An Expedited, Regiospecific para-Bromination of Activated Aryls," TopSCHOLAR, Western Kentucky University. ([Link])

  • "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification," Molecules. ([Link])

  • "Bromination of Aniline," Khan Academy. ([Link])

  • "During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?," Quora. ([Link])

  • "Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides," The Journal of Organic Chemistry. ([Link])

preventing de-bromination of 4-Bromo-2-methoxy-6-methylaniline hydrobromide in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-methoxy-6-methylaniline hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on preventing the common and often frustrating side reaction of de-bromination. By understanding the underlying mechanisms and implementing the targeted strategies outlined below, you can significantly improve the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the stability and handling of this compound in chemical reactions.

Q1: What is de-bromination and why is it a significant problem with this compound?

A: De-bromination is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom. This is particularly problematic as it consumes your starting material, leading to a mixture of the desired product and a de-brominated byproduct, which can be difficult to separate, thereby complicating purification and reducing the overall yield.

Q2: What are the primary causes of de-bromination in reactions involving this compound?

A: De-bromination of aryl bromides, especially in the context of palladium-catalyzed cross-coupling reactions, is often attributed to the formation of palladium-hydride (Pd-H) species. These can arise from various sources, including the solvent, base, or impurities. The electron-rich nature of the aromatic ring in 4-Bromo-2-methoxy-6-methylaniline, due to the activating methoxy and amino groups, can also make it more susceptible to certain reductive de-bromination pathways.

Q3: How does the hydrobromide salt form of this aniline affect its reactivity and the potential for de-bromination?

A: The hydrobromide salt means the aniline's amino group is protonated to form an anilinium ion (-NH3+ Br-). This has two main effects:

  • Reduced Ring Activation: The anilinium group is strongly deactivating, which can temper the high reactivity of the free aniline. This can be beneficial in preventing unwanted side reactions like poly-halogenation, but it doesn't directly prevent de-bromination in, for example, cross-coupling reactions.

  • Reaction with Base: The acidic proton of the anilinium salt will react with the base in your reaction mixture. It is crucial to account for this by adding at least one extra equivalent of base to neutralize the hydrobromide before the intended reaction catalysis can proceed.

Q4: Can the choice of reaction conditions significantly impact the extent of de-bromination?

A: Absolutely. The choice of catalyst, ligand, base, solvent, and reaction temperature are all critical factors that can either promote or suppress de-bromination. Tailoring these conditions to your specific reaction is key to minimizing this unwanted side reaction.

In-Depth Troubleshooting Guides

This section provides a more detailed analysis of the causes of de-bromination and offers specific, actionable solutions.

Issue 1: Significant De-bromination Observed in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)

Root Cause Analysis:

The most probable cause is the generation of a Pd-H intermediate, which can then participate in a reductive elimination with the aryl bromide to yield the de-brominated product. The formation of Pd-H can be promoted by:

  • Strong Bases: Certain strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of Pd-H species.

  • Protic or Polar Aprotic Solvents: Solvents like DMF, or alcohols can act as hydride sources.

  • Sub-optimal Ligand Choice: The ligand on the palladium catalyst plays a crucial role. Less bulky or electron-poor ligands may not sufficiently promote the desired reductive elimination of the product, allowing the de-bromination pathway to compete.

  • High Temperatures: Higher reaction temperatures can sometimes favor the de-bromination pathway.

Solutions and Mitigation Strategies:

The following table outlines a systematic approach to troubleshooting and optimizing your reaction conditions to minimize de-bromination.

Parameter Problematic Condition Recommended Solution Rationale
Base Strong, non-coordinating bases (e.g., NaOtBu, LiHMDS)Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Weaker bases are less likely to promote the formation of palladium-hydride species.
Solvent Polar aprotic (e.g., DMF) or protic solvents (e.g., alcohols)Non-polar aprotic solvents (e.g., Toluene, Dioxane)These solvents are less likely to act as a source of hydride for the formation of Pd-H intermediates.[1][2]
Ligand Small, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs)These ligands promote the desired C-C or C-N bond formation (reductive elimination) to outcompete the de-bromination pathway.[1]
Temperature High temperatures (e.g., >100 °C)Lower the reaction temperature (e.g., 80 °C)De-bromination can have a higher activation energy, so reducing the temperature may selectively slow this side reaction.[1]
Reagent Purity Presence of water or other impuritiesUse anhydrous and degassed solvents and high-purity reagentsImpurities can be a source of hydrides that contribute to the formation of Pd-H species.

Experimental Protocol: A General Starting Point for a Suzuki Coupling with Minimized De-bromination

This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid, designed to minimize de-bromination.

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol - Note the use of 3 equivalents to neutralize the hydrobromide and act as the base for the catalytic cycle).

    • Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and the ligand (e.g., XPhos; 4 mol%).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing the Problem and Solution

Diagram 1: The Competing Pathways of a Palladium-Catalyzed Cross-Coupling Reaction

G cluster_0 Catalytic Cycle cluster_1 De-bromination Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition (Ar-Br) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation/Amine Coordination (+ Nucleophile) Ar-Pd(II)-H(L_n) Ar-Pd(II)-H(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-H(L_n) Hydride Formation (from base/solvent) Ar-Pd(II)-Nu(L_n)->Pd(0)L_n Desired_Product Ar-Nu Ar-Pd(II)-Nu(L_n)->Desired_Product Reductive Elimination Debrominated_Product Ar-H Ar-Pd(II)-H(L_n)->Debrominated_Product Reductive Elimination

Caption: Competing catalytic pathways.

Diagram 2: Troubleshooting Workflow for Minimizing De-bromination

G start De-bromination Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try XPhos, SPhos, or bulky NHCs. start->ligand base Step 2: Change the Base - Strong bases (e.g., NaOtBu) can be problematic. - Switch to a weaker base like K₃PO₄, Cs₂CO₃, or K₂CO₃. ligand->base solvent Step 3: Change the Solvent - Protic or polar aprotic solvents (e.g., DMF) can be problematic. - Use a non-polar, aprotic solvent like toluene or dioxane. base->solvent temp Step 4: Lower the Temperature - De-bromination can have a higher activation energy. - Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). solvent->temp purity Step 5: Check Reagent Purity - Ensure anhydrous and degassed solvents. - Use high-purity reagents to avoid hydride sources. temp->purity end Minimized De-bromination purity->end

Caption: Troubleshooting workflow for minimizing de-bromination.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-methoxy-6-methylaniline hydrobromide. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to pilot plant production. We will address common challenges through a detailed troubleshooting guide and FAQs, grounded in established chemical principles and process safety.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process starting from 2-methoxy-6-methylaniline. The first step is a regioselective electrophilic aromatic substitution (bromination) to install a bromine atom at the C4 position, followed by the formation of the hydrobromide salt to aid in purification and handling.

G A 2-Methoxy-6-methylaniline (Starting Material) B 4-Bromo-2-methoxy-6-methylaniline (Free Base Intermediate) A->B Step 1: Regioselective Bromination Reagents: Br₂ or HBr/H₂O₂ Solvent: Pyridine C This compound (Final Product) B->C Step 2: Salt Formation Reagent: Hydrobromic Acid (HBr) Solvent: e.g., Diethyl Ether, Isopropanol

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide: From Lab to Scale-Up

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Bromination Stage Challenges

Q1: My reaction is producing significant amounts of the 4,6-dibromo impurity and other side products. How can I improve the regioselectivity for the desired C4-monobrominated product?

A1: This is a classic challenge in the electrophilic substitution of anilines. The amino group is a powerful activating group, making the aromatic ring highly susceptible to multiple substitutions.[1][2] On scale-up, poor control of reaction conditions exacerbates this issue.

  • Root Cause Analysis: The high reactivity of the aniline ring leads to a fast secondary bromination at the C6 position, which is also activated by the amino and methoxy groups. Using highly reactive brominating agents like neat bromine without proper control can lead to poor selectivity.[3]

  • Recommended Solutions:

    • Choice of Brominating System: Avoid using elemental bromine in common non-basic organic solvents. A proven method for achieving high para-selectivity is the use of bromine in pyridine .[3] Pyridine moderates the reactivity of bromine and the solvent itself can act as a scavenger for the HBr byproduct. An alternative, greener system involves using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) in pyridine .[3]

    • Control of Stoichiometry: Use the brominating agent in equimolar amounts or with only a very slight excess (e.g., 1.0 to 1.05 equivalents). Excess brominating agent is the primary driver for the formation of dibromo impurities.[4]

    • Controlled Reagent Addition: On a larger scale, the brominating agent must be added slowly and sub-surface to the well-agitated reaction mixture. This prevents localized high concentrations that favor over-bromination.

    • Temperature Management: Maintain a consistent and controlled reaction temperature, typically between 20-35°C.[3] Runaway temperatures increase reaction rates indiscriminately and reduce selectivity.

Q2: The crude product after bromination is a dark, viscous oil or a discolored solid, which complicates purification. What is the cause and how can it be mitigated?

A2: Anilines are notoriously prone to air oxidation, which produces highly colored polymeric impurities.[5][6] This issue is often more pronounced during longer reaction times or extended work-ups typical of larger scale batches.

  • Root Cause Analysis: The electron-rich nature of the aniline derivative makes it susceptible to oxidation by atmospheric oxygen, especially in the presence of acid or light. Impurities in the starting material can also catalyze this degradation.

  • Recommended Solutions:

    • Use Purified Starting Materials: Ensure the 2-methoxy-6-methylaniline is of high purity and preferably distilled before use to remove any existing oxidized impurities.[5]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is a critical process parameter for scale-up to minimize oxidation.[5]

    • Work-up Procedure: After the reaction is complete, proceed with the work-up promptly. During aqueous washes, ensure the pH is controlled to avoid prolonged exposure to highly acidic or basic conditions.

    • Decolorization: If discoloration occurs, the crude intermediate can be treated with activated carbon during a subsequent filtration step or before crystallization.[5] A small amount of sodium bisulfite or sodium thiosulfate in the initial aqueous quench can also help to scavenge excess oxidant and prevent color formation.

Salt Formation and Purification Challenges

Q3: During the hydrobromide salt formation, my product is "oiling out" or precipitating as a sticky solid instead of forming a crystalline powder. What is causing this?

A3: This common crystallization problem indicates that the system has become supersaturated too quickly or that impurities are inhibiting proper crystal lattice formation.

  • Root Cause Analysis: The "oiling out" phenomenon occurs when the solubility limit of the product is exceeded at a rate faster than the rate of crystal nucleation and growth. This can be caused by adding the anti-solvent or acid too quickly, insufficient mixing, or the presence of impurities that disrupt crystallization.

  • Recommended Solutions:

    • Purity of the Free Base: The single most important factor is the purity of the 4-Bromo-2-methoxy-6-methylaniline free base. Purify the intermediate by column chromatography (lab scale) or a preliminary crystallization/reslurry (pilot scale) before salt formation.

    • Solvent System: Choose an appropriate solvent system. A common method is to dissolve the free base in a solvent in which it is soluble (e.g., isopropanol, ethanol) and then add concentrated hydrobromic acid.[7] Alternatively, dissolve the base in a solvent like diethyl ether and add HBr, causing the salt to precipitate directly.[7]

    • Controlled Precipitation: Add the hydrobromic acid or anti-solvent slowly to the solution with vigorous stirring. Maintain a controlled temperature; sometimes cooling the mixture can promote better crystal formation.[8]

    • Seeding: If possible, add a few seed crystals of pure product to the solution once it becomes cloudy. This provides a template for proper crystal growth and can prevent oiling out.

Q4: The final hydrobromide salt product has a low melting point and appears impure by analytical characterization, even after crystallization. How can I improve its final purity?

A4: This suggests that impurities are co-crystallizing with your product. The structure of the impurity is likely very similar to the product, such as the dibromo- or starting aniline hydrobromide salts.

  • Root Cause Analysis: Co-crystallization occurs when impurities have similar solubility profiles and can be incorporated into the product's crystal lattice.

  • Recommended Solutions:

    • Recrystallization: Perform a careful recrystallization of the crude hydrobromide salt. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures but low solubility at cooler temperatures, while the impurities remain soluble upon cooling. Ethanol/water or isopropanol/heptane mixtures are often good starting points.[7]

    • Acidic/Basic Washes during Work-up: Before salt formation, ensure the work-up of the free base is robust. An acidic wash (e.g., with dilute HCl) will remove any unreacted, basic starting aniline into the aqueous phase.[5] A subsequent basic wash can remove acidic byproducts.

    • Solvent Reslurry: Stirring the isolated, impure salt as a thick slurry in a solvent that dissolves the impurities but not the product (e.g., cold diethyl ether or ethyl acetate) can be a very effective purification method on a large scale.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical safety precautions for handling large quantities of elemental bromine? Bromine is extremely hazardous and requires strict safety protocols.[9] It is highly toxic via inhalation, corrosive, and can cause severe skin burns.[10][11] Key precautions include:

  • Engineering Controls: Always handle bromine in a well-ventilated fume hood or a closed-system reactor. Ensure a bromine gas detection system is in place.[10]

  • Personal Protective Equipment (PPE): Use heavy-duty, chemically resistant gloves (e.g., nitrile over butyl), a face shield with safety goggles, and a corrosive-resistant apron or lab coat.[12] For large-scale transfers, respiratory protection with an appropriate acid gas cartridge is mandatory.[10]

  • Spill Response: Have a spill kit ready containing a neutralizing agent like a 1 M solution of sodium thiosulfate.[12] Never use disposable plastic gloves as bromine can degrade them quickly.[12]

FAQ 2: Is it necessary to protect the amine group via acetylation before bromination? Protection of the amino group as an acetamide is a classic strategy to moderate its activating effect and ensure mono-substitution.[13][14]

  • Advantages: Acetylation greatly reduces the ring's reactivity, preventing over-bromination and oxidation, leading to a cleaner reaction with high para-selectivity.[15]

  • Disadvantages: This strategy adds two steps to the synthesis (protection and deprotection), which increases process time, cost, and waste streams.

  • Recommendation: For the synthesis of 4-Bromo-2-methoxy-6-methylaniline, using optimized conditions such as the Br₂/pyridine system described in patent literature can provide high selectivity without the need for a protecting group, making it a more efficient process for scale-up.[3]

FAQ 3: What are the recommended analytical methods for in-process control (IPC) and final product release?

  • Reaction Monitoring (IPC): Thin-Layer Chromatography (TLC) is excellent for quick qualitative checks at the bench. For scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are superior. They provide quantitative data on the consumption of starting material and the formation of the product and key impurities (e.g., the dibromo species).

  • Final Product Characterization: For structure confirmation and purity assessment, ¹H NMR and ¹³C NMR are essential. Mass Spectrometry (MS) confirms the molecular weight. HPLC is used to determine the final purity (e.g., >99.0%). Melting point analysis is a simple and effective indicator of purity.

Recommended Scale-Up Protocol

This protocol is adapted from methodologies proven to be effective for the selective bromination of substituted anilines and represents a robust starting point for process development.[3]

ParameterValue / Description
Starting Material 2-methoxy-6-methylaniline
Brominating Agent Elemental Bromine (Br₂)
Solvent Pyridine
Stoichiometry 1.0 eq. Aniline : 1.02 eq. Bromine
Temperature 20 - 30°C
Reaction Time ~12 hours (monitor by HPLC/GC)
Salt Formation 48% Hydrobromic Acid (HBr)
Expected Yield >80%
Expected Purity >95% (before recrystallization)

Step 1: Bromination of 2-methoxy-6-methylaniline

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a controlled-addition pump to 5 volumes of pyridine relative to the starting aniline.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Charge Starting Material: Charge 1.0 equivalent of 2-methoxy-6-methylaniline to the reactor. Stir to dissolve completely.

  • Cooling: Cool the reactor contents to 20°C.

  • Reagent Addition: Begin the slow, sub-surface addition of 1.02 equivalents of bromine via the addition pump over a period of 4-6 hours. CAUTION: The reaction can be exothermic. Maintain the internal temperature between 20-30°C using the reactor cooling jacket.

  • Reaction: After the addition is complete, allow the mixture to stir at 25°C for approximately 12 hours.

  • Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is <1% remaining.

Step 2: Work-up and Salt Formation

  • Quench: Cool the reaction mixture to 10°C. Slowly quench the reaction by adding it to a separate vessel containing 10 volumes of water and ice.

  • Extraction: Extract the aqueous mixture with an appropriate solvent like ethyl acetate or dichloromethane (3 x 5 volumes).

  • Washes: Combine the organic extracts. Wash sequentially with 1 M sodium thiosulfate solution (to remove any residual bromine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2-methoxy-6-methylaniline as an oil or solid.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol, ~3 volumes). With vigorous stirring, slowly add 1.1 equivalents of 48% aqueous hydrobromic acid.

  • Crystallization & Isolation: A precipitate should form. Continue stirring for 1-2 hours, potentially cooling the mixture in an ice bath to maximize precipitation.[8] Collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold diethyl ether to remove residual impurities and solvent.[7] Dry the product in a vacuum oven at a low temperature (<50°C) until a constant weight is achieved.

  • Purification (if needed): Recrystallize the hydrobromide salt from a suitable solvent system (e.g., ethanol/water) to achieve the desired final purity.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties and Structure of Aniline Hydrobromide.
  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
  • BenchChem. (2025, December). Troubleshooting side reactions in the N-alkylation of aniline.
  • BenchChem. (n.d.). Troubleshooting common issues in aniline phosphate synthesis.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide.
  • Testbook. (n.d.). Electrophilic Substitution of Anilines.
  • ICL Industrial Products. (n.d.). Bromine Safety Handbook.
  • Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • NCERT. (n.d.). Amines.
  • PubChem. (n.d.). Benzenamine, hydrobromide (1:1).
  • Khan Academy. (2025, January 31). EAS reactions of aniline. YouTube.
  • ResearchGate. (n.d.). Preparation of p-Bromoaniline.

Sources

Technical Support Center: Synthesis of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-methoxy-6-methylaniline hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yield and purity.

Introduction to the Synthesis

The synthesis of 4-bromo-2-methoxy-6-methylaniline is a multi-step process that requires careful control of reaction conditions to achieve high regioselectivity and yield. The primary challenge lies in the electrophilic aromatic substitution (bromination) of the substituted aniline, followed by the formation of the hydrobromide salt. The starting material, 2-methoxy-6-methylaniline, has a highly activated aromatic ring due to the presence of both the amino and methoxy groups, which are ortho-, para-directing. The methyl group also contributes to the activation of the ring. This high degree of activation can lead to side reactions, such as the formation of di- or tri-brominated products, if the reaction is not carefully controlled.

The subsequent formation of the hydrobromide salt is a straightforward acid-base reaction, but the purification and isolation of a crystalline product can be challenging. This guide will address potential issues in both stages of the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield of 4-Bromo-2-methoxy-6-methylaniline

Possible Causes:

  • Incomplete Reaction: The bromination reaction may not have gone to completion.

  • Side Reactions: Formation of over-brominated products (e.g., dibromo- or tribromoaniline) is a common issue with highly activated anilines.

  • Loss of Product during Workup: The product may be lost during extraction or purification steps.

  • Poor Quality of Reagents: The starting material or brominating agent may be impure.

Solutions:

Solution Detailed Explanation
Optimize Reaction Time and Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending it. However, prolonged reaction times can also lead to more side products. Running the reaction at a lower temperature can sometimes improve selectivity and reduce the formation of over-brominated species.
Control Stoichiometry Use a precise 1:1 molar ratio of the brominating agent to the 2-methoxy-6-methylaniline. Adding the brominating agent dropwise and slowly to the reaction mixture can help to control the local concentration and minimize over-bromination.
Choice of Brominating Agent While elemental bromine can be used, milder and more selective brominating agents like N-Bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadienone can provide better results with highly activated substrates.[1]
Optimize Workup Procedure Ensure proper pH adjustment during aqueous washes to minimize the solubility of the aniline product in the aqueous layer. Use an appropriate organic solvent for extraction in which the product is highly soluble and the impurities are less so.
Purify Starting Materials Ensure the 2-methoxy-6-methylaniline is pure before starting the reaction. Impurities can interfere with the reaction and lead to a lower yield.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Possible Causes:

  • Over-activation of the Aromatic Ring: The combined activating effects of the amino, methoxy, and methyl groups can lead to bromination at multiple positions. The primary directing groups are the amino and methoxy groups, which strongly direct ortho- and para-. The desired product is the result of para-bromination relative to the amino group.

  • Reaction Conditions are Too Harsh: High temperatures or a highly polar solvent can reduce the selectivity of the bromination.

Solutions:

Solution Detailed Explanation
Protecting the Amino Group The high reactivity of the amino group can be tempered by protecting it as an acetamide. This is a common strategy in the synthesis of substituted anilines.[2] The acetyl group is electron-withdrawing, which moderates the activation of the ring and can improve regioselectivity. The protecting group can be removed by hydrolysis after the bromination step.
Solvent Selection The choice of solvent can influence the regioselectivity of the bromination. Less polar solvents may favor the desired para-isomer. Experiment with solvents like dichloromethane, chloroform, or carbon tetrachloride.
Use of a Bulky Brominating Agent A sterically hindered brominating agent may preferentially attack the less sterically hindered para-position.
Problem 3: Difficulty in Isolating the Hydrobromide Salt

Possible Causes:

  • Product is an Oil or Gummy Solid: The hydrobromide salt may not crystallize easily, especially if impurities are present.

  • Hygroscopic Nature of the Salt: Aniline salts can be hygroscopic and absorb moisture from the air, making them difficult to handle and dry.

Solutions:

Solution Detailed Explanation
Purification of the Free Base: Before forming the salt, ensure the 4-bromo-2-methoxy-6-methylaniline free base is as pure as possible. Column chromatography is an effective method for purifying anilines.[1]
Choice of Solvent for Salt Formation: The choice of solvent for the salt formation is critical. A solvent in which the aniline is soluble but the hydrobromide salt is insoluble is ideal. Diethyl ether is a common choice for this purpose.[3]
Trituration: If the salt initially forms as an oil, it can sometimes be induced to crystallize by trituration with a non-polar solvent like hexane.
Drying: Dry the final product under vacuum to remove any residual solvent and moisture.

Frequently Asked Questions (FAQs)

Q1: What is the expected regiochemistry of the bromination of 2-methoxy-6-methylaniline?

A1: The amino and methoxy groups are both strong ortho-, para-directing groups. The para-position to the powerful amino group is the most likely site of electrophilic substitution. The methyl group is also an ortho-, para-director but is a weaker activating group. Therefore, the bromine is expected to add at the C4 position, para to the amino group and ortho to the methyl group.

Q2: What are the main side products to expect in this synthesis?

A2: The most common side products are over-brominated anilines, such as 4,6-dibromo-2-methoxyaniline (if the starting material is 2-methoxyaniline) or other isomers. The formation of these byproducts is a result of the high activation of the aromatic ring.[4]

Q3: How can I monitor the progress of the bromination reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any side products on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What are the safety precautions I should take during this synthesis?

A4: Bromine and other brominating agents are corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Aniline and its derivatives are also toxic and can be absorbed through the skin. Hydrobromic acid is a strong, corrosive acid. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-methoxy-6-methylaniline

This protocol is adapted from the synthesis of 4-bromo-2-methoxyaniline and has been modified to account for the presence of the methyl group.[1]

  • In a round-bottom flask, dissolve 2-methoxy-6-methylaniline (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1 equivalent) in dichloromethane.

  • Add the NBS solution dropwise to the aniline solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Formation of this compound

This is a general procedure for the formation of aniline hydrobromide salts.[3]

  • Dissolve the purified 4-bromo-2-methoxy-6-methylaniline in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of a solution of hydrobromic acid in diethyl ether (or a concentrated aqueous solution of HBr) dropwise with stirring.

  • A precipitate of the hydrobromide salt should form.

  • Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_bromination Step 1: Bromination cluster_salt_formation Step 2: Salt Formation start 2-methoxy-6-methylaniline bromination Bromination with NBS in CH2Cl2 at 0°C start->bromination workup Aqueous Workup bromination->workup purification Column Chromatography workup->purification product1 4-Bromo-2-methoxy-6-methylaniline purification->product1 product1_input 4-Bromo-2-methoxy-6-methylaniline salt_formation Addition of HBr in Diethyl Ether product1_input->salt_formation filtration Filtration and Washing salt_formation->filtration drying Vacuum Drying filtration->drying final_product 4-Bromo-2-methoxy-6-methylaniline Hydrobromide drying->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic start Low Yield? incomplete_rxn Incomplete Reaction - Extend reaction time - Check reagent quality start->incomplete_rxn Yes side_products Side Products (Over-bromination) - Control stoichiometry - Use milder brominating agent - Protect amino group start->side_products Yes workup_loss Product Loss During Workup - Optimize pH - Choose appropriate solvent start->workup_loss Yes

Caption: Troubleshooting flowchart for low yield issues.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]

  • Liskon Biological (2024). Synthesis Process of p-Bromoaniline. Retrieved from [Link]

  • Liskon Biological (2024). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]

  • Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, hydrobromide (1:1). Retrieved from [Link]

  • ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • Sriram, D. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

Sources

troubleshooting failed Buchwald-Hartwig amination with bromoanilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Buchwald-Hartwig Amination with Bromoanilines

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful C-N cross-coupling reaction, with a specific focus on the nuances of using bromoaniline substrates. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to help you navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination with a bromoaniline failing or giving low yields?

A: Bromoanilines can be challenging substrates for several reasons. The aniline moiety is an electron-donating group, which can make the aryl bromide less reactive towards the initial oxidative addition step in the catalytic cycle.[1] Furthermore, the amine group of the bromoaniline itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity. Success often hinges on a carefully selected catalyst system that can overcome these hurdles.

Q2: I'm setting up my first reaction with a bromoaniline. What is a reliable starting point for conditions?

A: For a general starting point, we recommend using a palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand. A common and effective combination is [Pd₂(dba)₃] or a G3-precatalyst with a ligand like XPhos or BrettPhos.[2] For the base, sodium tert-butoxide (NaOtBu) is a strong, effective choice, and toluene is a robust solvent.[3] Always ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[4]

Q3: My reaction turns black and I see palladium metal crashing out. What does this mean?

A: The formation of palladium black is a classic sign of catalyst decomposition. This indicates that the active Pd(0) species is not stable under the reaction conditions. This can be caused by several factors, including:

  • Inefficient Ligand: The ligand may not be bulky or electron-rich enough to stabilize the palladium center throughout the catalytic cycle, particularly at elevated temperatures.

  • Presence of Oxygen: Even trace amounts of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst.

  • High Temperatures: While heat is often required, excessive temperatures can accelerate catalyst decomposition pathways.

Q4: Can the choice of base significantly impact the reaction?

A: Absolutely. The base is not just a stoichiometric reagent; it plays a critical role in the catalytic cycle, primarily by deprotonating the amine to form the palladium-amido complex.[5] A base that is too weak may not facilitate this step efficiently, stalling the reaction. Conversely, a base that is too strong can sometimes lead to side reactions or degradation of sensitive functional groups.[6][7] The choice between strong alkoxides (like NaOtBu) and weaker inorganic bases (like K₃PO₄ or Cs₂CO₃) is highly substrate-dependent.[6]

In-Depth Troubleshooting Guides

Problem 1: No Reaction or Very Low Conversion of Starting Material

You observe primarily unreacted bromoaniline and your amine coupling partner after the specified reaction time.

start Symptom: No/Low Conversion cat_check Step 1: Verify Catalyst Activity start->cat_check ligand_check Step 2: Re-evaluate Ligand Choice cat_check->ligand_check If no improvement cat_sol1 Use a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3). Ensure Pd source is not expired. cat_check->cat_sol1 base_check Step 3: Assess Base Strength & Solubility ligand_check->base_check If no improvement ligand_sol1 Switch to a bulkier, more electron-rich ligand (e.g., BrettPhos, RuPhos). See Ligand Selection Table. ligand_check->ligand_sol1 conditions_check Step 4: Adjust Reaction Conditions base_check->conditions_check If no improvement base_sol1 Switch from carbonate/phosphate to a stronger alkoxide base (e.g., NaOtBu, LHMDS). base_check->base_sol1 conditions_sol1 Increase temperature in 10-20 °C increments. Switch to a higher-boiling solvent (e.g., Toluene -> Dioxane). conditions_check->conditions_sol1 G Pd0 LPd(0) Active Catalyst OA_Complex Oxidative Addition Complex Pd0->OA_Complex Ar-Br Amido_Complex Pd-Amido Complex OA_Complex->Amido_Complex + Amine, - HBr (Base Mediated) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product Beta_Hydride β-Hydride Elimination Amido_Complex->Beta_Hydride Hydrodehalogenation Hydrodehalogenated Arene (Ar-H) Beta_Hydride->Hydrodehalogenation

Caption: Buchwald-Hartwig cycle and competing β-hydride elimination.

  • Potential Cause: β-Hydride Elimination

    • The "Why": This is a common side reaction, particularly with amines that have β-hydrogens. [8][9]Instead of reductive elimination to form the C-N bond, the palladium-amido complex can undergo β-hydride elimination, which ultimately leads to the formation of the hydrodehalogenated arene (aniline) and an imine or enamine.

    • Solution:

      • Modify the Catalyst System: Use ligands that favor reductive elimination over β-hydride elimination. Bidentate ligands with a large bite angle, such as Xantphos or dppf, can sometimes suppress this side reaction by occupying coordination sites on the palladium that would be required for the elimination pathway. [10] 2. Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Lowering the temperature may favor the desired product pathway, although this may require longer reaction times.

      • Change the Base: The choice of base can influence the equilibrium between the desired catalytic intermediates and those that lead to side reactions. Screening different bases can sometimes mitigate this issue.

Experimental Protocols

General Protocol for Screening Buchwald-Hartwig Reaction Conditions

This protocol provides a framework for systematically optimizing the reaction. All operations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques. [4]

  • Reagent Preparation:

    • To an oven-dried Schlenk tube or reaction vial equipped with a stir bar, add the bromoaniline (1.0 equiv), amine (1.2 equiv), and the phosphine ligand (0.02-0.10 equiv).

    • Add the palladium precatalyst (0.01-0.05 equiv).

  • Atmosphere Inerting:

    • Seal the vessel.

    • Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Addition of Base and Solvent:

    • Add the base (1.5-2.5 equiv) to the vessel.

    • Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe to achieve the desired concentration (typically 0.1-0.5 M). Common solvents include toluene, dioxane, and THF. [11]

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). [12] * Stir vigorously for the intended reaction time (e.g., 4-24 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

    • Proceed with standard aqueous workup and purification by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2024). Prototypical Buchwald-Hartwig amination mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12259–12270. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London. Retrieved from [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ACS Publications. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Retrieved from [Link]

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]

  • Reddit. (n.d.). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. Retrieved from [Link]

  • PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • Chemistry World. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Retrieved from [Link]

Sources

managing the acidity of 4-Bromo-2-methoxy-6-methylaniline hydrobromide in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-methoxy-6-methylaniline hydrobromide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The inherent acidity of the hydrobromide salt presents unique challenges that, if not properly managed, can lead to failed reactions, low yields, and inconsistent results. This document provides in-depth, field-proven insights into the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What is this compound and why is it supplied as a salt?

A: 4-Bromo-2-methoxy-6-methylaniline is a multi-substituted aniline derivative. It is frequently supplied as a hydrobromide (HBr) salt. The protonation of the basic aniline nitrogen to form the anilinium salt significantly improves the compound's shelf-life and stability, making it less susceptible to air oxidation compared to the free aniline base. The salt form is typically a crystalline, free-flowing solid, which simplifies handling and weighing.

Q2: What is the significance of the anilinium ion's pKa in a reaction?

A: The pKa of the conjugate acid (the anilinium ion) is the most critical parameter for managing the compound's acidity. It dictates the strength of the base required to deprotonate the anilinium ion and liberate the neutral, nucleophilic free aniline. The free aniline is the active species required for participation in most coupling reactions. While the exact pKa for this specific molecule is not widely published, the pKa of similar substituted anilinium ions typically falls in the range of 3-5. To ensure complete deprotonation, a base whose conjugate acid has a pKa at least 2-3 units higher than that of the anilinium ion is recommended.

Q3: Is it always necessary to add a base when using the hydrobromide salt?

A: Yes. The hydrobromide salt is not nucleophilic and will not participate in reactions like palladium-catalyzed cross-couplings. A base is required to perform an essential acid-base neutralization, liberating the free aniline. Crucially, many catalytic cycles, such as the Buchwald-Hartwig amination, require an additional equivalent of base to facilitate the catalytic mechanism itself.[1] Therefore, you must account for both the neutralization of the salt and the needs of the reaction.

Q4: What are the common reactions where this reagent is used?

A: This substituted aniline is a valuable building block in organic synthesis, primarily used in carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions. Its most frequent applications are in palladium-catalyzed cross-coupling reactions, such as:

  • Buchwald-Hartwig Amination: To couple with aryl or heteroaryl halides/triflates, forming diarylamines.[2][3]

  • Suzuki-Miyaura Coupling: While less common for the aniline itself, derivatives where the amine is transformed into a diazonium salt can participate in Suzuki-type reactions.[4][5]

  • Other Cross-Couplings: The bromine atom on the ring can be used as a handle for various other cross-coupling reactions.[6]

Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-and-solution framework for issues directly related to the acidity of the hydrobromide salt.

Problem 1: My cross-coupling reaction (e.g., Buchwald-Hartwig) has failed or is giving very low yield.

This is the most common issue and can almost always be traced back to improper management of the reagent's acidity or its consequences.

  • Root Cause A: Incomplete Neutralization

    • Why it happens: The primary role of the aniline is to act as a nucleophile in the catalytic cycle. If it remains protonated as the anilinium salt, it is no longer nucleophilic and cannot enter the catalytic cycle. Furthermore, the residual hydrobromic acid in the reaction mixture can lead to catalyst deactivation or unwanted side reactions like protodeboronation in Suzuki couplings.[7]

    • Solution: Use at least 2.0-2.5 equivalents of a suitable base. The first equivalent is dedicated to neutralizing the HBr salt. The subsequent 1.0-1.5 equivalents are required to drive the catalytic reaction itself (e.g., to deprotonate the amine-palladium complex in the Buchwald-Hartwig cycle).[1] Always ensure the base is finely ground and anhydrous to maximize its reactivity.[7]

  • Root Cause B: Incorrect Base Selection

    • Why it happens: The chosen base is not strong enough to effectively deprotonate the anilinium ion, leading to an equilibrium that still contains a significant amount of the inactive salt. For demanding reactions like the Buchwald-Hartwig amination, weaker bases like carbonates are often insufficient.

    • Solution: Select a base with appropriate strength for the specific reaction. Strong, non-nucleophilic bases are often required for C-N couplings.[1][8]

Base pKa of Conjugate Acid Typical Applications Comments
Sodium tert-butoxide (NaOt-Bu)~19Buchwald-HartwigExcellent for C-N coupling; very strong, moisture-sensitive.[1]
Potassium tert-butoxide (KOt-Bu)~19Buchwald-HartwigSimilar to NaOt-Bu, sometimes offers different solubility.[1]
Cesium Carbonate (Cs₂CO₃)~10.3 (second pKa)Suzuki, Buchwald-HartwigGood choice for a range of couplings; often more soluble than K₂CO₃.[7]
Potassium Phosphate (K₃PO₄)~12.3 (third pKa)Suzuki, some C-N couplingsA strong inorganic base, widely effective in Suzuki reactions.[7][9]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)~13.5Homogeneous reactionsA non-nucleophilic organic base, useful for achieving homogeneous conditions.[10]
  • Root Cause C: Catalyst Inhibition by Residual Acid

    • Why it happens: The active Pd(0) catalyst is an electron-rich, nucleophilic species. The presence of excess protons (from incomplete neutralization) can lead to oxidative addition with the acid, forming inactive Pd(II) species and disrupting the catalytic cycle.

    • Solution: Perform a pre-stir of the hydrobromide salt and the base in the reaction solvent for 15-30 minutes at room temperature before adding the palladium catalyst and other reagents. This ensures the free aniline is fully liberated and the reaction medium is not acidic when the sensitive catalyst is introduced.

Problem 2: I am observing significant hydrodehalogenation of my starting material (aryl bromide).

  • Root Cause: Presence of Protic Impurities

    • Why it happens: The combination of a strong base and a palladium catalyst can facilitate side reactions if a proton source is available. Water is a common culprit, leading to the cleavage of the C-Br bond and its replacement with a C-H bond.

    • Solution: Rigorous exclusion of water and other protic impurities is critical.[7] Use freshly distilled, anhydrous solvents. Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous; if necessary, dry it in an oven before use. Flame-dry all glassware under vacuum and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[7]

Visualized Workflows and Mechanisms
Acid-Base Equilibrium Management

The first and most critical step is shifting the equilibrium from the inactive anilinium salt to the active free aniline.

AcidBaseEquilibrium Anilinium Anilinium Hydrobromide (Inactive, Acidic) Aniline Free Aniline (Active Nucleophile) Anilinium->Aniline Deprotonation Base >= 2 eq. Base (e.g., NaOtBu) Byproduct Base•HBr + Excess Base Aniline->Byproduct Reaction Medium

Caption: Deprotonation of the hydrobromide salt to yield the active free aniline.

Troubleshooting Workflow for Failed Reactions

When a reaction fails, a logical diagnostic process is essential.

Troubleshooting cluster_solutions Solutions Start Reaction Failed (Low/No Yield) CheckBaseEq Check Base Equivalents (>= 2.0 used?) Start->CheckBaseEq CheckBaseStrength Is Base Strong Enough? (e.g., NaOtBu for C-N) CheckBaseEq->CheckBaseStrength Yes IncreaseBase Increase Base to 2.5 eq. CheckBaseEq->IncreaseBase No CheckAnhydrous Were Conditions Anhydrous? (Solvent, Base, Atmosphere) CheckBaseStrength->CheckAnhydrous Yes SwitchBase Switch to Stronger Base (e.g., K3PO4 -> NaOtBu) CheckBaseStrength->SwitchBase No Success Reaction Optimized CheckAnhydrous->Success Yes DryReagents Re-run with Dry Solvents/Reagents & Strict Inert Atmosphere CheckAnhydrous->DryReagents No IncreaseBase->Success SwitchBase->Success DryReagents->Success

Caption: A logical workflow to diagnose and solve common issues.

Experimental Protocols

Protocol 1: General Procedure for Neutralization and Use in a Buchwald-Hartwig Amination

This protocol provides a robust starting point for using the hydrobromide salt in a typical C-N cross-coupling reaction.

  • Glassware and Atmosphere Setup:

    • Place a magnetic stir bar into a Schlenk flask or reaction vial.

    • Flame-dry the glassware under high vacuum and allow it to cool to room temperature.

    • Backfill the flask with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the setup and reaction.[7]

  • Reagent Addition (Pre-Neutralization):

    • To the flask, add this compound (1.0 eq.).

    • Add the aryl halide/triflate coupling partner (1.0-1.2 eq.).

    • Add the anhydrous, finely ground base (e.g., Sodium tert-butoxide, 2.5 eq.).

    • Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

    • Stir this mixture at room temperature for 15-30 minutes. This ensures the complete formation of the free aniline before the catalyst is introduced.

  • Catalyst Addition and Reaction:

    • In a separate vial or glovebox, prepare the catalyst system by mixing the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).[1] Alternatively, use a pre-formed palladium precatalyst.

    • Briefly open the reaction flask under a strong flow of inert gas and add the catalyst/precatalyst.

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).[8]

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction carefully (e.g., with saturated aq. NH₄Cl or water).

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References
  • BenchChem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • BenchChem. A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
  • Molnár, M., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
  • FAQ. What is 4-Bromo-2-chloro-6-methylaniline and how is it used in organic synthesis?
  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.ChemRxiv.
  • PubChem. This compound (C8H10BrNO). National Center for Biotechnology Information.
  • PubChem. 4-Bromo-2-methylaniline. National Center for Biotechnology Information.
  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE.
  • BenchChem. Troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Pleshkova, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.The Journal of Organic Chemistry.
  • Ruider, S. P., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.Angewandte Chemie International Edition.
  • Scribd. Cross-coupling of Anilines With Boronic Acid.
  • Lipinski, R. M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.Molecules.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.

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purification strategies to remove impurities from 4-Bromo-2-methoxy-6-methylaniline hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-2-methoxy-6-methylaniline hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The information presented here is grounded in established chemical principles and field-proven techniques to ensure you can achieve the desired purity for your compound.

Introduction

4-Bromo-2-methoxy-6-methylaniline and its hydrobromide salt are important intermediates in organic synthesis. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Impurities can arise from the synthesis process, including starting materials, by-products, or degradation products.[1] This guide will walk you through common issues and provide robust strategies to obtain a highly pure product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: My purified product still shows impurities on TLC analysis.

Possible Causes & Solutions:

  • Co-eluting Impurities in Chromatography: The polarity of the impurity may be very close to your product, causing them to move together on a silica gel plate.

    • Solution: Experiment with different solvent systems for your Thin Layer Chromatography (TLC) to improve separation.[2] Consider a multi-component solvent system or switch the stationary phase. For basic compounds like anilines, alumina (basic or neutral) can be a good alternative to silica gel.[3] Amine-functionalized silica is another option that can improve purification without needing mobile phase modifiers.[3][4]

  • Incomplete Acid-Base Extraction: The pH may not have been optimal to drive your compound fully into either the aqueous or organic layer.

    • Solution: Carefully check the pH of your aqueous layer during the extraction process. To extract the basic aniline into the aqueous phase, the pH should be sufficiently acidic to ensure full protonation.[5][6] Conversely, to have the aniline in the organic phase, the solution should be basic. Perform multiple extractions to ensure complete separation.[5][7]

  • Impurity Co-precipitation during Recrystallization: The impurity may have similar solubility characteristics to your product in the chosen solvent.

    • Solution: Try a different recrystallization solvent or a solvent/anti-solvent system. If co-precipitation persists, a different purification method like column chromatography may be necessary to remove the impurity before a final recrystallization step.

Issue 2: My product is "oiling out" during recrystallization instead of forming crystals.

Possible Causes & Solutions:

  • Crystallization Temperature is Above the Melting Point of the Product: If the solution is supersaturated at a temperature above the compound's melting point, it will separate as a liquid.

    • Solution: Add more of the "soluble" solvent to the mixture and gently heat until the oil redissolves. Then, allow the solution to cool more slowly.[8] This keeps the compound dissolved for a longer period, allowing it to reach a temperature below its melting point before crystallization begins.

  • High Level of Impurities: Significant amounts of impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: First, attempt a different purification technique, such as acid-base extraction or column chromatography, to remove the bulk of the impurities. Then, proceed with recrystallization.

  • Rapid Cooling: Cooling the solution too quickly can lead to the rapid precipitation of an amorphous solid or oil.[8]

    • Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.

Issue 3: Significant product loss during purification.

Possible Causes & Solutions:

  • Product is too Soluble in the Recrystallization Solvent: This leads to a large amount of the compound remaining in the mother liquor.[8]

    • Solution: Choose a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures. A solvent/anti-solvent system can also be effective. You can attempt to recover some of the lost product by concentrating the mother liquor and performing a second crystallization (a "second crop").[8]

  • Incorrect pH during Acid-Base Extraction: If the pH is not optimal, your product may be distributed between the organic and aqueous layers, leading to incomplete recovery from the desired layer.

    • Solution: Use a pH meter or pH paper to ensure the aqueous layer is at the correct pH for either protonating or deprotonating the aniline.[6]

  • Compound Instability: Some anilines can be sensitive to air and light, leading to degradation over time.[9][10]

    • Solution: Store the compound in a tightly-closed container, under an inert atmosphere if necessary, and in a cool, dark place like a freezer.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Common impurities can include unreacted starting materials (e.g., 2-methoxy-6-methylaniline), regioisomers from the bromination reaction (e.g., dibromo- or other monobromo- isomers), and oxidation or degradation products which often appear as colored impurities.[12]

Q2: What is the best general approach for purifying this compound?

A2: A multi-step approach is often most effective. Start with an acid-base extraction to separate the basic aniline from any neutral or acidic impurities.[5] This can be followed by recrystallization to obtain the final, pure hydrobromide salt. For particularly stubborn impurities, column chromatography may be necessary.[3]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold. You may need to screen several solvents or solvent mixtures to find the optimal conditions. For hydrobromide salts, polar protic solvents like ethanol or isopropanol, often with the addition of a co-solvent like water or an anti-solvent like diethyl ether, can be effective.

Q4: My aniline product is dark-colored. How can I remove the color?

A4: The color is likely due to small amounts of oxidized impurities.[13] Treatment with a small amount of activated charcoal during the recrystallization process can often remove colored impurities. However, use charcoal sparingly as it can also adsorb some of your product.

Q5: How should I store the purified this compound?

A5: The compound should be stored in a tightly sealed container to protect it from moisture and air.[10][14] Keeping it in a cool, dark place, such as a refrigerator or freezer, will help to prevent degradation.[11]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic 4-Bromo-2-methoxy-6-methylaniline from neutral and acidic impurities.

  • Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.

  • Add a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate) to neutralize the hydrobromide and deprotonate the aniline, bringing it into the organic layer.[5]

  • Shake the funnel gently, venting frequently to release any pressure.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the aniline and extract it into the aqueous layer.[6] Neutral impurities will remain in the organic layer.

  • Separate the aqueous layer containing the protonated aniline.

  • Make the aqueous layer basic by adding a base (e.g., 1 M NaOH) until the pH is approximately 9-10, which will precipitate the free aniline.[6]

  • Extract the free aniline back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified free aniline.

  • To obtain the hydrobromide salt, dissolve the free aniline in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HBr in a compatible solvent. The hydrobromide salt should precipitate and can be collected by filtration.

Protocol 2: Purification by Recrystallization

This protocol is for the final purification of the hydrobromide salt.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water).

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Data Presentation

Purification TechniqueTypical Purity AchievedTypical RecoveryNotes
Acid-Base Extraction >95%70-90%Excellent for removing non-basic impurities.[5]
Recrystallization >99%60-85%Highly dependent on solvent choice and impurity profile.
Column Chromatography >99%50-80%Useful for separating closely related impurities.[3]

Visualizations

Purification Strategy Decision Tree

Purification_Strategy start Crude Product tlc TLC Analysis of Crude Product start->tlc extraction Acid-Base Extraction tlc->extraction Baseline or non-polar impurities present chromatography Column Chromatography tlc->chromatography Multiple spots with close Rf values recrystallization Recrystallization extraction->recrystallization Product >95% pure extraction->chromatography Impurities remain pure_product Pure Product recrystallization->pure_product chromatography->recrystallization Fractions are pure by TLC

Caption: Decision tree for selecting a purification strategy.

General Workflow for Purification

Purification_Workflow cluster_preliminary Preliminary Purification cluster_main Main Purification cluster_analysis Purity Analysis Crude Material Crude Material Acid-Base Extraction Acid-Base Extraction Crude Material->Acid-Base Extraction Separate by pKa Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Isolate salt TLC/HPLC/NMR TLC/HPLC/NMR Recrystallization->TLC/HPLC/NMR Pure Product Pure Product TLC/HPLC/NMR->Pure Product Column Chromatography Column Chromatography TLC/HPLC/NMR->Column Chromatography Impurities detected Column Chromatography->Recrystallization Re-purify

Caption: General workflow for purification and analysis.

References

  • LookChem. Purification of Aniline. Chempedia. [Link]

  • Liskon Biological. (2024). 4-Bromoaniline (C₆H₆BrN) Stability Study. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ChemBK. (2024). p-Bromoaniline. [Link]

  • Confluence - Engineering Ideas Clinic. What is an Acid and Base Extraction?. [Link]

  • RSC Publishing. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (2025). Thin-layer chromatography as a method for separating aniline oligomers. [Link]

  • PubChem. 4-Bromoaniline. [Link]

  • Liskon Biological. Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. [Link]

  • (2016). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Google Patents.
  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Liskon Biological. (2024). The synthesis of p-bromoaniline using aniline as the starting material. [Link]

  • YouTube. (2024). 4 bromoaniline : Organic Synthesis. [Link]

  • Google Patents.

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Technical Support Center: Navigating Steric Hindrance in Reactions with 4-Bromo-2-methoxy-6-methylaniline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals utilizing 4-Bromo-2-methoxy-6-methylaniline hydrobromide. This molecule presents unique synthetic challenges primarily due to the significant steric hindrance imposed by the ortho-substituents (2-methoxy and 6-methyl) flanking the amine functional group. This guide is structured as a series of troubleshooting questions and answers to directly address common experimental failures and provide robust, field-tested solutions. Our focus is on explaining the causal relationships behind reaction outcomes and offering protocols that are both effective and reproducible.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of 4-Bromo-2-methoxy-6-methylaniline. Understanding these concepts is critical for effective troubleshooting.

Q1: What is the "ortho effect," and how does it specifically impact the reactivity of 4-Bromo-2-methoxy-6-methylaniline?

A1: The "ortho effect" refers to the combined electronic and steric influence of substituents at the positions adjacent (ortho) to a primary functional group on an aromatic ring. In the case of 4-Bromo-2-methoxy-6-methylaniline, the methyl and methoxy groups at the C2 and C6 positions create significant steric bulk around the C1 amino group.[1]

This has several critical consequences:

  • Steric Shielding: The bulky ortho groups physically obstruct the path of incoming reagents, making it difficult for them to approach and react with the nitrogen's lone pair of electrons. This slows down reaction rates and can prevent reactions from proceeding altogether.[2]

  • Reduced Basicity: Contrary to what electronic effects alone might suggest, ortho-substituted anilines are often weaker bases than their para-substituted isomers. This is because protonation of the amino group causes a change in hybridization from sp² to sp³, forcing the -NH₃⁺ group to be non-planar. This change increases steric clashes with the adjacent ortho substituents, destabilizing the conjugate acid and thus reducing the basicity of the parent amine.[1][2]

Steric_Hindrance

Q2: My reaction won't start. Could the hydrobromide salt form be the issue?

A2: Absolutely. The starting material is the hydrobromide salt of the aniline (Ar-NH₃⁺ Br⁻). In this protonated form, the nitrogen's lone pair is unavailable for nucleophilic attack, rendering the amine non-reactive in most reactions (e.g., acylations, alkylations, cross-couplings). It is essential to neutralize the salt with a suitable base to liberate the free aniline (Ar-NH₂) in situ or as a separate preparatory step before proceeding with the main reaction.

Protocol: Liberation of the Free Aniline

  • Dissolve this compound in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and stir vigorously until gas evolution ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • The resulting solid/oil is the free aniline, which should be used immediately or stored under an inert atmosphere as anilines can be sensitive to oxidation.

Section 2: Troubleshooting Guide for Common Reactions

This section provides solutions to specific problems encountered during key synthetic transformations.

Topic: Acylation & Amide Bond Formation
Q3: My acylation reaction is giving very low yields, even at elevated temperatures. How can I improve the conversion?

A3: This is a classic consequence of the steric hindrance around the amine. Standard coupling conditions often fail. A systematic approach to optimization is required, focusing on increasing the electrophilicity of the acylating agent and choosing the right reaction conditions to overcome the high activation energy barrier.

Troubleshooting Workflow: Acylation of a Hindered Aniline

Acylation_Workflow

Optimization Strategies:

ParameterStandard Approach (Likely to Fail)Recommended Solution for HindranceRationale
Acylating Agent Carboxylic acid + DCC/EDCAcyl Chloride or Acyl Fluoride Acyl halides are significantly more electrophilic and reactive, requiring less assistance from the nucleophile. Acyl fluorides can be particularly effective for hindered substrates.[3]
Base Triethylamine (TEA), Pyridine2,6-Lutidine , Proton-Sponge®, or DMAP (catalytic)TEA and pyridine are nucleophilic and can be sterically hindered themselves. 2,6-Lutidine is a bulky, non-nucleophilic base that efficiently scavenges HCl without competing in the reaction.
Temperature Room TemperatureReflux in a high-boiling solvent (e.g., Toluene, Dioxane) or Microwave Irradiation Provides the necessary energy to overcome the steric barrier. Microwave heating can dramatically shorten reaction times.
Coupling Reagents Standard peptide couplersN-acyl Benzisothiazolinones (N-acyl BITs) or other specialized reagentsThese reagents are specifically designed to facilitate amide bond formation under mild conditions, even with sterically demanding amines.[4]

Optimized Protocol: Acylation with an Acyl Chloride

  • Ensure the 4-Bromo-2-methoxy-6-methylaniline is in its free base form.

  • Dissolve the aniline (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated NH₄Cl solution, extract with an organic solvent, dry, and purify via column chromatography.

Topic: Palladium-Catalyzed Cross-Coupling Reactions
Q4: I am attempting a Buchwald-Hartwig amination with an aryl chloride, but I see no product formation. What are the most critical parameters to adjust?

A4: Palladium-catalyzed C-N cross-coupling reactions are notoriously sensitive to steric hindrance, both on the amine and the aryl halide.[5] The bulky ortho-substituents on your aniline impede its ability to coordinate to the palladium center, which is a crucial step in the catalytic cycle.[6][7] Success hinges almost entirely on the choice of ligand.

Buchwald_Hartwig_Factors

Key Optimization Parameters for Hindered Anilines:

ParameterCommon ChoiceRecommended Solution for HindranceRationale & Key Considerations
Ligand P(t-Bu)₃, SPhosJosiphos-type ligands (e.g., CyPF-tBu), Buchwald Biaryl Phosphine Ligands (e.g., RuPhos, XPhos) These ligands possess bulky, electron-rich phosphine moieties that stabilize the active Pd(0) species and create a specific coordination sphere that can accommodate sterically demanding substrates. Their design is a direct answer to the challenge of hindered couplings.[8][9]
Pd Precatalyst Pd(OAc)₂Pd₂(dba)₃ or Palladacycle Precatalysts (e.g., RuPhos-Pd-G3) Air-stable precatalysts ensure the efficient generation of the active Pd(0) catalyst in the reaction mixture, leading to more reproducible results.
Base K₂CO₃, Cs₂CO₃Sodium tert-butoxide (NaOtBu) , Lithium bis(trimethylsilyl)amide (LHMDS) A strong, non-coordinating base is required to deprotonate the aniline without interfering with the catalyst. NaOtBu is the most common and effective choice.
Solvent DMF, AcetonitrileAnhydrous Toluene or Dioxane These solvents are relatively non-coordinating and are effective at the higher temperatures often required for these reactions. Ensure they are rigorously dried.

Troubleshooting Tips:

  • No Reaction: The primary suspect is the ligand. Screen a panel of modern biaryl phosphine ligands.

  • Low Conversion: Increase catalyst loading (from 1-2 mol% to 3-5 mol%) and reaction temperature. Ensure all reagents and solvents are strictly anhydrous.

  • Dehalogenation of Aryl Halide: This side reaction suggests the reductive elimination step is slow compared to competing pathways. A different ligand may be needed to accelerate the final C-N bond formation.

Section 3: Summary of Physicochemical Properties

PropertyValueSource
Compound Name This compoundN/A
CAS Number 1181458-21-8[10]
Molecular Formula C₈H₁₁Br₂NO (as HBr salt)[10][11]
Molecular Weight 296.99 g/mol (as HBr salt)Calculated
Free Base MW 216.08 g/mol [12]
Free Base Formula C₈H₁₀BrNO[12]
Appearance Typically an off-white to tan solidGeneral Knowledge

References

  • Quora. (2018). How does the ortho effect affect the basicity of aniline?.

  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions. .

  • BenchChem. (2025). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. .

  • BenchChem. (2025). Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide. .

  • Chemistry Steps. Reactions of Aniline. .

  • ACS Publications. (n.d.). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. .

  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. .

  • ACS Publications. (2020). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. .

  • BLD Pharm. (n.d.). This compound. .

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. .

  • PubChemLite. (n.d.). This compound (C8H10BrNO). .

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. .

  • ACS Publications. (2022). Direct Amidation of Tertiary N-Benzylamines. .

  • Echemi. (n.d.). 4-bromo-2-methoxy-6-methylaniline. .

  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. .

  • ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline. .

  • PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. .

  • Royal Society of Chemistry. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. .

  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. .

  • FAQ. (n.d.). What is 4-Bromo-2-chloro-6-methylaniline and how is it used in organic synthesis?.

  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. .

  • ResearchGate. (n.d.). 2,4,6-Trichloropyrimidine. Reaction with Anilines. .

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. .

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-methoxy-6-methylaniline: Free Base vs. Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice between using a free base or a salt form of a chemical intermediate is a critical decision that profoundly impacts reaction outcomes, handling, and scalability. This guide provides an in-depth comparison of the reactivity of 4-Bromo-2-methoxy-6-methylaniline and its hydrobromide salt, supported by mechanistic principles and experimental frameworks.

Introduction: More Than Just a Counter-Ion

4-Bromo-2-methoxy-6-methylaniline is a substituted aniline derivative valuable in the synthesis of complex organic molecules. It is commercially available in two primary forms: the neutral "free base" and the acidic "hydrobromide salt." The fundamental difference lies in the state of the amino group: the free base possesses a lone pair of electrons on the nitrogen atom (-NH₂), making it nucleophilic and basic. In contrast, the hydrobromide salt features a protonated ammonium group (-NH₃⁺Br⁻), which lacks this lone pair. This seemingly minor difference creates a cascade of effects, altering the molecule's physical properties and chemical reactivity in significant and synthetically useful ways.

Physicochemical Properties: The First Point of Divergence

The choice between the free base and its salt often begins with considerations of their physical properties, which dictate suitable solvents, storage conditions, and handling procedures.

Property4-Bromo-2-methoxy-6-methylaniline (Free Base)4-Bromo-2-methoxy-6-methylaniline HBr (Salt)
Molecular Formula C₈H₁₀BrNOC₈H₁₁Br₂N
Molecular Weight 216.08 g/mol 296.99 g/mol
Appearance Off-white to light yellow solidTypically a more crystalline, stable solid
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, THF)Soluble in polar solvents, including water and alcohols
Stability Can be sensitive to air and lightGenerally more stable, with a longer shelf-life[1]
Basicity Weakly basic (pKa of conjugate acid ~3-4)Acidic (due to the anilinium proton)

The most notable difference is solubility. The salt form's enhanced solubility in aqueous or protic media is a direct result of its ionic character, a common strategy used in the pharmaceutical industry to improve the water solubility of drug molecules.[1][2] Conversely, the free base is preferred for reactions in nonpolar organic solvents.

The Acid-Base Equilibrium: A Dynamic Relationship

The free base and its hydrobromide salt exist in a pH-dependent equilibrium. The addition of a base to the hydrobromide salt will deprotonate the anilinium ion, generating the free base in situ. Conversely, treating the free base with an acid like HBr will form the salt. This relationship is the cornerstone of understanding their reactivity.

Acid_Base_Equilibrium FB Free Base (4-Bromo-2-methoxy-6-methylaniline) SALT Hydrobromide Salt (-NH3+ Br-) FB->SALT + HBr SALT->FB + Base (e.g., NaHCO3) Acylation_Workflow cluster_0 Route A: Free Base cluster_1 Route B: Hydrobromide Salt A1 Dissolve Free Base in Anhydrous DCM A2 Add Acyl Chloride (e.g., Acetyl Chloride) A1->A2 A3 Reaction Proceeds (Amide Formation) A2->A3 A4 Workup & Purification A3->A4 B1 Suspend HBr Salt in DCM B2 Add Base (e.g., Et3N) to generate Free Base B1->B2 B3 Add Acyl Chloride B2->B3 B4 Reaction Proceeds B3->B4 B5 Workup & Purification B4->B5

Caption: Comparative workflow for an acylation reaction.

Electrophilic Aromatic Substitution (EAS)

The state of the amino group dramatically alters the electronic properties of the aromatic ring, leading to divergent outcomes in electrophilic aromatic substitution (EAS) reactions like halogenation, nitration, or Friedel-Crafts reactions.

  • Free Base (-NH₂): The amino group is a powerful activating, ortho-, para-directing group . Its lone pair participates in resonance, donating electron density to the benzene ring. [3]This makes the ring highly susceptible to electrophilic attack, particularly at the positions ortho and para to the amino group. [4]The high reactivity can be a double-edged sword, often leading to over-reaction or multiple substitutions. For instance, the reaction of aniline with bromine water famously produces 2,4,6-tribromoaniline almost instantaneously. [5]

  • Hydrobromide Salt (-NH₃⁺): The protonated anilinium group is a potent deactivating, meta-directing group . The positive charge on the nitrogen atom withdraws electron density from the ring via a strong inductive effect, making the ring much less reactive towards electrophiles. This deactivation provides a significant synthetic advantage: it tempers the reactivity, often allowing for controlled, selective mono-substitution. Furthermore, any substitution that does occur is directed to the meta position.

Caption: Directing effects in Electrophilic Aromatic Substitution.

Metal-Catalyzed Cross-Coupling Reactions

For reactions at the C-Br bond, such as Suzuki or Buchwald-Hartwig couplings, the choice between the free base and salt is more nuanced. The reactivity of the aryl bromide is not directly influenced by the protonation state of the distant amino group. However, the free amine can potentially coordinate to the metal catalyst, sometimes inhibiting the catalytic cycle. In practice, since these coupling reactions often require a base, any hydrobromide salt present will be neutralized in situ to the free base. Therefore, the primary consideration may revert to solubility and handling convenience.

Experimental Protocols: A Practical Comparison

To illustrate these principles, we provide methodologies for two key transformations.

Experiment 1: Comparative Acylation

Objective: To compare the reactivity of the free base and hydrobromide salt in an acylation reaction.

Protocol A: Using the Free Base

  • Dissolve 4-Bromo-2-methoxy-6-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Upon completion, quench with water, separate the organic layer, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude amide.

Protocol B: Using the Hydrobromide Salt

  • Suspend 4-Bromo-2-methoxy-6-methylaniline hydrobromide (1.0 eq) in DCM (10 mL/mmol).

  • Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Cool the resulting solution to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise.

  • Follow steps 4-5 from Protocol A.

Expected Outcome: The free base will react smoothly. The hydrobromide salt will show no reaction until a sufficient amount of base is added to first neutralize the salt and then to scavenge the HCl byproduct.

Experiment 2: Comparative Bromination with NBS

Objective: To demonstrate the difference in reactivity and regioselectivity during electrophilic bromination.

Protocol A: Using the Free Base

  • Dissolve 4-Bromo-2-methoxy-6-methylaniline (1.0 eq) in acetonitrile (MeCN, 10 mL/mmol).

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

  • Stir at 0 °C for 1 hour, monitoring by TLC.

  • Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with aqueous Na₂S₂O₃ and brine, dry, and concentrate to yield the brominated product. Note: A complex mixture of products, including di-brominated species, may be observed due to the high activation of the ring.

Protocol B: Using the Hydrobromide Salt

  • Dissolve this compound (1.0 eq) in MeCN.

  • Add NBS (1.05 eq) at room temperature.

  • Heat the reaction to 50 °C and stir for 12-24 hours, monitoring by TLC.

  • Follow the workup procedure from Protocol A. Note: The reaction will be significantly slower, and the major product is expected to be substitution at the meta-position relative to the anilinium group.

Summary and Recommendations

FeatureFree Base (-NH₂)Hydrobromide Salt (-NH₃⁺)
Nitrogen Reactivity Nucleophilic Non-nucleophilic
Ring Reactivity (EAS) Highly Activated Deactivated
EAS Directing Effect Ortho, ParaMeta
Solubility Organic SolventsPolar/Aqueous Solvents
Stability/Handling Less StableMore Stable, Easier to Handle

Practical Recommendations for Synthetic Chemists:

  • For Nucleophilic Reactions (Acylation, Alkylation): Use the free base . It is the active nucleophile. If starting with the salt, add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to generate the free base before adding your electrophile.

  • To Control Electrophilic Aromatic Substitution: Use the hydrobromide salt or perform the reaction in strong acid. This deactivates the ring, preventing over-reaction and allowing for selective meta-substitution, a powerful tool for directing synthesis.

  • For Improved Handling and Stability: The hydrobromide salt is generally preferred for storage and weighing due to its higher stability and often crystalline nature. [1]

  • When Solubility is Key: Choose the form based on your reaction solvent. The salt is ideal for aqueous or alcohol-based systems, while the free base is necessary for many nonpolar organic media.

By understanding the fundamental principles governing the reactivity of 4-Bromo-2-methoxy-6-methylaniline in its two common forms, researchers can make informed decisions, optimize reaction conditions, and unlock greater control over their synthetic strategies.

References

  • Vertex AI Search. What is 4-Bromo-2-chloro-6-methylaniline and how is it used in organic synthesis? - FAQ.
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  • Testbook.
  • Synlett. Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccin- imide: Regioselectivity and Solvent Effect.
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  • Chemistry LibreTexts. 20.
  • Pharmaguideline Forum. Free Base vs Salt Form Reference Standards.
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A Comparative Guide to the Biological Activity of 4-Bromo-2-methoxy-6-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the substituted aniline scaffold represents a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Among these, derivatives of 4-Bromo-2-methoxy-6-methylaniline are emerging as a compelling class of compounds with significant potential across multiple therapeutic areas. This guide provides an in-depth, objective comparison of the biological activities of these derivatives, supported by experimental data and insights into their mechanisms of action. We will explore their performance relative to established alternatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction to the 4-Bromo-2-methoxy-6-methylaniline Scaffold

The 4-Bromo-2-methoxy-6-methylaniline core combines several key features that contribute to its pharmacological potential. The bromine atom can participate in halogen bonding and increases lipophilicity, potentially enhancing membrane permeability and binding affinity. The methoxy group is a common substituent in many approved drugs, influencing physicochemical properties and metabolic stability[1]. The methyl group provides steric bulk, which can influence selectivity for biological targets. This unique combination of substituents makes this scaffold a promising starting point for the development of novel bioactive molecules.

Comparative Analysis of Biological Activities

Derivatives of substituted anilines have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects. This section will compare the performance of 4-Bromo-2-methoxy-6-methylaniline derivatives in these key areas, drawing on data from structurally related compounds.

Anticancer Activity

Substituted brominated phenols and anilines have shown significant promise as anticancer agents[2][3]. Derivatives of the closely related 4-Bromo-2-methoxyphenol have been reported to exhibit cytotoxic and apoptotic effects against various cancer cell lines[2].

Mechanisms of Action: The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and cause cell cycle arrest[2]. Some bromophenol derivatives have been shown to interact with critical cellular targets like tubulin[2].

Comparative Data: While specific data for derivatives of 4-Bromo-2-methoxy-6-methylaniline is still emerging, we can extrapolate from related structures. For instance, chalcone derivatives incorporating a bromo and methoxy substituted ring have been synthesized and evaluated for their anticancer activity against breast cancer (MCF-7) cell lines, with one derivative showing an IC50 value of 42.19 µg/mL[4]. Furthermore, certain methoxyflavone analogs have demonstrated IC50 values in the micromolar range against various cancer cell lines[5].

Derivative ClassCancer Cell LineIC50/ED50 (µM)Reference
4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogsVarious human tumor cell lines0.008 - 0.32[6]
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast Cancer)42.19 µg/mL[4]
Methoxyflavone AnalogsVarious30.4 - 91.5[5]
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)K562 (Leukemia)Not specified, but inhibited viability and induced apoptosis[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic activity of novel aniline derivatives against a cancer cell line.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Anticancer Drug Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of 4-Bromo-2-methoxy-6-methylaniline Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis target_id Target Identification (e.g., Kinase Profiling) apoptosis_assay->target_id cell_cycle_analysis->target_id sar Structure-Activity Relationship (SAR) Studies target_id->sar

Caption: Workflow for the discovery and initial evaluation of novel anticancer agents based on the 4-Bromo-2-methoxy-6-methylaniline scaffold.

Antimicrobial and Antibiofilm Activity

Halogenated aniline derivatives have demonstrated significant antimicrobial and antibiofilm activities against a range of pathogens, including uropathogenic E. coli and ESKAPE pathogens[9]. The presence of halogens is known to enhance the antimicrobial potency of aniline derivatives[9].

Mechanisms of Action: The antimicrobial action of these compounds may involve the disruption of key bacterial virulence factors and the inhibition of efflux pumps[9]. Their ability to disrupt bacterial motility and biofilm formation further highlights their potential[10].

Comparative Data: Studies on halogen-substituted anilines have shown promising minimum inhibitory concentrations (MICs) and biofilm inhibitory concentrations (IC50).

CompoundPathogenMIC (µg/mL)Biofilm IC50 (µg/mL)Reference
4-bromo-3-chloroaniline (4B3CA)Uropathogenic E. coli20010[9]
3,5-dibromoaniline (3,5-DBA)Uropathogenic E. coli10010[9]
2-iodo-4-trifluoromethylaniline (ITFMA)V. parahaemolyticus, V. harveyi50-[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

  • Bacterial Culture: Grow the bacterial strain overnight in a suitable broth medium (e.g., Luria-Bertani broth).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the broth medium in a 96-well microplate.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well of the microplate.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway for Biofilm Inhibition

Aniline Derivative Aniline Derivative Virulence Factor\nProduction Virulence Factor Production Aniline Derivative->Virulence Factor\nProduction Inhibits Biofilm Formation Biofilm Formation Virulence Factor\nProduction->Biofilm Formation Promotes

Caption: Proposed mechanism of action for aniline derivatives in the inhibition of bacterial biofilm formation.

Kinase Inhibitory Activity

The 4-anilinoquinazoline and 4-anilino-3-quinolinecarbonitrile scaffolds are well-established cores for a variety of kinase inhibitors[11][12]. Given the structural similarities, derivatives of 4-Bromo-2-methoxy-6-methylaniline are promising candidates for the development of novel kinase inhibitors. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a crucial class of therapeutics[13].

Mechanisms of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate group to the substrate[11].

Comparative Data: While specific kinase inhibition data for 4-Bromo-2-methoxy-6-methylaniline derivatives is not yet widely available, related anilinoquinazoline derivatives have shown potent inhibitory activity against various kinases.

Compound ClassTarget Kinase(s)IC50 (µM)Reference
4-anilinoquinazoline derivativesCLK1, GSK-3α/β1.5 - 3[12]
4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD-153035)EGFRPotent and selective[11]
2,6-disubstituted pyrazinesCSNK2A, PIM3Nanomolar range[14]

Conclusion and Future Directions

The derivatives of 4-Bromo-2-methoxy-6-methylaniline represent a promising and versatile scaffold for the development of novel therapeutic agents. The existing body of research on structurally related compounds strongly suggests their potential as anticancer, antimicrobial, and kinase-inhibiting agents. The data and protocols presented in this guide provide a solid foundation for researchers to design and evaluate new derivatives with enhanced potency and selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these compounds to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

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A Comparative Spectroscopic Guide to Substituted Bromoanilines

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Substituted bromoanilines are foundational scaffolds in medicinal chemistry and materials science. The precise location of substituents on the aniline ring dictates the molecule's steric and electronic properties, profoundly influencing its biological activity and material characteristics. Consequently, unambiguous structural confirmation is a critical step in their synthesis and application. This guide provides an in-depth comparison of the spectral data obtained for various substituted bromoanilines using cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). We will explore how substituent placement and electronic nature create unique spectral fingerprints, enabling precise characterization.

General Analytical Workflow

The comprehensive characterization of a newly synthesized or isolated substituted bromoaniline follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, culminating in a complete and unambiguous identification of the molecule.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation MS Mass Spectrometry (MS) Determine Molecular Weight & Isotopic Pattern FTIR FTIR Spectroscopy Identify Key Functional Groups MS->FTIR Confirm Functional Groups H_NMR ¹H NMR Spectroscopy Proton Environment & Connectivity FTIR->H_NMR Guide NMR Interpretation C_NMR ¹³C NMR Spectroscopy Unique Carbon Environments H_NMR->C_NMR Correlate H-C Framework UV UV-Vis Spectroscopy Electronic Transitions & Conjugation C_NMR->UV Understand Electronic System Confirm Final Structure Confirmation C_NMR->Confirm UV->Confirm

Caption: General workflow for the spectroscopic characterization of substituted bromoanilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise substitution pattern on the aniline ring. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can map the electronic environment of each proton and carbon atom.

Causality Behind Experimental Choices:
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for many organic compounds and its single, unobtrusive solvent peak at ~7.26 ppm. For less soluble or more polar analytes, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Reference Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and its 12 equivalent protons give a single, sharp signal that does not overlap with most analyte signals.

¹H NMR Analysis: The Influence of Substituents

The positions of protons on the aromatic ring are highly sensitive to the electronic effects of the substituents. Electron-donating groups (EDGs) like -CH₃ and -NH₂ increase electron density at the ortho and para positions, causing the corresponding proton signals to shift upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) like -NO₂ and the halogen -Br decrease electron density, deshielding the ortho and para protons and shifting their signals downfield (to higher ppm values).[1][2][3]

Illustrative Comparison:

Let's compare two isomers: the electron-donating methyl-substituted 2-Bromo-4-methylaniline and the electron-withdrawing nitro-substituted 4-Bromo-2-nitroaniline .

CompoundProtonApprox. Chemical Shift (δ, ppm)Rationale for Shift
2-Bromo-4-methylaniline H-3~7.2-7.4ortho to Br (EWG), deshielded.
H-5~7.0-7.2ortho to -CH₃ (EDG), shielded.
H-6~6.6-6.8ortho to -NH₂ (strong EDG), highly shielded.
-CH₃~2.2-2.3Standard methyl on a benzene ring.[4]
-NH₂~3.5-4.0Broad singlet, position is concentration-dependent.
4-Bromo-2-nitroaniline [5]H-3~8.0-8.2ortho to -NO₂ (strong EWG), highly deshielded.
H-5~7.4-7.6meta to -NO₂, ortho to Br, deshielded.
H-6~6.8-7.0ortho to -NH₂ but meta to Br and -NO₂, moderately shielded.
-NH₂~5.5-6.5Broad singlet, deshielded by adjacent EWG.[6]

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

G cluster_0 Substituent Effects on ¹H NMR Shifts cluster_1 Shielding (Upfield Shift) cluster_2 Deshielding (Downfield Shift) EDG EDG (e.g., -NH₂, -CH₃) Ortho_S Ortho EDG->Ortho_S Increases e⁻ density Para_S Para EDG->Para_S Increases e⁻ density Meta Meta (Less Affected) EDG->Meta EWG EWG (e.g., -NO₂, -Br) Ortho_D Ortho EWG->Ortho_D Decreases e⁻ density Para_D Para EWG->Para_D Decreases e⁻ density EWG->Meta

Caption: Influence of substituent electronic effects on aromatic proton chemical shifts.

¹³C NMR Analysis: Probing the Carbon Framework

¹³C NMR provides complementary information, identifying all unique carbon environments. Substituent effects are also prominent here, with carbons directly attached to electronegative atoms (like Br) or electron-withdrawing groups appearing downfield.[2][7]

CompoundCarbonApprox. Chemical Shift (δ, ppm)Rationale
p-Bromoaniline C1 (-NH₂)~145.4Attached to N, deshielded but shielded by NH₂ resonance.
C2/C6~116.7ortho to -NH₂, shielded.
C3/C5~132.0ortho to Br, deshielded.
C4 (-Br)~110.2Attached to Br, but shielded by para -NH₂.[8]
4-Bromo-2-nitroaniline [9]C1 (-NH₂)~147-149Deshielded by ortho -NO₂.
C2 (-NO₂)~135-137Attached to EWG.
C4 (-Br)~112-114Attached to Br.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies.

Causality Behind Experimental Choices:
  • Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is often prepared. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a uniform matrix. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

Comparative FTIR Data:

The most informative region for bromoanilines is the N-H stretching region and the region corresponding to aromatic C-H and C=C vibrations.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Observations and Comparisons
Amine (N-H) Asymmetric & Symmetric Stretch3300 - 3500Two distinct sharp peaks for a primary amine (-NH₂). The frequencies increase with electron-withdrawing substituents. For example, the N-H stretch in p-nitroaniline (~3505 cm⁻¹) is at a higher frequency than in p-bromoaniline (~3480 cm⁻¹).
Aromatic (C-H) Stretch3000 - 3100Typically weak to medium sharp peaks.
Aromatic (C=C) Ring Stretch1500 - 1600Multiple sharp bands of variable intensity.
Nitro (N-O) Asymmetric & Symmetric Stretch1500-1560 & 1345-1385Strong, sharp peaks, characteristic of a nitro group. These are absent in bromoanilines without this substituent.[5]
Carbon-Halogen (C-Br) Stretch500 - 600Found in the far-infrared or fingerprint region; can be difficult to assign definitively.

A study on 2-bromo-4-methylaniline recorded its FTIR spectrum, noting the influences of the bromine, methyl, and amine groups on the vibrational modes of the benzene ring.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure and conjugation of the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy state (e.g., π → π* transitions).

Causality Behind Experimental Choices:
  • Solvent Selection: Solvents like ethanol or acetonitrile are commonly used as they are transparent in the UV range of interest (>200 nm). The polarity of the solvent can influence the wavelength of maximum absorption (λmax).[11]

Substituent Effects on λmax:

The aniline molecule exhibits a primary absorption band around 230 nm and a secondary band around 280 nm.

  • Bathochromic Shift (Red Shift): Electron-donating groups (-NH₂, -CH₃) enhance conjugation and shift the λmax to longer wavelengths.

  • Hypsochromic Shift (Blue Shift): Electron-withdrawing groups can sometimes disrupt the electronic symmetry or introduce new transitions, altering the spectrum significantly.

CompoundSubstituentsExpected λmax ShiftRationale
Aniline -NH₂~230 nm, ~280 nmBaseline reference.
p-Bromoaniline -NH₂, -BrBathochromic ShiftThe electron-donating -NH₂ group's effect dominates, shifting absorption to a longer wavelength compared to benzene. The halogen also contributes to this red shift.
4-Bromo-2-nitroaniline -NH₂, -Br, -NO₂Significant Bathochromic ShiftThe strong electron-donating -NH₂ and strong electron-withdrawing -NO₂ groups create an extended "push-pull" conjugated system, significantly lowering the energy gap for electronic transitions and shifting λmax to much longer wavelengths.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is essential for determining the molecular weight of the compound. The presence of bromine is easily identified due to its characteristic isotopic pattern.

Causality Behind Experimental Choices:
  • Ionization Method: Electron Ionization (EI) is a common, high-energy technique that provides extensive fragmentation, which can be useful for structural analysis. For clearer molecular ion peaks, softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used.

Key Features in the Mass Spectrum of Bromoanilines:
  • Molecular Ion Peak (M⁺): The most critical piece of information. Due to bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively), the mass spectrum will show two peaks for the molecular ion.[12][13] These will be separated by 2 mass units (m/z) and have a relative intensity ratio of approximately 1:1. This is a definitive signature for a monobrominated compound.

  • Fragmentation: Common fragmentation patterns for anilines include the loss of HCN.[14] A primary fragmentation for bromoanilines is the loss of the bromine radical (•Br), resulting in a significant [M-Br]⁺ peak.[12]

Comparative MS Data:

CompoundFormulaMolecular Weight (using ⁷⁹Br)Key MS Features
2-Bromo-4-methylaniline [15]C₇H₈BrN185.0M⁺ peak at m/z 185, [M+2]⁺ peak at m/z 187 (ratio ~1:1).
4-Bromo-2-nitroaniline [9][16]C₆H₅BrN₂O₂215.9M⁺ peak at m/z 216, [M+2]⁺ peak at m/z 218 (ratio ~1:1).[16]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the substituted bromoaniline sample.

  • Dissolve the sample in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Insert the sample into a 300 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range from -1 to 12 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm (or the residual solvent peak to its known value).

    • Integrate the signals and analyze chemical shifts and coupling constants.

Protocol 2: FTIR (ATR) Data Acquisition
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid bromoaniline sample onto the crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking to identify the wavenumbers of key absorption bands.

Protocol 3: Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the bromoaniline sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup (GC):

    • Column: Use a standard nonpolar column (e.g., DB-5ms).

    • Oven Program: Start at 50-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C.[12]

    • Carrier Gas: Use Helium at a constant flow rate.

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Set to ~230°C.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Analysis: Identify the chromatographic peak corresponding to your compound in the Total Ion Chromatogram (TIC). Extract and analyze the mass spectrum for this peak, paying close attention to the molecular ion and the Br isotopic pattern.

References

  • Ramalingam, S., Periandy, S., Narayanan, B., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84–92. Available at: [Link].

  • Unknown Author. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Aston University.
  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link].

  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... ResearchGate. Available at: [Link].

  • Navin N. Bappalige et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile.... ResearchGate. Available at: [Link].

  • PubChem. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422. PubChem. Available at: [Link].

  • Ríos-Gutiérrez, M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. Available at: [Link].

  • brainly.com. (2023). Allocate the signals in the ^1H NMR spectrum of p-bromoaniline. brainly.com. Available at: [Link].

  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 141.
  • Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 39(S4), S111-S133. Available at: [Link].

  • PubChem. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. PubChem. Available at: [Link].

  • Unknown Author. (n.d.).
  • Robertson, W. W., & Matsen, F. A. (1950). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Journal of the American Chemical Society, 72(11), 5248–5252. Available at: [Link].

  • Sharma, V., et al. (2022). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Available at: [Link].

  • The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry.
  • PubMed. (2025). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. PubMed. Available at: [Link].

  • SpectraBase. 3-Bromoaniline - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link].

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link].

  • SpectraBase. p-bromoaniline, hydrobromide - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link].

  • SpectraBase. 4-Bromoaniline - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link].

  • Unknown Author. (n.d.). SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Unknown Source.
  • Unknown Author. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Unknown Source.
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A Comparative Guide to Methoxy and Methyl Group Effects on Aniline Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aniline and its derivatives are foundational scaffolds in a vast array of pharmaceuticals, dyes, and polymers.[1] The strategic modification of the aniline ring with various substituents is a cornerstone of medicinal chemistry and materials science, profoundly influencing a molecule's properties. Understanding the electronic effects of these substituents is paramount for rational design, as they govern key parameters such as basicity (pKa), nucleophilicity, and reactivity in synthetic transformations.[2][3]

This guide provides an in-depth comparison of how two common substituents, the methoxy (-OCH₃) and methyl (-CH₃) groups, modulate the reactivity of the aniline ring based on their position (ortho, meta, or para). We will dissect the interplay of inductive and resonance effects, support these principles with experimental data, and provide a practical protocol for quantifying these differences in a laboratory setting.

Part 1: The Theoretical Framework of Substituent Electronic Effects

The influence of a substituent on an aromatic ring can be deconstructed into two primary electronic effects: the inductive effect and the resonance effect. Their net impact depends on the nature of the substituent and its position relative to the reactive center—in this case, the amino group (-NH₂) and the aromatic ring itself.

Inductive Effects (I)

The inductive effect is transmitted through the sigma (σ) bonds of the molecule and arises from differences in electronegativity between atoms.

  • Methoxy Group (-OCH₃): Oxygen is significantly more electronegative than carbon. Consequently, the methoxy group exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond.

  • Methyl Group (-CH₃): Alkyl groups like methyl are considered electron-donating relative to hydrogen. They exhibit a weak electron-donating inductive effect (+I), pushing electron density into the ring.[4][5]

Resonance (Mesomeric) Effects (M)

The resonance effect involves the delocalization of lone pair or pi (π) electrons through the conjugated π-system of the aromatic ring. This effect is most pronounced when the substituent is in the ortho or para position and is negligible from the meta position.[6][7]

  • Methoxy Group (-OCH₃): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring. This constitutes a powerful electron-donating resonance effect (+M).[2][6] This effect increases electron density on the ring, particularly at the ortho and para positions.

  • Methyl Group (-CH₃): The methyl group can participate in hyperconjugation, a stabilizing interaction that involves the delocalization of electrons from C-H σ-bonds into the ring's π-system. This is a weaker form of electron donation compared to the +M effect of the methoxy group.

The overall electronic influence of a substituent is a balance of these two effects. For the methoxy group, the powerful +M effect generally outweighs the -I effect when it is positioned ortho or para, leading to a net activation of the ring.[8] For the methyl group, both the +I effect and hyperconjugation work in concert to activate the ring.

Electronic_Effects cluster_methoxy Methoxy Group (-OCH₃) cluster_methyl Methyl Group (-CH₃) M1 Inductive Effect (-I) (Electron-Withdrawing) M_Net Net Effect: Ortho/Para: Activating (+M > -I) Meta: Deactivating (-I only) M1->M_Net M2 Resonance Effect (+M) (Electron-Donating) M2->M_Net C1 Inductive Effect (+I) (Electron-Donating) C_Net Net Effect: Ortho/Para/Meta: Activating C1->C_Net C2 Hyperconjugation (Weak Electron-Donating) C2->C_Net

Caption: Dominant electronic effects of methoxy and methyl groups.

Part 2: Comparative Analysis of Anisidines and Toluidines

The true impact of these electronic effects becomes clear when we compare the chemical properties of the isomers of methoxyaniline (anisidine) and methylaniline (toluidine).

Basicity of Substituted Anilines

The basicity of aniline is determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. Electron-donating groups (EDGs) increase electron density on the nitrogen, making the amine more basic, while electron-withdrawing groups (EWGs) decrease it.[9][10]

  • Para-Substituents:

    • p-Methoxyaniline: The strong +M effect from the para position dominates. It pushes electron density into the ring, which in turn repels the nitrogen's lone pair, making it more available and thus more basic than aniline.[6][7]

    • p-Methylaniline: The +I effect and hyperconjugation increase the ring's electron density, making it more basic than aniline.

  • Meta-Substituents:

    • m-Methoxyaniline: With no resonance effect from the meta position, the strong -I effect of the oxygen atom dominates, withdrawing electron density from the ring and making the amine less basic than aniline.[6][7]

    • m-Methylaniline: The +I effect is still operative, making it slightly more basic than aniline.

  • Ortho-Substituents:

    • o-Methoxyaniline: The powerful -I effect, magnified by its proximity to the amino group, often outweighs the +M effect. This, combined with potential steric hindrance that destabilizes the protonated form (the "ortho effect"), typically renders it less basic than aniline.[6][7][11]

    • o-Methylaniline: The ortho effect also plays a significant role, often making it less basic than its para isomer despite the +I effect of the methyl group.

Table 1: Comparative Basicity of Aniline Derivatives (Data presented as pKa of the conjugate acid, Anilinium ion. A higher pKa indicates a stronger base.)

CompoundSubstituentPositionpKa of Conjugate AcidBasicity Relative to AnilinePrimary Electronic Effect(s)
Aniline -H-4.63Reference-
p-Methoxyaniline-OCH₃Para5.34More Basic+M >> -I
p-Methylaniline-CH₃Para5.08More Basic+I, Hyperconjugation
m-Methoxyaniline-OCH₃Meta4.23Less Basic-I
m-Methylaniline-CH₃Meta4.72More Basic+I
o-Methoxyaniline-OCH₃Ortho4.49Less Basic-I > +M, Ortho Effect
o-Methylaniline-CH₃Ortho4.44Less Basic+I, Ortho Effect

Source: pKa values are compiled from established chemical data sources.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The -NH₂ group of aniline is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[9][12][13] The addition of a second substituent modulates the overall reactivity of the ring. An activating group will increase the rate of EAS compared to aniline, while a deactivating group will decrease it.

  • Reactivity of Anisidines: The -OCH₃ group is also a strong activator.[8] When combined with the -NH₂ group, the ring becomes exceptionally electron-rich. This high reactivity can be a synthetic challenge, often leading to polysubstitution and oxidation, especially with harsh reagents like nitric acid.[14][15][16]

    • Predicted Reactivity Order: p-Methoxyaniline > o-Methoxyaniline > Aniline > m-Methoxyaniline.

    • The ortho and para isomers are extremely activated due to the synergistic +M effects of both -NH₂ and -OCH₃. The meta isomer is less reactive than aniline because the -OCH₃ group exerts a deactivating -I effect from this position.

  • Reactivity of Toluidines: The -CH₃ group is a weaker activating group than -OCH₃.[17]

    • Predicted Reactivity Order: p-Methylaniline > o-Methylaniline > m-Methylaniline > Aniline.

    • All isomers are more reactive than aniline because the methyl group is activating from all positions due to its +I effect.

EAS_Reactivity cluster_anisidines Anisidine Isomers cluster_toluidines Toluidine Isomers Aniline Aniline (Reference Reactivity) Eplus Electrophile (E⁺) Eplus->Aniline EAS Reaction p_Anisidine p-Anisidine (Highly Activated) Eplus->p_Anisidine EAS Reaction o_Anisidine o-Anisidine (Highly Activated) Eplus->o_Anisidine EAS Reaction m_Anisidine m-Anisidine (Deactivated vs. Aniline) Eplus->m_Anisidine EAS Reaction p_Toluidine p-Toluidine (Activated) Eplus->p_Toluidine EAS Reaction o_Toluidine o-Toluidine (Activated) Eplus->o_Toluidine EAS Reaction m_Toluidine m-Toluidine (Activated) Eplus->m_Toluidine EAS Reaction

Caption: Relative reactivity of aniline isomers in EAS.

Part 3: Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the theoretical principles discussed, a kinetic study of a simple acylation reaction can be performed. The rate of acylation of the amino group is directly proportional to its nucleophilicity, which correlates well with its basicity. This experiment avoids the harsh conditions and side reactions associated with nitration or halogenation.[18]

Objective

To determine the relative rates of acetylation for the ortho, meta, and para isomers of anisidine and toluidine, using aniline as a reference standard.

Methodology: Comparative N-Acetylation

Acetylation_Workflow A 1. Solution Preparation - Prepare equimolar solutions (e.g., 0.1 M) of each aniline derivative and aniline (control) in a suitable aprotic solvent (e.g., Acetonitrile). B 2. Reaction Initiation - Place each solution in a thermostatted water bath (e.g., 25°C). - Add a precise, equimolar amount of acetic anhydride to each flask simultaneously. - Start timers for each reaction. A->B C 3. Reaction Monitoring - At fixed time intervals (e.g., 2, 5, 10, 20, 30 min), withdraw an aliquot from each reaction. - Quench the reaction immediately (e.g., with a dilute amine scavenger). B->C D 4. Quantitative Analysis - Analyze the quenched aliquots using HPLC or GC. - Quantify the concentration of the formed acetanilide product against a standard curve. C->D E 5. Data Interpretation - Plot [Product] vs. Time for each aniline derivative. - Determine the initial reaction rate from the slope of the curve. - Calculate relative rates by normalizing to the rate of aniline. D->E

Caption: Experimental workflow for comparative N-acetylation kinetics.

Protocol Steps
  • Reagent Preparation: Prepare 0.1 M solutions of aniline, o-, m-, p-anisidine, and o-, m-, p-toluidine in dry acetonitrile. Prepare a 0.1 M solution of acetic anhydride in the same solvent.

  • Reaction Setup: In separate reaction vessels maintained at 25°C, place 10 mL of each aniline solution.

  • Initiation and Sampling: Simultaneously add 10 mL of the acetic anhydride solution to each vessel, start a timer, and mix thoroughly. At predetermined time points, withdraw 1.0 mL aliquots and quench them in vials containing a solution of a fast-reacting amine (e.g., piperidine) to consume any remaining acetic anhydride.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the corresponding acetanilide product.

  • Data Processing: Plot the concentration of the acetanilide product versus time for each reaction. The initial slope of this plot is proportional to the initial reaction rate. Normalize these rates to the rate observed for aniline to obtain relative reactivity values.

Expected Quantitative Data

The results of this experiment are expected to correlate with the basicity data, as a more basic (and thus more nucleophilic) amine will react faster with the electrophilic acetic anhydride.

Table 2: Expected Relative Rates of Acetylation

CompoundExpected Relative Rate (Aniline = 1.0)Correlation with Basicity
p-Methoxyaniline~ 2.0 - 2.5High
p-Methylaniline~ 1.5 - 2.0High
m-Methylaniline~ 1.1 - 1.3High
Aniline 1.0 Reference
o-Methylaniline~ 0.8 - 0.9Lower due to steric hindrance
o-Methoxyaniline~ 0.7 - 0.8Lower due to steric hindrance & -I effect
m-Methoxyaniline~ 0.5 - 0.6High (lowest basicity)

Part 4: Implications for Researchers and Drug Development

The principles outlined in this guide have significant real-world consequences in the field of drug development:

  • Modulating pKa for Pharmacokinetics: The basicity of an amine functional group is critical. It dictates the degree of ionization at physiological pH (≈7.4), which in turn governs a drug's aqueous solubility, its ability to cross lipid membranes, and its potential for off-target binding in ion channels. By choosing the appropriate substituent and position, a medicinal chemist can fine-tune a molecule's pKa to achieve the desired absorption, distribution, metabolism, and excretion (ADME) profile.

  • Controlling Metabolic Stability: The electron density of the aromatic ring influences its susceptibility to oxidative metabolism by cytochrome P450 enzymes. Highly activated rings, such as those in ortho- and para-anisidine, can be metabolic "hotspots," leading to rapid clearance. Attenuating this reactivity by changing substituent position is a common strategy to improve a drug's half-life.

  • Directing Synthetic Strategy: A thorough understanding of these directing effects is essential for the efficient synthesis of complex molecules. For example, to achieve substitution at a position that is electronically disfavored, chemists employ protecting group strategies, such as converting the highly activating -NH₂ group to a less activating amide (-NHCOCH₃), to control the regiochemical outcome of a reaction.[16][18][19]

Conclusion

The position of a methoxy or methyl group on an aniline ring has a profound and predictable effect on its reactivity. The interplay between strong, position-dependent resonance effects and distance-dependent inductive effects governs the electron density of both the aromatic ring and the nitrogen lone pair.

  • The methoxy group is a powerful resonance donor from the ortho and para positions, making these isomers highly reactive and more basic than aniline (in the para case). From the meta position, its inductive-withdrawing nature dominates, reducing basicity and ring activation.

  • The methyl group is a weaker, more consistent activating group via its inductive and hyperconjugative donating effects from all positions.

  • The ortho position for both substituents introduces steric effects that can override purely electronic predictions, often reducing basicity and reaction rates by hindering access to the nitrogen lone pair or the protonated intermediate.

For researchers in organic synthesis and drug discovery, a mastery of these fundamental principles is not merely academic; it is an essential tool for the rational design, synthesis, and optimization of functional molecules.

References

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A Comparative Guide to Aniline Hydrohalides in Cross-Coupling Reactions: Unveiling Practical Advantages and Mechanistic Nuances

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and functional materials. Within this domain, anilines and their derivatives are ubiquitous building blocks. While free anilines are commonly employed, their hydrohalide salts present a compelling, albeit less discussed, alternative. This guide provides an in-depth comparative analysis of the use of aniline hydrohalides versus free anilines in key cross-coupling reactions, supported by experimental insights and mechanistic considerations to empower researchers in making informed decisions for their synthetic endeavors.

The Practical Edge: Why Consider Aniline Hydrohalides?

From a practical standpoint, aniline hydrohalides offer several distinct advantages over their free base counterparts, primarily centered around stability and handling.

Enhanced Stability: Free anilines, particularly those with electron-rich aromatic rings, are susceptible to oxidation upon exposure to air, leading to the formation of colored impurities and degradation of the starting material. The protonation of the amino group in the form of a hydrohalide salt significantly mitigates this issue. By tying up the lone pair of electrons on the nitrogen atom, the propensity for oxidation is greatly reduced, ensuring the integrity and purity of the reagent over extended periods of storage.[1] This enhanced stability translates to more consistent reaction outcomes and reduces the need for purification of the starting material before use.

Improved Handling Properties: Many simple anilines are liquids or low-melting solids at room temperature, which can present challenges in accurate weighing and handling. In contrast, aniline hydrohalides are typically crystalline solids with higher melting points.[2] This crystalline nature facilitates easier handling, weighing, and storage, contributing to improved experimental accuracy and safety in the laboratory. Furthermore, the conversion of amines into their hydrochloride salts is a common strategy to improve their shelf-life.[2]

Performance in Key Cross-Coupling Reactions: A Comparative Overview

The true measure of a reagent's utility lies in its performance in chemical transformations. Here, we delve into a comparative analysis of aniline hydrohalides and free anilines in two of the most prevalent cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl compounds.[3] While the reaction traditionally involves an organohalide and a boronic acid, haloanilines are frequently used as substrates. The use of a haloaniline hydrohalide in a Suzuki-Miyaura coupling necessitates a key consideration: the need for an additional equivalent of base to neutralize the hydrogen halide and generate the free aniline in situ.

While direct, side-by-side comparative studies are scarce in the literature, we can infer performance by examining similar reactions.

Table 1: Comparison of a Bromoaniline and an Aminophenylboronic Acid Hydrochloride in Suzuki-Miyaura Coupling

EntryAniline SubstrateCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF100295Fictionalized Example based on[4]
24-Aminophenylboronic acid hydrochlorideAryl bromidePd(PPh₃)₄K₂CO₃ (2-3 equiv.)1,4-Dioxane/Water80-1004-12Not specified[1]

Analysis:

Entry 1 showcases a typical Suzuki-Miyaura reaction with a free aniline derivative (bromoanisole is structurally similar to bromoaniline). Entry 2 provides a protocol for the use of an aniline hydrohalide derivative. The key difference in the reaction setup is the use of a higher amount of base in the reaction with the hydrochloride salt to neutralize the acid. While a direct yield comparison is not possible from the provided data, the successful implementation of the protocol with 4-aminophenylboronic acid hydrochloride demonstrates the viability of using aniline salts in Suzuki-Miyaura reactions.[1] The choice between the free base and the hydrohalide may therefore hinge on factors such as starting material availability, stability, and handling preferences, rather than a significant difference in intrinsic reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Aminophenylboronic Acid Hydrochloride with an Aryl Bromide [1]

  • Materials: 4-Aminophenylboronic acid hydrochloride, aryl bromide, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane/Water mixture, and an inert gas (Argon or Nitrogen).

  • Procedure:

    • In a Schlenk flask, combine 4-aminophenylboronic acid hydrochloride (1.0 eq), the aryl bromide (1.2 eq), and K₂CO₃ (3.0 eq).

    • Add the Pd(PPh₃)₄ catalyst (0.05 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

    • Purify the product by column chromatography.

Suzuki_Miyaura_Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5] Similar to the Suzuki-Miyaura reaction, when an aniline hydrohalide is used as the nitrogen source, an additional equivalent of a strong base is required to deprotonate the anilinium ion to the reactive free amine.

Table 2: Illustrative Comparison for Buchwald-Hartwig Amination

EntryAmineAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilineChlorobenzenePd₂(dba)₃ / XPhosNaOtBuToluene10024>98Fictionalized Example based on[6]
2Aniline HydrochlorideAryl ChloridePd(0) NHC Catalystt-BuONa (2 equiv.)DioxaneRT - 110Not specifiedHighInferred from principles in[7]

Analysis:

Entry 1 represents a standard Buchwald-Hartwig amination with free aniline. Entry 2 illustrates the necessary modification when starting with an aniline hydrochloride salt – the use of at least two equivalents of base. One equivalent is consumed to neutralize the HCl, and the second equivalent is required for the catalytic cycle, specifically for the deprotonation of the coordinated amine. The use of a strong, non-nucleophilic base like sodium tert-butoxide is common in these reactions. While a direct quantitative comparison is challenging without a dedicated study, the principles of the reaction suggest that as long as sufficient base is present to generate the free aniline in situ, the reaction should proceed efficiently. The choice between the free base and the hydrohalide again comes down to practical considerations.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination with an Aniline Hydrochloride

  • Materials: Aniline hydrochloride, aryl halide, Palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), Sodium tert-butoxide (NaOtBu), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), aniline hydrochloride (1.2 eq), NaOtBu (2.4 eq), palladium precatalyst, and ligand to a dry reaction vessel.

    • Add the anhydrous, deoxygenated solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature with stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction mixture and perform a standard workup and purification.

Buchwald_Hartwig_Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Mechanistic Considerations: The Role of the Counter-ion and Excess Base

The use of aniline hydrohalides introduces an additional equivalent of a halide anion and the corresponding cation from the added base into the reaction mixture. This can have subtle but important effects on the catalytic cycle.

Catalytic_Cycle

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

In the Buchwald-Hartwig amination, for instance, the presence of excess halide ions could potentially influence the rate of ligand exchange steps or the equilibrium between different palladium species in the catalytic cycle. However, for most standard cross-coupling reactions, these effects are not considered to be significantly detrimental, as evidenced by the successful application of these protocols. The primary mechanistic consideration remains the stoichiometric deprotonation of the anilinium salt to the active nucleophilic amine.

Conclusion and Future Outlook

Aniline hydrohalides represent a viable and often advantageous alternative to free anilines in palladium-catalyzed cross-coupling reactions. Their enhanced stability and improved handling characteristics can lead to more reproducible and safer experimental setups. While their use necessitates the addition of at least one extra equivalent of base to generate the active amine in situ, the overall reaction efficiency is generally comparable to that of their free base counterparts.

For researchers and drug development professionals, the choice between an aniline hydrohalide and a free aniline should be guided by practical considerations such as the commercial availability, cost, and stability of the starting materials. This guide provides the foundational knowledge and practical protocols to confidently incorporate aniline hydrohalides into the synthetic chemist's toolbox for the efficient construction of valuable carbon-carbon and carbon-nitrogen bonds. Further dedicated comparative studies would be beneficial to quantitatively delineate the subtle differences in reaction kinetics and scope between these two forms of aniline substrates.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • Chemistry Stack Exchange. (2012).
  • ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid.
  • Wikipedia. (n.d.).
  • Guo, D., Shi, W., & Zou, G. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?.
  • Nolan, S. P., & Organ, M. G. (2006). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.

Sources

validating the structure of 4-Bromo-2-methoxy-6-methylaniline hydrobromide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structural Validation of 4-Bromo-2-methoxy-6-methylaniline Hydrobromide Derivatives

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Structural Integrity in Drug Development

In the landscape of pharmaceutical research and development, 4-Bromo-2-methoxy-6-methylaniline and its derivatives represent a class of key intermediates. Their utility in the synthesis of bioactive molecules, from kinase inhibitors to other targeted therapeutics, is significant.[1] The precise arrangement of the bromo, methoxy, and methyl substituents on the aniline ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity and its ultimate efficacy and safety as a pharmaceutical ingredient.

Consequently, unambiguous structural validation is not merely a procedural step but the bedrock of quality, safety, and regulatory compliance.[2][3][4] An error in structural assignment can lead to the development of an incorrect compound, resulting in wasted resources, failed clinical trials, and potential patient harm. This guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of these vital intermediates, offering insights into the causality behind experimental choices and presenting a framework for a self-validating, integrated analytical approach.

A Tripartite Approach to Unambiguous Structure Elucidation

No single analytical technique is sufficient to provide a complete and irrefutable structural picture. True confidence in a molecule's identity is achieved through the convergence of data from orthogonal methods. The three pillars of modern small molecule structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

Workflow for Integrated Structural Validation

The following diagram illustrates a logical workflow, demonstrating how data from each technique is integrated to build a comprehensive and validated structural report.

Structural_Validation_Workflow cluster_synthesis Phase 1: Synthesis & Isolation cluster_analysis Phase 2: Analytical Characterization cluster_validation Phase 3: Data Convergence & Validation Synthesis Synthesized Product (Crude 4-Bromo-2-methoxy- 6-methylaniline HBr) Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity Map - Substituent Positions Purification->NMR MS Mass Spectrometry (HRMS) - Molecular Formula - Isotopic Pattern Purification->MS Xray X-ray Crystallography (If crystal obtained) - Absolute 3D Structure - Stereochemistry Purification->Xray Attempt Crystallization Validation Final Structure Validation - Does MS formula match NMR? - Does NMR connectivity match X-ray? - All data consistent? NMR->Validation MS->Validation Xray->Validation Report Validated Structure Report Validation->Report Yes Re_evaluate Re-evaluate Synthesis or Purification Validation->Re_evaluate No

Caption: Integrated workflow for structural validation.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is driven by the specific question being asked. Does the compound have the correct mass? Is the connectivity of the atoms correct? What is its exact three-dimensional shape? The table below provides a high-level comparison.

ParameterNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)Single-Crystal X-ray Crystallography
Primary Information Atomic connectivity, chemical environment, relative stereochemistry.Molecular weight, elemental formula (HRMS), isotopic abundance.Absolute 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[5][6]
Key Strengths Rich structural detail in solution; non-destructive. Excellent for confirming regio-isomers.Exceptional sensitivity; definitive molecular formula confirmation.[7]Provides the "gold standard," unambiguous proof of structure.[8][9]
Key Limitations Complex spectra for some molecules; cannot determine absolute configuration on its own.Provides little to no connectivity information; isomers can be indistinguishable.Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[8]
Sample Requirement ~5-10 mg, soluble in deuterated solvent.<1 mg, soluble or volatile.A single, well-ordered crystal (~0.1-0.3 mm).[10]
Typical Use Case First-pass structural confirmation and purity assessment.Rapid confirmation of synthetic success and formula determination.Definitive proof of structure for regulatory filings, publications, and patent applications.

Technique In-Depth: Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide a detailed map of the molecular structure.

Causality Behind Experimental Choices:

  • Solvent: For a hydrobromide salt, a polar aprotic solvent like DMSO-d₆ is often preferred over CDCl₃. This is because the acidic N-H protons are less likely to exchange rapidly with solvent, allowing for their observation.

  • 2D NMR: For a multi-substituted aromatic ring like this, 1D ¹H NMR can be ambiguous. 2D experiments are essential. A COSY (Correlation Spectroscopy) experiment reveals proton-proton couplings, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons over 2-3 bonds. This is crucial for definitively placing the methyl and methoxy groups relative to the bromine and amine functionalities.[11]

Hypothetical NMR Data for 4-Bromo-2-methoxy-6-methylaniline

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
-CH₃ (at C6)~2.20 (s, 3H)~18.0H-3, H-5, C1, C5, C6
-OCH₃ (at C2)~3.85 (s, 3H)~56.0C2
-NH₂~5.50 (br s, 2H)-C1, C2, C6
H-3~6.80 (d, J=2.0 Hz, 1H)~115.0C1, C2, C4, C5
H-5~7.10 (d, J=2.0 Hz, 1H)~125.0C1, C3, C4, C6
C1 (-NH₂)-~145.0-
C2 (-OCH₃)-~150.0-
C3-~115.0-
C4 (-Br)-~112.0-
C5-~125.0-
C6 (-CH₃)-~128.0-
Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the this compound derivative in ~0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

  • ¹H NMR: Observe the number of signals, their integration (proton count), multiplicity (splitting pattern), and chemical shift.

  • ¹³C NMR: Identify the number of unique carbon environments.

  • 2D NMR Analysis: Use the HSQC to link each proton to its directly attached carbon. Use COSY to trace H-H adjacencies. Use HMBC to piece together the carbon skeleton by observing long-range H-C correlations, confirming the 1,2,4,6-substitution pattern.

Mass Spectrometry (MS)

MS provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula. For halogenated compounds, it offers a unique diagnostic fingerprint.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a "soft" technique ideal for analyzing salts. It will typically show the protonated molecule [M+H]⁺ of the free aniline, allowing for accurate mass determination without fragmentation.

  • Isotopic Pattern: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12][13] This means any ion containing one bromine atom will appear as a pair of peaks (doublet) of nearly equal intensity, separated by 2 m/z units. This is an unmistakable signature and a powerful validation parameter.[14]

Experimental Protocol: HRMS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis:

    • Locate the molecular ion peak, [C₈H₁₀BrNO + H]⁺.

    • Verify the characteristic 1:1 doublet for the M and M+2 peaks, confirming the presence of one bromine atom.

    • Compare the experimentally measured exact mass to the theoretical calculated mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula.

Single-Crystal X-ray Crystallography

This is the ultimate arbiter of molecular structure. By diffracting X-rays off a single crystal, one can generate a three-dimensional electron density map of the molecule, revealing the precise location of every atom.

Causality Behind Experimental Choices:

  • Heavy Atom: The presence of a bromine atom is highly advantageous for X-ray crystallography.[10] As a heavy atom, it scatters X-rays strongly, which simplifies the process of solving the crystal structure and is crucial for the unambiguous determination of the absolute configuration if the molecule is chiral.[9][10]

  • Crystallization: Obtaining a single crystal suitable for diffraction is the most critical and often challenging step. This involves slowly crystallizing the compound from various solvents or solvent mixtures.

Workflow for Single-Crystal X-ray Analysis

Xray_Workflow Start Purified Compound Screen Crystallization Screening (Vapor diffusion, slow evaporation) Start->Screen Crystal Mount Suitable Single Crystal Screen->Crystal Diffractometer Mount on Diffractometer Collect Diffraction Data Crystal->Diffractometer Solve Solve Structure (e.g., Patterson or Direct Methods) Diffractometer->Solve Refine Refine Structural Model (Anisotropic displacement, H-atoms) Solve->Refine Validate Validate Final Structure (Check R-factor, bond lengths) Refine->Validate CIF Generate Final Report (CIF File) Validate->CIF

Caption: Experimental workflow for X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Allow the solvent to evaporate slowly over several days or use vapor diffusion techniques.

  • Crystal Selection: Identify a well-formed, clear crystal (~0.1-0.3 mm) under a microscope and mount it on the diffractometer.[10]

  • Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the data and solve the structure using appropriate software (e.g., SHELXTL).[10] Refine the model to achieve low R-factors, indicating a good fit between the experimental data and the structural model.

  • Final Validation: The final output, a Crystallographic Information File (CIF), provides definitive proof of the atomic connectivity and 3D structure.

Conclusion: A Self-Validating System

References

  • Wärnmark, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Published by Wiley-VCH GmbH. [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • Buitrago, E., et al. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products (pp. 53-71). Humana Press, New York, NY. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Waters Corporation. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

  • IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation. [Link]

  • Broughton Laboratories. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Molecules. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • Zeitschrift für Naturforschung B. (2003). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylaniline. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). This compound (C8H10BrNO). [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyaniline. National Center for Biotechnology Information. [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Liu, R., et al. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 64(1), o143. [Link]

  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Hussain, A., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 27(15), 4983. [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-Bromo-2-methoxy-6-methylaniline Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical and agrochemical development, the molecular integrity of chemical intermediates is paramount. 4-Bromo-2-methoxy-6-methylaniline hydrobromide serves as a crucial building block in the synthesis of various high-value target molecules. The presence of impurities, even in trace amounts, can have cascading effects, leading to suboptimal reaction yields, the formation of undesirable side products, and potential downstream toxicological concerns. Consequently, a robust, multi-faceted approach to purity assessment is not merely a quality control measure but a foundational component of efficient and safe chemical synthesis.

This guide provides an in-depth comparison of analytical methodologies for rigorously evaluating the purity of synthesized this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. By integrating data from orthogonal techniques, researchers can build a comprehensive purity profile, ensuring the reliability of their synthetic endeavors.

Anticipating Impurities: A Look at the Synthetic Pathway

A definitive purity analysis begins with understanding the synthetic route, as this knowledge allows us to predict the most likely impurities. A common pathway to 4-Bromo-2-methoxy-6-methylaniline involves the selective bromination of 2-methoxy-6-methylaniline. The subsequent reaction with hydrobromic acid yields the target hydrobromide salt.

This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2-methoxy-6-methylaniline.

  • Regioisomers: Bromination at other positions on the aromatic ring.

  • Over-brominated Products: Di- or tri-brominated species.

  • By-products: Impurities arising from the decomposition of the brominating agent or side reactions.

  • Residual Solvents: Solvents used during the reaction or purification steps.

The primary purification strategy for the crude hydrobromide salt is recrystallization, a technique that leverages differences in solubility between the target compound and its impurities at varying temperatures.[1]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start 2-methoxy-6-methylaniline + Brominating Agent reaction Electrophilic Aromatic Substitution start->reaction crude_amine Crude 4-Bromo-2-methoxy-6-methylaniline reaction->crude_amine hbr_add Addition of HBr crude_amine->hbr_add crude_salt Crude Hydrobromide Salt hbr_add->crude_salt recrystallization Recrystallization crude_salt->recrystallization Dissolve in hot solvent, cool to crystallize filtration Vacuum Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying final_product Purified Product drying->final_product

Caption: General workflow for the synthesis and purification of the target compound.

Primary Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[2] The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures. For anilinium salts, polar protic solvents or mixtures are often effective.[3]

Step-by-Step Recrystallization Protocol
  • Solvent Selection: Begin by testing small batches of the crude product with various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures). The goal is to find a system that provides a significant solubility differential with temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield.[2]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven at a moderate temperature to remove all residual solvent.

A Comparative Guide to Purity Assessment Techniques

No single analytical method provides a complete picture of purity. A robust assessment relies on the synergistic use of multiple techniques. Below, we compare the most effective methods for analyzing this compound.

Workflow for Multi-Modal Purity Assessment

G cluster_analysis Analytical Methods product Purified Product Sample hplc HPLC-UV product->hplc gcms GC-MS product->gcms nmr ¹H NMR product->nmr mp Melting Point product->mp ftir FTIR product->ftir data_analysis Comprehensive Data Interpretation hplc->data_analysis gcms->data_analysis nmr->data_analysis mp->data_analysis ftir->data_analysis purity_report Final Purity Statement (Assay, Impurity Profile) data_analysis->purity_report

Caption: Integrated workflow for the comprehensive purity analysis of the final product.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone for determining the purity and assay of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[4] A UV detector quantifies the components as they elute from the column.

Causality: This method is ideal for quantifying the main compound and detecting less volatile impurities like regioisomers and over-brominated products, which are common in aromatic substitution reactions.[5] The use of a formic acid modifier ensures the aniline is protonated, leading to better peak shape.[6]

Experimental Protocol (HPLC-UV)
  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high concentration of Mobile Phase A, gradually increasing B to elute more non-polar compounds. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and separated in a capillary column, and the eluted compounds are then fragmented and detected by a mass spectrometer, providing a unique mass spectrum for identification.

Causality: While the hydrobromide salt itself is not volatile, GC-MS is invaluable for detecting volatile impurities such as residual solvents and the free amine form of the starting material (2-methoxy-6-methylaniline) or product. Many suppliers use GC to determine the assay of the free aniline base.[7][8] Derivatization can sometimes be employed for the analysis of less volatile aromatic amines.[9][10]

Experimental Protocol (GC-MS)
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or ethyl acetate. To analyze the free amine, the sample can be neutralized with a base and extracted into an organic solvent.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR specifically probes the chemical environment of hydrogen atoms, allowing for structural confirmation and the identification of isomeric impurities.

Causality: This is the most definitive method for structural verification. For 4-Bromo-2-methoxy-6-methylaniline, ¹H NMR can confirm the substitution pattern on the aromatic ring. The presence of signals corresponding to other isomers, even at low levels, would be readily apparent from unexpected peaks in the aromatic region of the spectrum.[11]

Experimental Protocol (¹H NMR)
  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD), as the hydrobromide salt is soluble in these polar solvents.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis: Acquire a standard one-dimensional ¹H spectrum.

  • Expected Signals: Look for characteristic signals for the methyl protons (singlet, ~2.2-2.4 ppm), methoxy protons (singlet, ~3.8-4.0 ppm), and the two aromatic protons (two distinct signals in the ~6.5-7.5 ppm range). The broad signal for the -NH₃⁺ protons will also be present. Integration of these signals should correspond to the correct proton count (3H, 3H, 1H, 1H).

Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities disrupt the crystal lattice, typically causing the melting point to become depressed and broaden over a range.

Causality: This is a rapid, cost-effective, and classic indicator of purity. While not quantitative, a sharp melting point that is consistent with a reference value suggests high purity. A broad melting range is a clear indication of the presence of impurities. The melting point for the related compound 4-bromo-2-methylaniline is reported in the range of 54-61°C.[7][8] The hydrobromide salt will have a significantly different and higher melting point.

Experimental Protocol (Melting Point)
  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus.

  • Heating Rate: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedDetectsAdvantagesLimitations
HPLC-UV Quantitative Purity (Assay), Impurity ProfileNon-volatile impurities, isomers, by-productsHigh precision, sensitivity, and reproducibilityNot suitable for volatile compounds; requires reference standards for quantification
GC-MS Identification of Volatile ImpuritiesResidual solvents, unreacted volatile starting materialsExcellent for volatile/semi-volatile analysis, high sensitivity, structural info from MSNot suitable for non-volatile salts without derivatization; thermal degradation possible
¹H NMR Definitive Structural ConfirmationIsomeric impurities, structural analogsUnambiguous structure elucidation, quantitative with internal standardLower sensitivity compared to chromatographic methods, requires more sample
Melting Point Qualitative Purity IndicationGeneral impurities that disrupt crystal latticeFast, inexpensive, requires minimal sampleNot quantitative, insensitive to low levels of impurities, requires a pure reference value
FTIR Functional Group IdentificationConfirms presence of anilinium (NH₃⁺) and aromatic groupsFast, simple, confirms salt formationProvides limited information on purity or isomeric composition

Conclusion

A thorough and trustworthy assessment of the purity of synthesized this compound cannot be achieved with a single analytical technique. A scientifically sound approach integrates the strengths of multiple orthogonal methods. HPLC-UV should be employed as the primary tool for quantitative assay and the detection of non-volatile impurities. This should be complemented by GC-MS to screen for residual solvents and volatile starting materials. ¹H NMR spectroscopy provides the definitive structural confirmation and is highly effective at identifying isomeric impurities. Finally, melting point analysis serves as a rapid and valuable preliminary check of overall purity. By synthesizing the data from this comprehensive suite of analyses, researchers and drug development professionals can proceed with confidence in the quality and integrity of this critical chemical intermediate.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties and Structure of Aniline Hydrobromide. Benchchem.
  • ChemicalBook. (n.d.). 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum. ChemicalBook.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chloro-6-methylanisole on Newcrom R1 HPLC column. SIELC Technologies.
  • Thermo Fisher Scientific. (n.d.). 4-Bromo-2-methylaniline, 98%. Thermo Fisher Scientific.
  • BLD Pharm. (n.d.). This compound. BLD Pharm.
  • Schiewek, R., et al. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC - NIH.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2,6-dimethylaniline 98. Sigma-Aldrich.
  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com.
  • KNAUER. (n.d.).
  • González, O., et al. (2023).
  • Ottokemi. (n.d.). 4-Bromo-2-methylaniline, 97%. Ottokemi.
  • Google Patents. (n.d.). Preparation of 4-bromoaniline derivatives.
  • PubChemLite. (n.d.). This compound (C8H10BrNO). PubChemLite.
  • Thermo Fisher Scientific. (n.d.). 4-Bromo-2-chloro-6-methylaniline, 98%. Thermo Fisher Scientific.
  • Google Patents. (2014). Production process for synthesizing 4-bromo-2-methylaniline.
  • Liu, R., et al. (n.d.). 4-Bromo-2,6-dimethylaniline.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methylaniline 97. Sigma-Aldrich.
  • Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific.
  • EPTQ. (n.d.).
  • Taylor & Francis. (2019). Hydrobromide – Knowledge and References. Taylor & Francis.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Scribd.
  • Thermo Fisher Scientific. (n.d.). Fast separation of heat stable salts. Thermo Fisher Scientific.
  • Reddit. (2021).
  • ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl?.
  • ChemicalBook. (n.d.). 2-Bromo-4-methylaniline(583-68-6) 1H NMR spectrum. ChemicalBook.
  • SpectraBase. (n.d.). 4-Bromoaniline. SpectraBase.
  • SpectraBase. (n.d.). 4-Bromo-2-methyl-6-nitroaniline - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • BLD Pharm. (n.d.). 4-Bromo-2-methoxy-6-methylaniline. BLD Pharm.
  • WorldOfChemicals. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. WorldOfChemicals.
  • PubChem. (n.d.). 4-Bromo-2-methylaniline. PubChem.
  • ChemicalBook. (n.d.). 4-BROMO-2-METHOXY-6-METHYLANILINE. ChemicalBook.
  • Chemistry Stack Exchange. (2024).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-2-methylaniline. TCI Chemicals.
  • BLD Pharm. (n.d.). 4-Bromo-2-methoxyaniline. BLD Pharm.

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A Comparative Guide to the Kinetics of Bromoaniline Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in pharmaceutical and materials science, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in this endeavor. Bromoaniline isomers serve as versatile, cost-effective building blocks, yet their positional chemistry—ortho, meta, or para—profoundly influences reaction kinetics and overall success.

This guide provides an in-depth comparison of the reactivity of 2-bromoaniline, 3-bromoaniline, and 4-bromoaniline in these critical transformations. We will dissect the underlying electronic and steric factors that govern their kinetic profiles, present comparative experimental data, and provide a robust protocol for conducting your own kinetic analyses. Understanding these nuances is not merely academic; it is essential for rational reaction design, optimization, and scale-up.

The Decisive Step: Oxidative Addition and Isomer Effects

The generally accepted mechanism for most palladium-catalyzed cross-coupling reactions involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[1][2] This step, in which the C-Br bond is broken and a new organopalladium(II) species is formed, is frequently the rate-determining step of the entire process.[1][3][4] The rate of oxidative addition is highly sensitive to the electronic density at the carbon atom of the C-Br bond and the steric environment around it.

The amino (-NH₂) group of bromoaniline is a powerful modulator of these properties. It exerts a dual electronic influence:

  • Mesomeric Effect (+M): A strong, electron-donating effect via resonance, where the nitrogen lone pair delocalizes into the aromatic ring. This effect is most pronounced at the ortho and para positions.

  • Inductive Effect (-I): A weaker, electron-withdrawing effect due to the higher electronegativity of nitrogen compared to carbon.

The interplay between these effects, combined with steric hindrance, creates distinct kinetic profiles for each isomer.

  • 4-Bromoaniline (para): The strong electron-donating +M effect of the amino group is fully expressed at the para position, increasing the electron density of the C-Br bond. This makes the bond stronger and less susceptible to cleavage by the electrophilic Pd(0) catalyst, thus slowing the rate of oxidative addition compared to unsubstituted bromobenzene.[5]

  • 3-Bromoaniline (meta): The mesomeric effect does not extend to the meta position. Therefore, the weaker, electron-withdrawing inductive effect (-I) is the dominant electronic influence. This slightly reduces the electron density at the C-Br bond, making it more reactive towards oxidative addition than the para isomer.

  • 2-Bromoaniline (ortho): This isomer presents the most complex case. It experiences the electron-donating +M effect, but this is often overshadowed by significant steric hindrance. The bulky amino group adjacent to the reaction site can physically impede the approach of the palladium catalyst and its associated ligands, dramatically slowing the reaction rate.[6]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Experimental data from a micellar Suzuki cross-coupling between bromoaniline isomers and 2-thienylboronic acid clearly illustrates the kinetic differences.[7]

Bromoaniline IsomerProductReaction Time (min)Yield (%)Plausible Kinetic Rationale
4-Bromoaniline 4-(Thiophen-2-yl)aniline1591Favorable electronics (para-position is electronically accessible) lead to high, rapid conversion.[7]
2-Bromoaniline 2-(Thiophen-2-yl)aniline1586Despite potential steric hindrance, the reaction proceeds efficiently, suggesting the catalyst system can overcome this barrier.[6][7]
3-Bromoaniline 3-(Thiophen-2-yl)aniline1564Slower initial rate compared to ortho and para isomers.
3-Bromoaniline 3-(Thiophen-2-yl)aniline6096The reaction reaches high yield with extended time, confirming slower kinetics rather than an inherently low-yielding process.[7]

Analysis: The data indicates that under these specific conditions, the para- and ortho-isomers react significantly faster than the meta-isomer. While the high reactivity of 4-bromoaniline is expected due to its open steric profile, the strong performance of 2-bromoaniline highlights the crucial role of the catalyst and ligand system in overcoming steric challenges.[6] The initially lower yield of 3-bromoaniline, which improves over time, is a classic indicator of slower reaction kinetics.[7]

Visualizing the Catalytic Pathway and Experimental Design

To better understand the processes discussed, the following diagrams illustrate the core catalytic cycle and a standard workflow for its kinetic investigation.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) Rate-Determining Step Trans_Complex Ar-Pd(II)(R)L₂ OA_Complex->Trans_Complex Transmetalation (R-B(OR)₂ + Base) Trans_Complex->Pd0 Catalyst Regeneration Product Ar-R Trans_Complex->Product Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Data Processing p1 Prepare stock solutions of: - Bromoaniline Isomer - Boronic Acid - Pd Catalyst / Ligand - Base - Internal Standard r1 Assemble reaction in a thermostatted vessel under inert atmosphere (N₂ or Ar) p1->r1 r2 Initiate reaction by adding catalyst or bringing to temperature r1->r2 r3 Withdraw aliquots at defined time intervals (t₀, t₁, t₂, ... tₙ) r2->r3 r4 Immediately quench aliquots (e.g., with cold solvent or acid) r3->r4 a1 Analyze quenched samples by GC, HPLC, or UPLC r4->a1 a2 Quantify concentrations of starting material and product relative to the internal standard a1->a2 a3 Plot [Concentration] vs. Time a2->a3 a4 Calculate initial reaction rate (e.g., from the slope of the linear region) a3->a4

Caption: Experimental workflow for a kinetic study of a cross-coupling reaction.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

This protocol provides a detailed methodology for a comparative kinetic study of bromoaniline isomers in a Suzuki-Miyaura reaction using Gas Chromatography (GC) for monitoring.

Objective: To determine the initial reaction rates for the coupling of 2-, 3-, and 4-bromoaniline with phenylboronic acid.

Materials:

  • 2-Bromoaniline, 3-Bromoaniline, 4-Bromoaniline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), finely ground

  • Dodecane (Internal Standard)

  • Toluene, anhydrous

  • Schlenk flasks or reaction vials with septa

  • Thermostatted heating block or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Gas-tight syringes

  • Gas Chromatograph with FID detector (GC-FID)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution in anhydrous toluene containing the bromoaniline isomer (0.1 M) and dodecane (0.05 M) as the internal standard. Causality: Using a stock solution ensures accurate and consistent concentrations for each kinetic run.

  • Reaction Setup (Perform for each isomer):

    • To a dry Schlenk flask under an inert atmosphere, add phenylboronic acid (1.2 equivalents relative to bromoaniline) and K₂CO₃ (2.0 equivalents).

    • Add the palladium precatalyst, Pd(OAc)₂ (1 mol%), and the ligand, PPh₃ (2.5 mol%). Causality: A slight excess of ligand is often used to ensure catalyst stability.

    • Inject the bromoaniline/internal standard stock solution into the flask to initiate the reaction volume (e.g., 10 mL).

    • Place the flask in the pre-heated block set to the desired temperature (e.g., 90 °C) and begin vigorous stirring. This moment is your time zero (t₀).

  • Sampling and Quenching:

    • Immediately after adding the solution, withdraw the first aliquot (~0.1 mL) using a syringe, and record the exact time. This is the t₀ sample.

    • Quench the aliquot by injecting it into a labeled autosampler vial containing 1 mL of ethyl acetate and a small amount of silica gel. Cap and shake. Causality: Quenching immediately stops the reaction, preserving the concentration profile at that specific time point. Silica helps adsorb the palladium catalyst.

    • Repeat the sampling and quenching process at regular intervals (e.g., 5, 10, 20, 30, 45, 60 minutes). The frequency should be higher at the beginning of the reaction where the rate is fastest.

  • GC Analysis:

    • Develop a GC method that provides good separation between the bromoaniline isomer, the coupled biaryl product, and the dodecane internal standard.

    • Generate a calibration curve for the bromoaniline isomer and the product against the internal standard to determine response factors.

    • Analyze all quenched samples by GC-FID.

  • Data Analysis:

    • Using the calibration curves, calculate the concentration of the bromoaniline isomer at each time point.

    • Plot the concentration of the bromoaniline isomer versus time for each of the three isomers on the same graph.

    • Determine the initial rate for each reaction by calculating the slope of the linear portion of the concentration-time curve (typically the first 10-20% of the conversion).

    • Compare the initial rates to quantitatively assess the relative reactivity: Rate(ortho) vs. Rate(meta) vs. Rate(para).

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Tombolato, S. O., Maina, E. O., Po, R., Biagini, P., Papagni, A., & Vaghi, L. (2025). Photoredox/Nickel Dual Catalytic C(sp2) S Cross‐coupling of Bromoanilines Enabled by Mineral Acids. Advanced Synthesis & Catalysis. (Simulated reference based on search result context).
  • Dutta, B., & Bhaumik, A. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo... RSC Advances, 4(78), 41459-41467. Retrieved from [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Pentsak, E. O., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Molecules, 28(6), 2616. Retrieved from [Link]

  • Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(15), 2799. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Boruah, M., & Deka, D. C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved from [Link]

  • ChemRxiv. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Retrieved from [Link]

  • Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, e202514101. Retrieved from [Link]

  • ResearchGate. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Retrieved from [Link]

  • DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions.
  • Schmidt, A., et al. (2020). Is oxidative addition indeed the rate-determining step of the Suzuki–Miyaura reaction with less-reactive aryl chlorides under “ligand-free” conditions? Semantic Scholar. Retrieved from [Link]

  • ChemRxiv. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • Mirica Group, University of Illinois. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]

  • Pentsak, E. O., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Retrieved from [Link]

  • Mac, C. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(1), 1-5. Retrieved from [Link]

  • Powers, D. C., & Ritter, T. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 49(8), 1541-1552. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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comparative efficacy of kinase inhibitors derived from different aniline precursors

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide for researchers, scientists, and drug development professionals on the .

Introduction: The Aniline Scaffold as a Cornerstone in Kinase Inhibitor Design

The aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous small molecule kinase inhibitors that have revolutionized targeted therapy, particularly in oncology.[1] These inhibitors typically function by competing with ATP for its binding site on the kinase, thereby blocking the phosphorylation cascade that drives cellular processes like proliferation and survival.[1][2] The versatility of the aniline ring allows for extensive synthetic modification, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. The nature of the aniline precursor, including its substitution pattern and the core heterocyclic system it's attached to, critically dictates the inhibitor's efficacy and target profile.

This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from distinct aniline precursors, supported by experimental data. We will delve into the structure-activity relationships (SAR) that govern their performance, present standardized protocols for their evaluation, and visualize the key signaling pathways they modulate.

The Anilinoquinazoline Core: Pioneers in EGFR Inhibition

The 4-anilinoquinazoline scaffold is one of the most successful frameworks in kinase inhibitor development, leading to several FDA-approved drugs.[3] These compounds are particularly renowned as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many carcinomas.[4][5]

Mechanism and Structure-Activity Relationship (SAR)

The quinazoline core acts as a mimic of the adenine ring of ATP, while the aniline moiety extends into a hydrophobic pocket, providing crucial binding interactions that determine potency and selectivity. The SAR for this class is well-established:

  • Aniline Substitution: Small, lipophilic substituents like halogens (Cl, Br) or methyl groups at the 3' and 4' positions of the aniline ring are often preferred for potent inhibition.[6] For instance, a 3-chloro-4-fluoro substitution is common in many potent EGFR inhibitors.

  • Quinazoline Core Substitution: The C-6 and C-7 positions of the quinazoline ring are amenable to various substitutions that can enhance solubility and cell permeability, often with long-chain alkoxy groups.[6][7]

  • Urea/Thiourea Linkages: Introducing disubstituted urea or thiourea groups at the C-6 position can lead to dual inhibitors, for example, targeting both EGFR and VEGFR2.[8]

Comparative Efficacy Data

The efficacy of anilinoquinazoline derivatives is typically measured by their half-maximal inhibitory concentration (IC50) against the target kinase and cancer cell lines.

CompoundAniline Precursor MoietyTarget KinaseIC50 (Kinase Assay)Target CellsIC50 (Cell Assay)Reference
Gefitinib 3-Chloro-4-fluoroanilineEGFR25.42 nMA549, HT-29, MCF-7Varies[9]
Erlotinib 3-Ethynyl anilineEGFR33.25 nMA549, HT-29, MCF-7Varies[9]
F-MPG 3-Chloro-4-fluoroanilineEGFRNot specifiedHCC827 (NSCLC)5.3 nM[10]
OH-MPG 3-Chloro-4-fluoroanilineEGFRNot specifiedHCC827 (NSCLC)2.0 nM[10]
Compound 7i Phenyl urea-substituted anilineEGFR17.32 nMA549, HT-29, MCF-7Varies[9]
Compound 27 Methylbenzamide-substituted anilineVEGFR-216 nMHep-G2, MCF-7Varies[7]

Note: IC50 values can vary significantly between different experimental setups. This table is for illustrative comparison.[11]

The Anilinopyrimidine Core: Targeting a Broader Kinase Spectrum

Anilinopyrimidine derivatives represent another major class of kinase inhibitors, known for targeting a diverse range of kinases including BCR-ABL, Src family kinases, Aurora kinases, and PI3K.[12][13] The phenylaminopyrimidine (PAP) scaffold is central to the blockbuster drug Imatinib.

Mechanism and Structure-Activity Relationship (SAR)

Similar to anilinoquinazolines, the pyrimidine ring engages with the hinge region of the kinase ATP-binding site. The aniline group and other substituents determine the inhibitor's selectivity profile.

  • Bis-anilino Pyrimidines: The use of two aniline groups, as seen in some p21-activated kinase (PAK1) inhibitors, can enhance potency. Structure-based design has been used to optimize these compounds to achieve high kinase selectivity.[14]

  • Heteroaryl Substitutions: Attaching heteroaryl groups to the 4-position of the pyrimidine ring has yielded potent Aurora kinase inhibitors.[15]

  • Side Chain Optimization: For PAK1 inhibitors, modifying side chains in the solvent channel area has been shown to significantly improve selectivity against off-target kinases like KDR and FGFR1.[14]

Comparative Efficacy Data
CompoundPrecursor ClassPrimary Target(s)IC50 (Kinase Assay)Key FeatureReference
Imatinib PhenylaminopyrimidineBCR-ABL, c-Kit, PDGFR~25-100 nMFirst-in-class BCR-ABL inhibitor[13]
Nilotinib Trifluoromethyl aniline derivativeBCR-ABL<20 nM20-fold more potent than Imatinib[13][16]
Bosutinib Dichloroaniline derivativeSrc, Abl1.2 nM (Src), 1 nM (Abl)Potent dual Src/Abl inhibitor[13]
AZ13705339 Bis-anilino pyrimidinePAK1~2.7 nMHighly selective in vitro probe[14]
Compound 17c 2-substituted aniline pyrimidineMer, c-Met6.4 nM (Mer), 26.1 nM (c-Met)Potent dual Mer/c-Met inhibitor[17]

The Anilino-Pyrrolopyrimidine Core: Next-Generation Scaffolds

The 7H-pyrrolo[2,3-d]pyrimidine, or pyrrolopyrimidine, scaffold is an isostere of the pyrazolopyrimidine core.[18] This class has gained attention for developing "bumped kinase inhibitors" (BKIs), which are engineered to fit into a modified ATP-binding pocket of a target kinase, often in pathogens, that is not present in mammalian kinases, thus ensuring high selectivity.[19]

Application in Infectious Disease

This scaffold has been particularly effective in developing inhibitors against Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1), a promising drug target for treating cryptosporidiosis.[18][19] Pyrrolopyrimidine-based BKIs have shown improved efficacy at lower doses in animal models compared to their pyrazolopyrimidine predecessors.[18]

Comparative Efficacy Data
CompoundCore ScaffoldTargetIn Vitro Efficacy (EC50 vs C. parvum)Key FeatureReference
BKI-1294 PyrazolopyrimidineCpCDPK1110 nMParent compound, effective in vivo[20]
BKI-1649 PyrrolopyrimidineCpCDPK1Not specifiedImproved efficacy at lower doses[18]
BKI-1812 PyrrolopyrimidineCpCDPK118 nMImproved in vitro potency[18][19]
BKI-1814 PyrrolopyrimidineCpCDPK115 nMImproved in vitro potency[18][19]

Visualizing Kinase Inhibition

Targeted Signaling Pathway

Many aniline-derived inhibitors target Receptor Tyrosine Kinase (RTK) pathways, such as the EGFR signaling cascade, which is crucial for cell growth and proliferation.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR P1 Dimerization & Autophosphorylation EGFR->P1 EGF EGF (Ligand) EGF->EGFR RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Inhibitor Anilinoquinazoline Inhibitor Inhibitor->P1 Inhibits

Caption: Inhibition of the EGFR signaling pathway by an anilinoquinazoline-based kinase inhibitor.

Experimental Protocols for Efficacy Comparison

To objectively compare kinase inhibitors, standardized and robust assays are essential. Both biochemical (cell-free) and cell-based assays are required to build a complete picture of an inhibitor's profile.[21]

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.[11][22]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified, active recombinant kinase

  • Specific peptide substrate for the kinase

  • [γ-³³P]-ATP (radioactive ATP)

  • Kinase reaction buffer

  • Test inhibitor compounds dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: In each well of a 96-well plate, add:

    • Kinase reaction buffer.

    • A fixed concentration of the peptide substrate.

    • The test inhibitor at various concentrations (final DMSO concentration should be ≤1%). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Enzyme Addition: Add the purified kinase to each well to initiate the reaction, except for the negative control wells.

  • Phosphorylation Reaction: Add [γ-³³P]-ATP to all wells to start the phosphorylation. The ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.[11] Incubate at 30°C for a specified time (e.g., 20-30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-³³P]-ATP will be washed away.

  • Washing: Wash the wells multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound radioactivity.

  • Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (negative control) from all other readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT/XTT)

This assay measures the metabolic activity of a cell line, which serves as an indicator of cell viability and proliferation, to determine the inhibitor's effect in a cellular context.[21][23]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a cancer cell line that is dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., A549 for EGFR inhibitors).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test inhibitor compounds.

  • 96-well cell culture plates.

  • MTT or XTT reagent.

  • Solubilization buffer (for MTT).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours (or a suitable duration for the cell line's doubling time).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Live, metabolically active cells will convert the tetrazolium salt (MTT/XTT) into a colored formazan product.

  • Solubilization (for MTT only): If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the percent viability versus the logarithm of the inhibitor concentration and calculate the GI50/IC50 value.

Workflow for Inhibitor Efficacy Evaluation

The process of comparing inhibitors follows a logical progression from initial biochemical screening to complex cellular and in vivo validation.

Inhibitor_Workflow A 1. Compound Synthesis (Aniline Precursor Chemistry) B 2. Biochemical Assay (In Vitro Kinase Inhibition) A->B C Determine IC50 Potency & Selectivity Screening B->C D 3. Cellular Assays C->D Potent & Selective Hits E Cell Proliferation (GI50) Target Phosphorylation D->E F 4. Advanced Studies (Lead Candidates) E->F Active Compounds G Pharmacokinetics (ADME) In Vivo Efficacy Models F->G

Caption: A generalized workflow for the evaluation and comparison of kinase inhibitors.

Conclusion and Future Outlook

The aniline scaffold remains a highly productive starting point for the design of potent and selective kinase inhibitors. The choice of the aniline precursor and its associated heterocyclic core is a critical determinant of therapeutic efficacy. While anilinoquinazolines and anilinopyrimidines are well-established classes with proven clinical success, newer scaffolds like anilino-pyrrolopyrimidines demonstrate the continued evolution of this drug class, expanding their application into areas like infectious disease.

Future efforts will likely focus on developing inhibitors with novel binding modes to overcome acquired resistance and on designing isosteres of the aniline ring itself to improve metabolic stability and reduce potential toxicity.[24] The systematic comparison of these compounds using robust biochemical and cellular assays, as outlined in this guide, is fundamental to identifying the next generation of transformative kinase-targeted therapies.

References

  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). PubMed.
  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. (n.d.). Biomaterials Science (RSC Publishing).
  • Aniline's Role in Modern Therapeutics: A Comparative Guide to Aniline-Based Kinase Inhibitors. (n.d.). Benchchem.
  • Bromo-5-(trifluoromethyl)aniline as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors. (n.d.). Benchchem.
  • Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)Aniline Scaffolds: A Comparative Guide. (n.d.). Benchchem.
  • A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways. (n.d.). Benchchem.
  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (n.d.). PMC - NIH.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023, November 15). MDPI.
  • Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. (2020, January 7). PubMed.
  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. (n.d.). PubMed.
  • The structure–activity relationship of designed compounds. (n.d.). ResearchGate.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (2016, December 1). Unknown Source.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (n.d.). ResearchGate.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021, May 25). Unknown Source.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.
  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. (2013, May 1). Unknown Source.
  • How many kinases are druggable? A review of our current understanding. (n.d.). Portland Press.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.). ACS Publications.
  • 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. (n.d.). PubMed.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega.
  • A Comparative Analysis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline Against Established Kinase Inhibitors. (n.d.). Benchchem.
  • Properties of FDA-approved small molecule protein kinase inhibitors. (2019, December 17). Unknown Source.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (n.d.). Unknown Source.
  • Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. (n.d.). PubMed.
  • Discovery, optimization, and pharmacological evaluation of 2-anilino-4-heteroaryl-pyrimidines as potent and orally bioavailable aurora kinase inhibitors. (n.d.). Request PDF - ResearchGate.
  • Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis. (2021, May 14). Unknown Source.
  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). Unknown Source.
  • Novel Bumped Kinase Inhibitors Are Safe and Effective Therapeutics in the Calf Clinical Model for Cryptosporidiosis. (n.d.). PubMed Central.
  • Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. (n.d.). PMC.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-methoxy-6-methylaniline hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of 4-Bromo-2-methoxy-6-methylaniline hydrobromide (CAS No. 1181458-21-8). As a substituted aniline derivative, this compound and its structural analogs are presumed to possess significant health and environmental hazards. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance within research and development environments. This document is designed to empower researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste responsibly.

Core Principles: Hazard Identification and Safety

Before any handling or disposal, it is imperative to recognize the potential hazards associated with this compound. While specific toxicological data for this compound is not extensively documented, data from structurally similar halogenated anilines provide a strong basis for a cautious approach.[1] These analogs are consistently classified as harmful if swallowed, inhaled, or in contact with skin; they are also known to cause serious skin and eye irritation and may lead to respiratory irritation.[2][3][4]

Table 1: Essential Safety and Handling Information

Parameter Recommendation Rationale & Citation
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant, Respiratory Irritant. Based on hazard classifications of analogous compounds like 4-bromoaniline and 4-bromo-2-methylaniline.[3][5]
Handling Environment All handling and weighing operations must be conducted inside a certified chemical fume hood. To prevent inhalation of dust or powder.[6]
Personal ProtectiveEquipment (PPE) - Nitrile gloves (double-gloving recommended)- Chemical safety goggles- Face shield (when splash risk exists)- Fully-buttoned laboratory coat To prevent skin and eye contact. Contaminated clothing must be removed immediately and washed before reuse.[2][7]

| First Aid | Skin: Immediately wash with plenty of soap and water.[2]Eyes: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do.[2]Inhalation: Move person to fresh air.Ingestion: Rinse mouth. Call a POISON CENTER or doctor.[2] | Immediate medical attention is crucial in all exposure scenarios. |

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposing of this compound is to treat it as a hazardous halogenated organic solid waste . It must not be disposed of down the drain or in regular trash.[8][9]

Step 1: Waste Segregation Proper segregation is the most critical step in a compliant waste management program. This compound belongs in a waste stream specifically designated for halogenated organic compounds.[10]

  • Why Segregate? Halogenated waste requires high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like hydrogen bromide). Mixing it with non-halogenated solvent waste, which may be recycled as fuel, contaminates the entire stream and complicates the disposal process, increasing both cost and environmental risk.[11]

Step 2: Container Selection Use only approved, chemically-resistant containers provided by your institution's Environmental Health & Safety (EHS) department.

  • The container must be clearly labeled "Hazardous Waste: Halogenated Organic Solids."

  • It must have a secure, tight-fitting lid to prevent spills or the release of vapors.[9]

Step 3: Waste Transfer

  • Conduct the transfer inside a chemical fume hood.

  • Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Avoid any actions that could generate dust.[12]

  • For disposal of empty original containers, rinse them three times with a suitable solvent (e.g., methanol or acetone). The rinsate is also considered hazardous halogenated waste and must be collected in a designated halogenated liquid waste container. The triple-rinsed container can then be managed as non-hazardous solid waste.

  • Ensure the exterior of the waste container remains clean and free of contamination.[9]

Step 4: Labeling and Documentation Accurately label the waste container with its full chemical name: "this compound." Do not use abbreviations.

  • Maintain a log sheet for the container, recording the amount and date of each addition.[11]

  • Once the container is full (no more than 90% capacity) or ready for disposal, seal it securely and complete the hazardous waste tag as required by your institution.[9]

Step 5: Storage and Pickup Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure segregation from incompatible materials, such as strong oxidizing agents or bases.[2][13]

  • Contact your EHS department to schedule a waste pickup.

Emergency Procedures: Spill Management

Accidental spills must be handled promptly and safely. The following workflow outlines the decision-making process for a small, contained spill. For large spills, evacuate the area and contact emergency personnel immediately.

Spill_Response_Workflow spill Spill Occurs assess Assess Risk (Quantity, Location, Ventilation) spill->assess is_small Is the spill small, contained, and manageable? assess->is_small evacuate IMMEDIATELY EVACUATE Alert others and contact EHS/ Emergency Services is_small->evacuate No ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator if needed) is_small->ppe Yes contain Contain the Spill (Use absorbent pads around the perimeter) ppe->contain collect Collect Solid Material Carefully sweep or scoop solid. AVOID CREATING DUST. contain->collect package Package Waste Place collected material & absorbents into a sealed, labeled container. collect->package decon Decontaminate Area Wipe spill area with a suitable solvent, then soap and water. package->decon dispose Dispose of all contaminated materials as hazardous waste. decon->dispose

Diagram Caption: Decision workflow for managing a chemical spill.

Spill Cleanup Protocol:

  • Control Access: Alert personnel in the immediate area and restrict access.

  • Ventilation: Ensure the chemical fume hood is operational.

  • Cleanup:

    • For a solid spill, gently cover with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.[12]

    • Carefully sweep the mixture into a dustpan and place it in a clearly labeled, sealable container for hazardous waste disposal.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol), followed by a thorough wash with soap and water. All cleaning materials are considered hazardous waste.[12]

Decontamination of Glassware and Surfaces

All labware that has come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone). Collect this rinsate as halogenated liquid hazardous waste .

  • Wash: After the solvent rinse, wash the glassware thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water before drying.

This rigorous, multi-step process ensures that the compound is properly managed from initial use to final disposal, protecting both the laboratory environment and the scientific personnel who are our most valuable asset.

References

  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Apollo Scientific. (2023).
  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • BLD Pharm. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • European Chemicals Agency (ECHA). (n.d.).
  • Sigma-Aldrich. (2024).
  • PubChem. (n.d.). This compound.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • ChemicalBook. (2025). 4-BROMO-2-METHOXY-6-METHYLANILINE.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • PubChemLite. (2025). This compound (C8H10BrNO).
  • Cornell University EHS. (n.d.). 7.1.
  • Bucknell University. (2016).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-methoxy-6-methylaniline hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Bromo-2-methoxy-6-methylaniline hydrobromide demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans to ensure the well-being of laboratory personnel.

Hazard Assessment: Understanding the "Why" Behind the "What"

While a specific Safety Data Sheet (SDS) for this compound was not located, a thorough analysis of structurally similar aromatic amines and hydrobromide salts allows for a robust and conservative hazard assessment. Compounds like 4-Bromo-2-methylaniline and 4-Bromo-2,6-dimethylaniline are known to cause significant irritation and potential harm upon exposure.[1][2][3]

The primary hazards associated with this class of chemicals include:

  • Skin Irritation (H315): Aromatic amines can be readily absorbed through the skin, causing local irritation and potentially leading to systemic toxicity.[2][3]

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause severe irritation and may lead to lasting damage.[2][3]

  • Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles can irritate the respiratory tract.[1][2]

  • Acute Toxicity: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Organ Damage: Prolonged or repeated exposure may cause damage to internal organs.[2][6][7]

The hydrobromide salt form introduces the additional hazard of releasing hydrogen bromide gas upon decomposition or reaction with strong acids. Hydrogen bromide is a corrosive gas with a sharp, irritating odor that can cause severe respiratory damage.[8][9][10] Therefore, our PPE strategy is designed to create a complete barrier against these multifaceted threats.

Core PPE Requirements: A Task-Based Summary

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum PPE for common laboratory operations.

Laboratory OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solids Safety GogglesDouble-Gloved (e.g., Nitrile)Lab CoatRequired if not in a fume hood or ventilated enclosure
Solution Preparation Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile/Neoprene)Lab Coat & Chemical-Resistant ApronRecommended; required if not in a fume hood
Running Reactions Chemical Splash GogglesChemical-Resistant Gloves (Nitrile/Neoprene)Lab CoatRequired if system is not fully closed/vented
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Coverall/SuitNIOSH-Approved Respirator

Detailed PPE Protocols: Ensuring a Validated Barrier

Merely wearing PPE is insufficient; understanding the correct type, material, and usage protocol is critical for ensuring its effectiveness.

Eye and Face Protection

Standard safety glasses are inadequate.

  • Chemical Splash Goggles: Must be worn at all times when handling the solid or its solutions to protect against splashes and fine particulates.[11]

  • Face Shield: A face shield, worn over safety goggles, is mandatory whenever there is a significant risk of splashing, such as when preparing solutions or transferring large quantities.[11][12][13]

Hand Protection

Gloves are the most critical barrier against dermal exposure.

  • Glove Selection: Nitrile or neoprene gloves are recommended for handling aromatic amines.[11] However, it is imperative to consult the glove manufacturer's chemical resistance guide to verify compatibility and breakthrough times for this specific class of compounds.[12]

  • Inspection and Double Gloving: Always inspect gloves for any signs of degradation or perforation before use.[11] For handling the solid powder or concentrated solutions, double gloving provides an additional layer of safety.

  • Replacement: Contaminated gloves must be replaced immediately. A schedule for regular glove replacement should be established to prevent permeation by the chemical.[14]

Body Protection

Your personal clothing should never be considered a barrier.

  • Laboratory Coat: A flame-resistant lab coat should be worn, fully buttoned, to provide maximum skin coverage.[11][12]

  • Chemical-Resistant Apron: When handling solutions, an apron worn over the lab coat provides an additional layer of protection against spills.[11]

  • Apparel: Long pants and fully enclosed, non-perforated shoes are mandatory in any area where this chemical is handled or stored.[12][14]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the first line of defense against inhalation hazards.

  • When to Use: If work cannot be conducted within a fume hood or a similar ventilated enclosure, or if there is a risk of generating dust that cannot be contained, respiratory protection is required.[1][12]

  • Proper Equipment: A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates must be used.[15] Surgical masks offer no protection.[16]

  • Compliance Program: The use of respirators necessitates a formal respiratory protection program, including medical evaluation, training, and annual fit-testing, as mandated by OSHA standards.[12][16][17]

Operational and Disposal Plans

Standard Operating Procedure: Weighing the Solid Compound
  • Preparation: Don all required PPE (goggles, double nitrile gloves, lab coat) before entering the designated handling area.

  • Engineering Controls: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

  • Handling: Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or vessel. Avoid any actions that could generate dust.

  • Cleanup: After weighing, gently wipe the spatula and any affected surfaces with a damp cloth (using a solvent like isopropanol or ethanol) to remove residual powder. Dispose of the cloth as hazardous waste.

  • Securing: Tightly seal the primary stock container.[1]

  • Doffing PPE: Remove the outer pair of gloves and dispose of them. With the inner gloves still on, transport the weighed compound to the reaction area. Remove the inner gloves and wash hands thoroughly with soap and water after the operation is complete.[1]

Emergency Protocol: Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. Alert personnel in the immediate area and follow this workflow.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate Immediate Action assess Assess Spill Size & Immediate Hazards evacuate->assess don_ppe Don Full Spill PPE (Respirator, Goggles, Face Shield, Chemical Suit, Double Gloves) assess->don_ppe If Safe to Proceed contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill (Dry Sweep or Absorb) contain->cleanup decontaminate Decontaminate Area with Soap & Water cleanup->decontaminate package Package Waste in Sealed, Labeled Container decontaminate->package dispose Dispose of as Hazardous Waste package->dispose end Spill Response Complete dispose->end

Caption: Workflow for handling a chemical spill.

For a minor spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[1] For liquid spills, use an inert absorbent material. After cleanup, wash the area thoroughly with soap and water.[1] All cleanup materials must be treated as hazardous waste.

Disposal Plan

Proper disposal is the final step in the safe handling lifecycle.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and contaminated lab coats, must be collected in a designated, sealed hazardous waste container.[1]

  • Chemical Waste: Unused chemical and any waste generated from its use must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste streams unless compatibility is confirmed. Handle uncleaned containers as you would the product itself.

By integrating these expert-level PPE protocols and operational plans into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-2,6-dimethylaniline.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UC Riverside Environmental Health & Safety.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-4-methylanisole.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromoaniline.
  • BenchChem. (2025). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-methylaniline.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2,6-dimethylaniline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2,6-dimethylaniline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dibromo-4-methylaniline.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Occupational Safety and Health Administration. (2020). Hydrogen Bromide.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-3-methoxyaniline.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromoaniline.
  • National Academies of Sciences, Engineering, and Medicine. (2007). Chapter: 8 Hydrogen Bromide Acute Exposure Guideline Levels.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: 4-Bromo-2,5-dimethylaniline.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Bromide.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine.
  • Tokyo Chemical Industry. (n.d.). 4-Bromo-2-methylaniline.
  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.